(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432173 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105086-92-8 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative with significant implications for neuropharmacological research. Its rigid structure, which incorporates a phenethylamine moiety, makes it a valuable scaffold for probing the ligand-binding domains of various G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems. The stereochemistry at the C2 position of the tetralin ring is a critical determinant of its pharmacological activity, with enantiomers often exhibiting distinct receptor affinities and functional profiles. This guide provides a comprehensive overview of the mechanism of action of the (R)-enantiomer, synthesizing data from studies on closely related analogs to elucidate its likely molecular targets and downstream signaling effects.
Molecular Mechanism of Action: A Focus on Dopamine and Serotonin Receptors
The pharmacological profile of this compound is characterized by its interaction with specific subtypes of dopamine and serotonin receptors. The methoxy group at the 5-position and the amine function at the 2-position are key pharmacophoric features that govern its binding and functional activity.
Interaction with Dopamine D2-like Receptors
Research into N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins, which are structurally similar to the compound of interest, has revealed a propensity for these molecules to act as antagonists or inverse agonists at dopamine D2A receptors.[1] This suggests that this compound likely binds to D2-like receptors (D2, D3, and D4) but fails to induce the conformational change necessary for receptor activation. Instead, it may stabilize the inactive state of the receptor, thereby blocking the effects of endogenous dopamine.
The stereochemistry at the C2 position is paramount; studies on related 2-aminotetralins indicate that while both (R) and (S) enantiomers can bind to dopamine receptors, typically only the (S)-enantiomers are capable of receptor activation.[2] Therefore, the (R)-enantiomer is predicted to function as an antagonist.
Downstream Signaling of Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are canonically coupled to Gi/o proteins.[3] Antagonism by this compound would therefore block dopamine-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. This can have widespread effects on neuronal function by modulating the activity of Protein Kinase A (PKA) and its downstream targets.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This assay determines the functional activity (antagonism) of the test compound at the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine D2 receptor agonist (e.g., Quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and plates.
Procedure:
-
Seed the D2-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of the D2 agonist (e.g., the EC80 of quinpirole) in the presence of forskolin to all wells (except for the basal control).
-
Incubate for 15-30 minutes to allow for modulation of cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. [3][4][5][6][7]6. Plot the cAMP levels against the logarithm of the test compound concentration.
-
For an antagonist, you will observe a concentration-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value from this curve.
Conclusion
This compound is a valuable research tool whose mechanism of action is likely centered on the antagonism of dopamine D2-like receptors. Its stereochemistry dictates a pharmacological profile distinct from its (S)-enantiomer, highlighting the importance of chiral considerations in drug design and evaluation. The predicted antagonist activity at D2 receptors, coupled with a lower affinity for serotonergic targets like the 5-HT1A receptor, provides a basis for its use in studies aimed at dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. The experimental protocols outlined in this guide offer a robust framework for the definitive characterization of its molecular pharmacology, paving the way for a deeper understanding of its potential applications in neuroscience research.
References
- Hacksell, U., et al. (1984). Resolved Cis- And trans-2-amino-5-methoxy-1-methyltetralins: Central Dopamine Receptor Agonists and Antagonists. Journal of Medicinal Chemistry.
- Bio-protocol. (2021). 4.3. 5-HT1A Receptor Binding Assays. Bio-protocol, 11(12).
- Benchchem. (2025).
- Höök, B. B., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167-72.
- Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(5), 1272-1284.
- Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
- Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49.
- Revvity, Inc. Functional GPCR studies using AlphaScreen cAMP detection kit.
- Glennon, R. A., et al. (1988). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Pharmacology Biochemistry and Behavior, 31(2), 401-406.
- Sun, H., et al. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology.
- Lansdell, M. I., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 263-279.
Sources
- 1. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 7. resources.revvity.com [resources.revvity.com]
Physical and chemical properties of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
An In-Depth Technical Guide to (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its Hydrochloride Salt
Introduction
This compound is a chiral synthetic intermediate belonging to the 2-aminotetralin class of compounds. Its rigid bicyclic structure, combined with a stereocentrically defined primary amine, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its hydrochloride salt, the most common commercially available and utilized form. The aminotetralin scaffold is a core component of numerous centrally active agents, particularly dopamine receptor agonists, underscoring the significance of this specific chiral intermediate in the synthesis of targeted therapeutics.[1][2]
Core Molecular & Physical Properties
The compound is most frequently handled as its hydrochloride salt to improve stability, crystallinity, and aqueous solubility compared to the free base.
Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | (2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [3] |
| CAS Number | 58349-15-8 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆ClNO | [3][4][5][6] |
| Molecular Weight | 213.70 g/mol | [3][5][6] |
| Synonyms | (R)-(+)-5-methoxy-2-aminotetraline hydrochloride, (R)-5-methoxy-2-aminotetralin HCl | [3] |
| Parent Compound (Free Base) | PubChem CID: 9877527 | [3] |
Physicochemical Data
| Property | Value / Description | Source & Rationale |
| Appearance | Expected to be a white to off-white solid or crystalline powder. | Based on the physical form of the related S-enantiomer derivative. |
| Melting Point | Data not available for this specific compound. The related (S)-N-propyl derivative melts at 270.2-270.4°C, suggesting aminotetralin salts are high-melting solids. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from the presence of the ionic hydrochloride salt group, which enhances polarity and solubility in protic solvents. |
| pKa | ~10.26 (Predicted) | This value is predicted for the closely related (S)-N-propyl derivative and serves as a strong estimate for the basicity of the primary amine in the target molecule.[7][8] |
| Storage | Store at room temperature or under refrigeration (4°C), tightly sealed, protected from moisture. | [6] |
Chemical Profile & Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the primary aliphatic amine and the aryl methoxy ether.
-
Primary Amine: This group is the main center of reactivity. It is basic, readily forming the hydrochloride salt, and highly nucleophilic. It undergoes standard amine reactions such as N-alkylation, N-acylation, and reductive amination. This reactivity is fundamental to its role as a synthetic intermediate, allowing for the introduction of various substituents to modulate pharmacological activity. The synthesis of Rotigotine from the corresponding S-enantiomer, for instance, involves N-propylation.[9]
-
Aryl Methoxy Ether: The methoxy group is generally stable. However, it can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol (a 5-hydroxy-2-aminotetralin). This O-demethylation is a critical step in the synthesis of certain drug targets where a free hydroxyl group is required for receptor binding, such as in the dopamine agonist Rotigotine.[9]
Caption: Role as a key intermediate in API manufacturing.
Safety, Handling, & Storage
While a specific safety data sheet for the (R)-enantiomer is not detailed in the provided results, data from analogous compounds, such as the N-propylated S-enantiomer, should be used for guidance.
* Hazard Identification: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is likely "Warning". * Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [10] * Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10] * Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The hydrochloride salt is hygroscopic and should be protected from moisture.
[11]### References
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
AlchemyPharm. CAS 58349-15-8 | this compound (Hydrochloride). [Link]
-
ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
-
Google Patents. Preparation method of rotigotine.
-
SENOVA PHARMA. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. [Link]
-
Pharmaffiliates. (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
-
LookChem. Cas 101403-24-1,(S) -. [Link]
-
MySkinRecipes. This compound Hydrochloride. [Link]
-
SENOVA PHARMA. Top Purity API 101403-24-1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine). [Link]
-
MySkinRecipes. This compound Hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Hydrochloride [myskinrecipes.com]
- 3. This compound hydrochloride | C11H16ClNO | CID 12280574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride - CAS:58349-15-8 - Abovchem [abovchem.com]
- 5. alchemypharm.com [alchemypharm.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. Top Purity API 101403-24-1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) [senovaph.com]
- 9. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine dopamine agonist activity
An In-Depth Technical Guide to the Dopamine Receptor Activity of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Executive Summary
The 2-aminotetralin chemical scaffold is a cornerstone in the development of ligands for dopamine receptors, having yielded numerous potent agonists with therapeutic applications. This guide focuses on a specific compound within this class: this compound. Contrary to what might be assumed from its structural class, a thorough analysis of the scientific literature and established structure-activity relationships (SAR) reveals that this specific molecule is not a classical dopamine agonist. Its pharmacology is dictated by a confluence of three critical structural features: its (R)-stereochemistry, the 5-methoxy substitution, and an unsubstituted primary amine. This document provides a detailed examination of these features, explaining the causality behind the compound's expected lack of agonist efficacy. By comparing it with its potent agonist relatives, this guide serves as an in-depth case study on the precise structural requirements for dopamine receptor activation, offering valuable insights for researchers and professionals in medicinal chemistry and drug development.
Introduction: The 2-Aminotetralin Scaffold and Dopamine Receptor Activation
The brain's dopamine system is integral to regulating movement, motivation, reward, and cognitive functions.[1] Dopamine exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), broadly classified as D1-like (D1, D5) and D2-like (D2, D3, D4). The D2-like receptors are of significant therapeutic interest for conditions like Parkinson's disease and schizophrenia. These receptors are canonically coupled to the Gαi/o class of G proteins.[2][3] Agonist binding to a D2-like receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[2] This inhibition of cAMP production is a hallmark of D2-like receptor activation and forms the basis of key functional assays.
The 2-aminotetralin structure represents a conformationally constrained phenylethylamine, mimicking the structure of dopamine itself. This rigid backbone has proven to be an exceptionally effective scaffold for designing potent and selective dopamine receptor agonists.[4] Seminal compounds like 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) are powerful D2/D3 receptor agonists that have been instrumental in dopamine research. However, the pharmacological activity of 2-aminotetralin derivatives is exquisitely sensitive to their stereochemistry and substitution patterns.
The Critical Role of Stereochemistry and Substitution in Dopaminergic Activity
The specific pharmacology of this compound is best understood by dissecting its three key structural components in the context of established structure-activity relationships for this class.
The (R)- vs. (S)-Enantiomer: A Decisive Factor for Agonism
For 5-oxygenated 2-aminotetralins, biological activity is highly dependent on the stereochemistry at the C2 position. A consistent finding across numerous studies is that dopaminergic agonist activity is predominantly, if not exclusively, found in the (S)-enantiomer.[5] While both (R) and (S) enantiomers may be capable of binding to the dopamine receptor, only the (S) antipodes appear to induce the conformational change necessary for receptor activation and subsequent G-protein coupling.[6] The (R)-enantiomers, lacking this ability, often act as simple antagonists or, in some cases, inverse agonists.[6][7] This stereoselectivity is a fundamental principle for this scaffold, and the (R)-configuration of the title compound is the primary determinant of its inability to act as an agonist.
The 5-Methoxy vs. 5-Hydroxy Group: Modulating Potency
The substituent at the C5 position is crucial for high-affinity binding and potency. The 5-methoxy group of the title compound can function as a hydrogen bond acceptor in the receptor binding pocket.[8] However, for achieving maximal agonist potency, a 5-hydroxy group is generally superior.[5][9] According to proposed binding models, the phenolic hydroxyl group of agonists is able to donate a critical hydrogen bond to the receptor, an interaction that is essential for receptor activation.[9] While O-methylation can produce active compounds, it often reduces agonist potency compared to the corresponding phenol. In some derivative series, O-methylation has been shown to shift the activity profile towards antagonism.[6]
The Unsubstituted Amine: The Requirement for N-Alkylation
A third critical feature for potent dopaminergic agonism in the 2-aminotetralin series is the substitution pattern on the nitrogen atom. The primary amine of this compound is suboptimal for agonist activity. In vivo screening has shown that activity is significantly enhanced by N,N-dialkyl groups, with the di-n-propyl substitution being particularly effective.[4] The (S)-enantiomer of the N-propylated version of the title compound is a known intermediate for Rotigotine, a potent D2/D3 agonist used clinically.[10][11] These alkyl groups are believed to occupy a lipophilic pocket within the receptor, contributing significantly to both binding affinity and efficacy. The absence of these groups on the title compound further predicts a weak pharmacological profile.
Pharmacological Profile: A Comparative Analysis
Direct quantitative data for this compound is sparse in publicly accessible literature, which is consistent with its expected low potency and lack of agonist activity. However, by comparing data from its close, pharmacologically active relatives, its profile can be confidently inferred.
In Vitro Receptor Binding Affinity
Binding affinity (Ki) measures how tightly a ligand binds to a receptor. While the (R)-enantiomer is expected to have lower affinity than its (S)-counterpart, it may still bind to dopamine receptors. The table below presents representative binding data for related 2-aminotetralin compounds to illustrate the impact of the structural features discussed.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities
| Compound | Stereochemistry | C5-Substituent | N-Substituent | D2 Receptor Ki (nM) | Reference |
|---|---|---|---|---|---|
| Dopamine | N/A | 3,4-dihydroxy | -H | ~1,500 | [12] |
| 5-OH-DPAT | Racemic | -OH | -di-n-propyl | Potent Agonist | [6][13] |
| 5-MeO-BPAT derivative (1) | Racemic | -OCH3 | Complex | 550 | [8] |
| 5-OH-BPAT derivative (2) | Racemic | -OH | Complex | 4.9 | [8] |
| Title Compound (Inferred) | (R) | -OCH3 | -H | Weak affinity expected |[6][7] |
Note: Data is compiled from various sources and experimental conditions may differ. The table is for illustrative SAR comparison.
In Vitro Functional Activity
Functional assays measure the biological response triggered by a ligand. For a Gαi-coupled receptor like the D2 receptor, a potent agonist will inhibit cAMP production with a low EC50 value and high efficacy (Emax). Based on the SAR, this compound is predicted to have very high EC50 (low potency) and/or a very low Emax (low efficacy), or to show no agonist activity at all. Indeed, related (R)-aminotetralin scaffolds have been explicitly developed as D2 receptor antagonists or inverse agonists.[7]
Standardized Methodologies for Assessing Dopaminergic Activity
To characterize any novel 2-aminotetralin derivative, a standardized set of in vitro assays is required. The following protocols describe the gold-standard methods for determining binding affinity and functional agonist activity at D2-like dopamine receptors.
Experimental Protocol: D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at the human dopamine D2 receptor.
Materials:
-
Cell Membranes: HEK-293 or CHO cells stably expressing the human D2L receptor.
-
Radioligand: [³H]-Spiperone (a D2-like antagonist).
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in the assay buffer.
-
Reaction Mixture Setup: In each well of the 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or Haloperidol for non-specific binding).
-
25 µL of [³H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.4 nM).
-
150 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. Dopamine: What It Is, Function, Deficiency & how to boost it [webmd.com]
- 2. Dopamine Modulation of State-Dependent Endocannabinoid Release and Long-Term Depression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased dopamine D2 receptor activity in the striatum alters the firing pattern of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C5-substituted derivatives of 5-OMe-BPAT: synthesis and interactions with dopamine D2 and serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 2-aminotetralin derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Aminotetralin Derivatives
Foreword: The Enduring Scaffold of Neuromodulation
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of centrally-acting agents. Its rigidified phenethylamine backbone allows for precise conformational constraint, providing an exceptional platform to probe the intricate topographies of monoamine G-protein coupled receptors (GPCRs) and transporters. This guide moves beyond a mere catalog of derivatives; it aims to elucidate the causal relationships between structural modification and pharmacological response. We will dissect the molecule, position by position, to understand how subtle chemical changes translate into profound shifts in receptor affinity, selectivity, and functional activity. This document is designed for the practicing researcher, offering not just established knowledge but also field-proven insights into the experimental validation of these principles.
The 2-Aminotetralin Core: A Structural Blueprint
The power of the 2-aminotetralin system lies in its defined stereochemistry and the specific vectors it presents for substituent placement. Understanding the structure-activity relationship (SAR) requires a systematic approach, analyzing the independent and cooperative contributions of three key molecular regions: the aromatic ring, the alicyclic ring and its stereochemistry, and the C-2 amino group.
Caption: Logical relationships in 2-aminotetralin SAR.
Experimental Protocol: Radioligand Competition Binding Assay
To experimentally determine the affinity (Ki) of novel 2-aminotetralin derivatives for a specific receptor (e.g., 5-HT1A), a radioligand competition binding assay is the gold standard. This protocol describes a self-validating system for generating robust and reproducible affinity data.
Objective: To determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity and specificity.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds (2-aminotetralin derivatives) at various concentrations.
-
96-well microplates, Brandel cell harvester, scintillation vials, scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Teflon-glass homogenizer.
-
Determine protein concentration using a Bradford or BCA assay.
-
Dilute membranes to a final concentration of 10-20 µg protein per well in the assay. The optimal concentration must be determined empirically to ensure the signal is within the linear range of the scintillation counter.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
To each well of a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM 5-HT.
-
Test Compound: 25 µL of the appropriate compound dilution.
-
-
Add 25 µL of [³H]8-OH-DPAT to all wells. The final concentration should be approximately equal to its Kd value for the receptor (e.g., 1.0 nM).
-
Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60 minutes. This duration should be sufficient to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Convert the DPM for each test compound concentration into a percentage of specific binding: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis program (e.g., GraphPad Prism). This will yield the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationships of 2-aminotetralin derivatives are a well-established yet continually evolving field. The core principles—aromatic hydroxylation for dopaminergic activity, N-dipropyl substitution for potency, and (S)-stereochemistry for serotonergic affinity—provide a robust foundation for rational drug design. The advent of the 5-SAT chemotype has unlocked unprecedented levels of selectivity, enabling the development of sophisticated molecular probes and potential therapeutics targeting specific 5-HT and α2-adrenergic receptor subtypes. [1][2][3] Future work will undoubtedly leverage cryogenic electron microscopy (cryo-EM) structures of ligand-GPCR complexes to refine molecular models and design derivatives with even greater precision. [4][5]The exploration of novel bioisosteric replacements for the core tetralin scaffold and its substituents will continue to expand the chemical space, potentially leading to compounds with improved pharmacokinetic properties and novel pharmacological profiles. [6][7]The 2-aminotetralin framework, a classic in medicinal chemistry, is poised to remain at the forefront of neuroscience drug discovery for the foreseeable future.
References
-
Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 2021. [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 1975. [Link]
-
Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 1977. [Link]
-
Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. ACS Omega, 2020. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 2024. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. The University of Manchester Research Explorer. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications, 2024. [Link]
-
Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 2023. [Link]
-
Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. ACS Publications. [Link]
-
Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. Bioorganic & Medicinal Chemistry Letters, 2002. [Link]
-
Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmacy and Pharmacology, 1990. [Link]
-
Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 1982. [Link]
-
Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Semantic Scholar. [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. ACS Publications. [Link]
-
Serotonin releasing agent. Wikipedia. [Link]
-
N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 1980. [Link]
-
2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Pharmacology Biochemistry and Behavior, 1987. [Link]
-
2-Aminotetralin. Wikipedia. [Link]
-
Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry, 2000. [Link]
-
Antinicotinic activity of some 2-aminotetralin derivatives: A structure- activity relationship study. ResearchGate. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications, 2024. [Link]
-
Structure activity relationships of presynaptic dopamine receptor agonists. Acta Pharmaceutica Suecica. Supplement, 1983. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed, 2024. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications, 2023. [Link]
-
Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PubMed Central, 2023. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 2010. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 2014. [Link]
-
Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv, 2021. [Link]
Sources
- 1. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of (R)-(+)-5-Methoxy-2-aminotetraline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the pharmacology of (R)-(+)-5-methoxy-2-aminotetraline hydrochloride, a member of the 2-aminotetralin class of compounds. This document is intended for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, receptor binding profile, and the downstream signaling cascades it modulates, with a particular focus on its interactions with serotonergic and dopaminergic systems. Furthermore, this guide furnishes detailed experimental protocols for the in vitro and in vivo characterization of this and similar molecules, alongside a discussion of its potential pharmacokinetic properties and structure-activity relationships within its chemical class.
Introduction: The 2-Aminotetralin Scaffold in Neuropharmacology
The 2-aminotetralin chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active compounds. Derivatives of this scaffold have been extensively investigated for their interactions with a variety of neurotransmitter receptors, particularly dopamine and serotonin receptors. The stereochemistry at the 2-position of the tetralin ring is a critical determinant of pharmacological activity, often dictating whether a compound will act as an agonist or an antagonist at a specific receptor subtype.[1] The (R)-enantiomer of 5-methoxy-2-aminotetraline is the focus of this guide, and its pharmacological profile is shaped by the interplay of its methoxy substitution and the stereochemical configuration of its amino group.
Primary Pharmacological Targets and Mechanism of Action
(R)-(+)-5-methoxy-2-aminotetraline hydrochloride is recognized for its activity at serotonin 5-HT1A receptors and dopamine D2 receptors. The nature of its interaction—agonist, partial agonist, or antagonist—is crucial for its overall pharmacological effect.
Serotonin 5-HT1A Receptor Interaction
Analogs of 5-methoxy-2-aminotetraline are known to exhibit high affinity for the 5-HT1A receptor.[2] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.
dot
Dopamine D2 Receptor Interaction
The 2-aminotetralin scaffold is also a classic dopaminomimetic structure. However, the activity of its derivatives at dopamine receptors is highly dependent on their substitution pattern and stereochemistry. For some 2-aminotetralin derivatives, the (R)-enantiomer can act as a dopamine D2 receptor antagonist, in contrast to the (S)-enantiomer which often displays agonistic properties.[1] Dopamine D2 receptors are also Gi/o-coupled GPCRs, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Antagonism at D2 receptors blocks the effects of endogenous dopamine, a mechanism central to the action of many antipsychotic medications.
dot
Receptor Binding and Functional Activity Profile
Table 1: Representative Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs
| Compound | 5-HT1A | Dopamine D2 | Dopamine D3 | Reference |
| 8-OH-DPAT | 2 (IC50) | - | - | [2] |
| (+)-7-OH-DPAT | - | 3.6 | 0.5 | [3] |
| (S)-5-OH-DPAT | - | High Affinity Agonist | High Affinity Agonist | [1] |
| (R)-5-OH-DPAT | - | Weak Antagonist | - | [1][4] |
Note: Data presented are for analogous compounds and are intended to be representative. The absence of a value indicates that data was not found in the cited sources.
Table 2: Representative Functional Activity (EC50/IC50, nM) of 2-Aminotetralin Analogs
| Compound | Assay | 5-HT1A | Dopamine D2 | Reference |
| 8-OH-DPAT | Adenylate Cyclase Stimulation | 8600 (KAapp) | - | [2] |
| 5-HT (for comparison) | cAMP Accumulation | 91 | - | [5] |
Note: Data presented are for analogous compounds and are intended to be representative. KAapp refers to the apparent activation constant.
Experimental Protocols for Pharmacological Characterization
To elucidate the precise pharmacological profile of (R)-(+)-5-methoxy-2-aminotetraline hydrochloride, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.
In Vitro Characterization
This protocol outlines the determination of the binding affinity (Ki) of the test compound at the 5-HT1A receptor. A similar protocol can be adapted for the dopamine D2 receptor using an appropriate radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
dot
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) near its Kd value.
-
Varying concentrations of the test compound, (R)-(+)-5-methoxy-2-aminotetraline hydrochloride.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can distinguish between agonists, partial agonists, and inverse agonists.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
Assay Components:
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
GDP: To ensure that G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
[35S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.
-
Test Compound: (R)-(+)-5-methoxy-2-aminotetraline hydrochloride at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists.
-
For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC50.
-
In Vivo Characterization
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of a compound on neurotransmitter release and metabolism.
dotdot digraph "In_Vivo_Microdialysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 4: In Vivo Microdialysis Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
surgery [label="1. Stereotaxic Surgery\n(Implantation of a guide cannula\ninto the target brain region)"]; recovery [label="2. Animal Recovery"]; probe_insertion [label="3. Microdialysis Probe Insertion\n(Probe inserted through the guide cannula)"]; perfusion [label="4. Perfusion and Sampling\n(Artificial CSF is perfused through the probe;\ndialysate is collected at regular intervals)"]; drug_admin [label="5. Drug Administration\n((R)-(+)-5-methoxy-2-aminotetraline HCl)"]; analysis [label="6. Sample Analysis\n(HPLC with electrochemical detection\nto quantify neurotransmitters)"]; data_analysis [label="7. Data Interpretation\n(Changes in neurotransmitter levels\nover time)"];
surgery -> recovery; recovery -> probe_insertion; probe_insertion -> perfusion; perfusion -> drug_admin; drug_admin -> perfusion; perfusion -> analysis; analysis -> data_analysis; }
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. Among these properties, aqueous solubility stands as a paramount determinant of a drug's bioavailability and developability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
While specific, publicly available quantitative solubility data for this compound is limited, this guide will equip the reader with the fundamental principles governing its solubility, a robust experimental framework for its precise determination, and an understanding of the critical factors that influence this key parameter. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document aims to empower researchers to generate reliable and reproducible solubility data, thereby accelerating their research and development endeavors.
Compound Overview: Structure and Physicochemical Identity
This compound hydrochloride is a chiral amine salt with the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 213.70 g/mol .[1][2] Its structure consists of a tetralin core, which is a partially hydrogenated naphthalene ring system, substituted with a methoxy group and an amine group. The hydrochloride salt form is achieved by the protonation of the primary amine by hydrochloric acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | PubChem[1] |
| Molecular Weight | 213.70 g/mol | PubChem[1] |
| IUPAC Name | (2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | PubChem[1] |
| CAS Number | 58349-15-8 | AlchemyPharm[2] |
The presence of the polar amine hydrochloride group suggests that the compound will exhibit a degree of solubility in polar solvents. However, the nonpolar tetralin backbone will also significantly influence its solubility profile.
Theoretical Framework: The Interplay of Forces Governing Solubility
The solubility of this compound hydrochloride is a thermodynamic equilibrium between the solid-state lattice energy and the solvation energy of the dissolved ions. As an amine salt, its solubility is primarily dictated by its ionic nature, which favors interactions with polar solvents.
Solvent Polarity: Due to its ionic character, the compound is expected to be most soluble in polar protic solvents like water and lower-chain alcohols (e.g., methanol, ethanol). These solvents can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. Conversely, its solubility will be significantly lower in nonpolar aprotic solvents such as hexane or toluene, which cannot overcome the strong ionic interactions within the crystal lattice.
The Influence of pH: The pH of the aqueous medium is a critical determinant of the solubility of this compound. As the hydrochloride salt of a primary amine, it is the salt of a weak base and a strong acid. In solution, an equilibrium exists between the protonated (ammonium) form and the unprotonated (free amine) form. Lowering the pH (increasing the acidity) will shift this equilibrium towards the more soluble, charged ammonium species, thereby increasing the overall solubility. Conversely, increasing the pH (making the solution more basic) will favor the less soluble, neutral free amine form, potentially leading to precipitation.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal equilibrium method, often referred to as the shake-flask method.[3] This approach ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of its intrinsic solubility under specific conditions.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound hydrochloride (purity >98%)
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound hydrochloride into a series of vials. The excess solid should be clearly visible.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method (see Section 4).
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF where:
-
C is the concentration of the diluted sample determined by the analytical method (in mg/mL).
-
DF is the dilution factor.
-
-
Self-Validating System and Best Practices
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to ensure reproducibility and to calculate the mean and standard deviation.
-
Visual Inspection: At the end of the equilibration period, there must be a visible excess of solid in each vial to confirm that a saturated solution has been achieved.
-
Material Purity: The purity of the compound should be high (>98%) to avoid erroneous results due to soluble impurities.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.
Workflow Visualization
Sources
An In-depth Technical Guide to (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 58349-15-8): A Key Intermediate in the Synthesis of Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, registered under CAS number 58349-15-8, is a chiral amine of significant interest in the pharmaceutical industry. Its primary application lies as a crucial intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist.[1] Rotigotine is a therapeutic agent approved for the treatment of Parkinson's disease and restless legs syndrome. This guide provides a comprehensive overview of the properties, synthesis, and applications of this key intermediate, with a focus on its role in the development of Rotigotine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 58349-15-8 | Internal |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | 270.2-270.4°C (for the (S)-enantiomer) | |
| Solubility | Data not readily available. Expected to be soluble in water and polar organic solvents. | |
| Purity | Typically ≥97% | [3] |
Note: Experimental data for the (R)-enantiomer is limited. The provided melting point is for the corresponding (S)-enantiomer and serves as a close approximation.
Synthesis of this compound hydrochloride
The synthesis of the enantiomerically pure amine is a critical step in the overall synthesis of Rotigotine. The general approach involves the synthesis of the racemic 2-amino-5-methoxytetralin followed by chiral resolution.
Diagram: Synthetic Pathway Overview
Caption: General synthetic scheme for this compound HCl.
Experimental Protocol: Synthesis and Chiral Resolution
This protocol is a synthesized representation based on established methodologies.
Step 1: Reductive Amination of 5-methoxy-2-tetralone
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-tetralone in a mixture of methanol and 1,2-dichloroethane.
-
Addition of Reagents: Add ammonium acetate and sodium cyanoborohydride to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 48 hours.
-
Work-up:
-
Adjust the pH to 2 with concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a biphasic system of ethyl acetate and water.
-
Separate the aqueous phase and basify with a 50% sodium hydroxide solution, ensuring the temperature is controlled.
-
Extract the aqueous phase twice with dichloromethane.
-
Dry the combined organic extracts and concentrate to yield racemic 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.
-
Step 2: Chiral Resolution
-
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent and add a solution of (S)-mandelic acid.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt of the (S)-amine with (S)-mandelic acid will have different solubility compared to the (R)-amine salt, allowing for their separation by fractional crystallization.
-
Isolation of the (S)-enantiomer: Isolate the desired diastereomeric salt by filtration.
-
Liberation of the Free Amine: Treat the isolated salt with a base to liberate the free (S)-2-amino-5-methoxytetralin.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the enantiomerically pure (S)-amine in a suitable solvent such as acetone.
-
Precipitation: Add ethereal hydrochloric acid to precipitate the this compound hydrochloride. Note: The stereochemical descriptor changes from (S) for the free amine to (R) for the hydrochloride salt due to Cahn-Ingold-Prelog priority rules.
-
Isolation: Collect the precipitate by filtration and dry under vacuum.
Application in the Synthesis of Rotigotine
This compound hydrochloride is a pivotal precursor for the synthesis of Rotigotine. The subsequent synthetic steps typically involve N-alkylation and demethylation.
Diagram: Conversion to Rotigotine
Caption: Simplified signaling pathways of Rotigotine at D1 and D2-like dopamine receptors.
Safety and Handling
As a chemical intermediate, this compound hydrochloride should be handled with appropriate care in a laboratory or industrial setting. While a specific safety data sheet is not widely available, information for similar compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound hydrochloride is a cornerstone in the chemical synthesis of the important therapeutic agent, Rotigotine. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and drug development professionals working in this area. The methodologies for its synthesis, particularly the chiral resolution, are well-established, providing a reliable route to this key intermediate. Its role underscores the importance of chiral chemistry in the development of modern pharmaceuticals.
References
-
AlchemyPharm. (n.d.). CAS 58349-15-8 | this compound (Hydrochloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12280574, this compound hydrochloride. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
Sources
The Aminotetralin Scaffold: A Cornerstone in Dopamine Agonist Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-aminotetralin scaffold represents a pivotal structural motif in the development of dopamine receptor agonists, leading to significant therapeutic advancements, particularly in the management of Parkinson's disease and restless legs syndrome. This guide provides a comprehensive technical overview of the discovery, synthesis, structure-activity relationships (SAR), and pharmacological significance of this important class of compounds. We will delve into the underlying principles that govern their interaction with dopamine receptors, explore key experimental protocols for their synthesis and evaluation, and contextualize their clinical relevance through the examination of prominent drugs such as Ropinirole, Pramipexole, and Rotigotine.
Introduction: The Genesis of a Privileged Scaffold
The quest for effective treatments for dopamine-deficient neurological disorders has been a long and arduous journey. The discovery that the symptoms of Parkinson's disease arise from the degeneration of dopaminergic neurons in the substantia nigra sparked intensive research into agents that could mimic the action of endogenous dopamine.[1] Early explorations focused on apomorphine, a potent but pharmacokinetically challenging dopamine agonist. The 2-aminotetralin structure can be conceptualized as a conformationally constrained analog of dopamine, embedding the critical phenethylamine pharmacophore within a rigid framework.[2][3] This structural constraint proved to be a key innovation, offering a more defined orientation for receptor interaction and paving the way for the development of potent and selective dopamine agonists.
This guide will illuminate the path from the initial discovery of the dopaminergic properties of 2-aminotetralins to the sophisticated, clinically utilized drugs of today. We will explore the nuances of their synthesis, the subtle structural modifications that dictate their pharmacological profiles, and the intricate signaling pathways they modulate.
Synthetic Strategies: From Classical Chemistry to Modern Biocatalysis
The synthesis of 2-aminotetralin derivatives is a well-established area of medicinal chemistry, with a variety of approaches available to the discerning researcher. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic ring and the amino group.
Classical Reductive Amination of β-Tetralones
A cornerstone of 2-aminotetralin synthesis is the reductive amination of a β-tetralone precursor. This versatile method allows for the introduction of diverse amine functionalities.
Experimental Protocol: Synthesis of a Generic N,N-dialkyl-2-aminotetralin
-
Oxime Formation: A solution of the desired β-tetralone in ethanol is treated with hydroxylamine hydrochloride and a base such as sodium acetate. The mixture is refluxed for 2-4 hours to form the corresponding oxime. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction to the Primary Amine: The crude oxime is then reduced to the primary 2-aminotetralin. A common and effective method is the use of a metal hydride reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at reflux. Careful quenching of the reaction with water and aqueous sodium hydroxide is crucial for safety and to precipitate the aluminum salts.
-
N-Alkylation: The resulting primary amine can be subsequently N-alkylated using standard procedures, such as reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with an alkyl halide in the presence of a non-nucleophilic base.
Self-Validation: Each step of this protocol should be validated by appropriate analytical techniques. The formation of the oxime and the final product can be confirmed by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm the molecular weight. Purity can be assessed by high-performance liquid chromatography (HPLC).
Modern Biocatalytic Approaches
More recently, enzymatic methods have emerged as powerful tools for the synthesis of chiral 2-aminotetralins, offering high enantioselectivity and milder reaction conditions.[4][5][6] Imine reductases (IREDs) have been successfully employed for the asymmetric reductive amination of 2-tetralones.[4][5][6]
Experimental Workflow: Enzymatic Reductive Amination
Caption: Workflow for the biocatalytic synthesis of chiral 2-aminotetralins.
Causality Behind Experimental Choices: The use of IREDs is driven by the increasing demand for enantiomerically pure pharmaceuticals. The stereochemistry at the 2-position of the aminotetralin ring can have a profound impact on receptor affinity and selectivity. Biocatalysis provides a direct and efficient route to these chiral building blocks, often superior to classical resolution methods.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The pharmacological profile of 2-aminotetralin dopamine agonists is exquisitely sensitive to their substitution pattern. Decades of research have elucidated key SAR principles that guide the design of new agents with desired properties.[7][8][9]
Aromatic Ring Substitution
Hydroxylation of the aromatic ring is a critical determinant of activity. The presence of hydroxyl groups at the 5- and 6-positions of the tetralin ring system often confers high potency, mimicking the catechol moiety of dopamine.[2][3] However, an unetherified catechol group is not always essential for dopaminergic activity.[2][3] For example, the 5-hydroxy substitution is a key feature of the potent D2 agonist 5-OH-DPAT.
N-Alkyl Substitution
The nature of the substituents on the nitrogen atom significantly influences both potency and selectivity. Generally, N,N-dialkyl substitution is favored, with the dipropyl substitution being particularly effective for D2 receptor agonism.[2][3] This is exemplified by the structure of ropinirole. The length and branching of the alkyl chains can modulate the affinity for different dopamine receptor subtypes.
| Compound/Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Key Structural Feature |
| Ropinirole | 3.7[10] | 2.9[10] | N,N-dipropyl group |
| Pramipexole | High (D2 subfamily)[11] | Higher than D2[11] | Thiazole ring fused to the aminotetralin-like core |
| Rotigotine | High[12] | Highest affinity[12] | N-propyl-N-(2-thienylethyl)amino group |
Table 1: Receptor binding affinities of selected 2-aminotetralin-based dopamine agonists.
Field-Proven Insight: The high affinity of many of these compounds for the D3 receptor subtype is thought to contribute to their efficacy in treating non-motor symptoms of Parkinson's disease, such as depression and apathy.[13][14]
Pharmacology and Mechanism of Action: Modulating Dopaminergic Signaling
2-aminotetralin derivatives exert their therapeutic effects by acting as agonists at dopamine receptors, primarily the D2-like family (D2, D3, and D4 receptors).[1][13][15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[16]
The Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like a 2-aminotetralin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[15] This has several downstream consequences, including the modulation of ion channel activity (e.g., activation of potassium channels and inhibition of calcium channels) and the regulation of gene expression.[15]
Caption: Simplified signaling pathway of the dopamine D2 receptor.
In addition to the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways, which can lead to distinct cellular responses.[17] The ability of different agonists to preferentially activate one pathway over the other (biased agonism) is an active area of research with significant implications for future drug design.
Clinical Significance: From Bench to Bedside
The development of 2-aminotetralin dopamine agonists has had a profound impact on the treatment of Parkinson's disease and restless legs syndrome.
-
Ropinirole (Requip®): An N,N-dipropyl-substituted 2-aminotetralin derivative, ropinirole is widely used as a monotherapy in early Parkinson's disease and as an adjunct to levodopa in more advanced stages.[15] It is also effective in treating restless legs syndrome.[1][15]
-
Pramipexole (Mirapex®): While not a classical 2-aminotetralin, pramipexole contains a structurally related bicyclic system and functions as a potent D2/D3 receptor agonist.[11][16][18][19] It is used for the symptomatic treatment of Parkinson's disease and restless legs syndrome.[11][18]
-
Rotigotine (Neupro®): This non-ergoline dopamine agonist, which features a 2-aminotetralin core, is formulated as a transdermal patch for continuous drug delivery.[13][20] This mode of administration provides stable plasma concentrations, which can be beneficial in managing motor fluctuations in Parkinson's disease.[13] Rotigotine has a broad affinity for dopamine receptors, acting as an agonist at D1, D2, and D3 receptors.[12][13]
Future Directions and Conclusion
The 2-aminotetralin scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Current research is focused on developing agonists with improved selectivity for specific dopamine receptor subtypes, as well as biased agonists that can fine-tune dopaminergic signaling to achieve greater therapeutic efficacy with fewer side effects. Furthermore, the exploration of 2-aminotetralin derivatives as ligands for other receptor systems, such as serotonin receptors, highlights the versatility of this privileged structure.[21][22][23]
References
- Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives.
- Ropinirole - St
- What is the mechanism of Pramipexole Dihydrochloride?
- What is the mechanism of Rotigotine?
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
- What is the mechanism of Ropinirole Hydrochloride?
- The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction.
- Rotigotine Monograph for Professionals. Drugs.com.
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Molecular Pharmacology.
- Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. Sterispharma.
- Pramipexole: MedlinePlus Drug Inform
- Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview. GlobalRx.
- Pramipexole: Package Insert / Prescribing Inform
- Rotigotine. Wikipedia.
- Ropinirole. Wikipedia.
- What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? - Dr.Oracle.
- Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Molecular pathways of D2 dopamine receptor in stri
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Semantic Scholar.
- Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administr
- An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Clinical Pharmacokinetics.
- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination.
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Research Explorer - The University of Manchester.
- Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed.
- Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior.
- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry.
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed.
- Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors.
Sources
- 1. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ropinirole - Wikipedia [en.wikipedia.org]
- 11. Pramipexole: Package Insert / Prescribing Information / MOA [drugs.com]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 14. sterispharma.com [sterispharma.com]
- 15. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 19. Articles [globalrx.com]
- 20. Rotigotine - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Decisive Role of the 5-Methoxy Group in 2-Aminotetralin Receptor Binding: A Technical Guide
Abstract
The 2-aminotetralin (2-AT) scaffold is a foundational element in the design of ligands targeting monoamine G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Strategic substitutions on this rigid framework can dramatically alter a compound's affinity, selectivity, and functional activity. This in-depth technical guide focuses on a key substitution: the methoxy group at the 5-position of the aromatic ring. We will dissect the profound influence of this functional group on receptor binding characteristics, offering a comprehensive analysis grounded in empirical data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-activity relationships of 2-aminotetralin derivatives.
Introduction: The 2-Aminotetralin Scaffold and the Significance of Aromatic Substitution
The 2-aminotetralin structure represents a conformationally constrained analog of phenylethylamine, a core feature of many endogenous neurotransmitters. This structural rigidity reduces the number of possible conformations, providing a more defined orientation for interaction with receptor binding pockets. This inherent property makes the 2-AT scaffold a valuable tool in medicinal chemistry for probing receptor pharmacology.
The aromatic ring of the 2-AT core is a prime target for chemical modification to modulate receptor interactions. Substitutions at this site can influence electronic properties, steric bulk, and the potential for specific intermolecular interactions, such as hydrogen bonding. Among these, the introduction of a methoxy (-OCH₃) group at the 5-position has been shown to be a critical determinant of a ligand's binding profile, particularly within the serotonin (5-HT) and dopamine (D) receptor families. Understanding the precise role of this 5-methoxy group is paramount for the rational design of novel therapeutics with tailored receptor selectivity and efficacy.
Structure-Activity Relationship: Unraveling the Impact of the 5-Methoxy Group
The addition of a 5-methoxy group to the 2-aminotetralin core significantly alters the compound's interaction with various serotonin and dopamine receptor subtypes. A comparative analysis of the binding affinities (Ki) of the parent compound, 2-aminotetralin (2-AT), and its 5-methoxy derivative, 5-methoxy-2-aminotetralin (5-MeO-AT), reveals a distinct shift in the pharmacological profile.
While comprehensive binding data for the unsubstituted 2-aminotetralin across a wide panel of receptors is not extensively documented in single studies, its primary activity is characterized as a norepinephrine-dopamine releasing agent[1]. However, by examining its derivatives, we can infer the impact of substitutions. The focus of modern research has been on substituted analogs, particularly at the 5-position, which underscores the importance of this position in conferring high affinity and selectivity for specific GPCRs.
A recent extensive study on 5-substituted-2-aminotetralins (5-SATs) provides high-resolution data on the binding profiles of various analogs at human 5-HT₁ receptor subtypes[2][3][4]. This research highlights that substitutions at the C5 position are a key determinant of affinity and selectivity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives
| Compound/Derivative | 5-HT₁A | 5-HT₁B | 5-HT₁D | D₂ | D₃ |
| (S)-5-Phenyl-2-aminotetralin (5-PAT) | 25 ± 2 | 21 ± 3 | 2.0 ± 0.2 | - | - |
| (S)-5-(2'-Fluorophenyl)-N,N-dimethyl-2-aminotetralin (FPT) | 1.8 ± 0.1 | 4.8 ± 0.5 | 2.1 ± 0.2 | - | - |
| (R)-7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) | - | - | - | - | 2.90 |
| 5-Hydroxy-2-aminotetralin derivatives | - | - | - | High Affinity | High Affinity |
Note: Data for 5-PAT and FPT are from Cunningham et al., 2024.[2][3][4] Data for 7-OH-DPAT is from Chien et al., 1998. 5-hydroxy-2-aminotetralin derivatives are noted to have high affinity for D₂ and D₃ receptors. A comprehensive side-by-side comparison with unsubstituted 2-aminotetralin is limited by the available literature.
The data from substituted analogs strongly suggest that the 5-position is a critical "hotspot" for modulating receptor affinity. The introduction of various aryl groups at this position, as seen with 5-PAT and FPT, confers nanomolar to sub-nanomolar affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors[2][3][4]. Similarly, hydroxylation at the 5-position in N,N-disubstituted 2-aminotetralins leads to potent D₂ receptor agonism.
Mechanistic Insights into Receptor Binding
The enhanced affinity and altered selectivity profile conferred by the 5-methoxy group can be attributed to specific molecular interactions within the receptor's binding pocket. While a crystal structure of 5-MeO-AT bound to its target receptors is not available, molecular modeling and mutagenesis studies of related ligands and receptors provide a strong basis for understanding these interactions.
Key Interactions within the Binding Pocket
The primary interaction for all 2-aminotetralin derivatives is the formation of a salt bridge between the protonated amine at the 2-position and a highly conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor. The aromatic portion of the ligand, including the 5-methoxy group, engages with a hydrophobic pocket formed by residues from several transmembrane helices.
The 5-methoxy group is believed to play a dual role:
-
Direct Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with specific residues in the binding pocket. For instance, in the 5-HT₁A receptor, this interaction is thought to occur with a serine or threonine residue in TM5.
-
Altered Electronic and Steric Profile: The electron-donating nature of the methoxy group can influence the electronic distribution of the aromatic ring, potentially enhancing aromatic-aromatic (π-π or cation-π) interactions with phenylalanine or tyrosine residues within the binding site.
The following diagram illustrates the hypothetical key interactions of 5-methoxy-2-aminotetralin within a generic serotonin receptor binding pocket.
Caption: Key molecular interactions of 5-methoxy-2-aminotetralin.
Downstream Signaling Pathways: The Case of the 5-HT₁A Receptor
The binding of a 5-methoxy-2-aminotetralin agonist to the 5-HT₁A receptor initiates a cascade of intracellular signaling events. The 5-HT₁A receptor is canonically coupled to inhibitory G-proteins of the Gi/o family.
Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components can then modulate the activity of downstream effector proteins.
The primary downstream effects of 5-HT₁A receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ dimer can directly bind to and open GIRK channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane. This leads to a decrease in neuronal excitability.
The following diagram illustrates this signaling cascade.
Caption: 5-HT1A receptor G-protein signaling cascade.
Experimental Protocols: Competitive Radioligand Binding Assay for the 5-HT₁A Receptor
To quantitatively assess the affinity of a novel 2-aminotetralin derivative for the 5-HT₁A receptor, a competitive radioligand binding assay is the gold standard. This method determines the concentration of a test compound required to displace 50% of a specific radioligand from the receptor (IC₅₀), from which the inhibition constant (Ki) can be calculated.
Causality Behind Experimental Choices
-
Receptor Source: Membranes from cells stably expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO cells) are used to ensure a high and consistent density of the target receptor, free from confounding interactions with other receptor subtypes.
-
Radioligand: [³H]8-OH-DPAT is a commonly used radioligand for the 5-HT₁A receptor due to its high affinity and selectivity. The tritium (³H) label provides a stable and quantifiable radioactive signal.
-
Non-specific Binding: A high concentration of a known, non-radioactive 5-HT₁A ligand (e.g., serotonin) is used to define non-specific binding – the portion of the radioligand that binds to components other than the target receptor. This is crucial for accurately calculating specific binding.
-
Filtration: Rapid filtration through glass fiber filters is used to separate the receptor-bound radioligand from the unbound radioligand in the solution. The filters are pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT₁A receptor to confluency.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + assay buffer + [³H]8-OH-DPAT.
-
Non-specific Binding (NSB): Membrane preparation + high concentration of non-labeled serotonin (e.g., 10 µM) + [³H]8-OH-DPAT.
-
Competition: Membrane preparation + varying concentrations of the test compound + [³H]8-OH-DPAT.
-
-
The final concentration of [³H]8-OH-DPAT should be close to its Kd value (typically 0.5-2 nM).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 5-methoxy group is a powerful modulator of 2-aminotetralin's pharmacological profile. Its introduction can significantly enhance affinity for specific serotonin and dopamine receptors, transforming a compound with broad monoamine-releasing properties into a high-affinity ligand for specific GPCR subtypes. This effect is driven by the potential for direct hydrogen bonding and favorable electronic and steric interactions within the receptor binding pocket. A thorough understanding of these structure-activity relationships, as elucidated through techniques like competitive radioligand binding assays, is essential for the continued development of novel and selective therapeutics targeting the serotonergic and dopaminergic systems. The 2-aminotetralin scaffold, particularly with strategic substitutions at the 5-position, remains a highly valuable platform for drug discovery.
References
-
Chien, C. C., P. G. Tepper, L. A. van Vliet, T. A. Pugsley, H. C. Akunne, T. G. Heffner, & L. D. Wise. (1998). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 41(24), 4869-4876. [Link]
-
Wikipedia contributors. (2023, December 1). 2-Aminotetralin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Cunningham, M. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357-370. [Link]
-
Cunningham, M. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
-
Cunningham, M. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
-
Cunningham, M. R., et al. (2024). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ResearchGate. [Link]
-
Cunningham, M. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ResearchGate. [Link]
-
Canal, C. E., et al. (2016). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. The Journal of Pharmacology and Experimental Therapeutics, 356(3), 634-647. [Link]
Sources
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Abstract
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a high-value chiral building block, most notably serving as a key precursor in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The critical stereocenter at the C2 position dictates the pharmacological activity, making its enantioselective synthesis a paramount challenge for pharmaceutical development. This guide provides a detailed examination and step-by-step protocols for the synthesis of the (R)-enantiomer from the prochiral ketone, 5-methoxy-2-tetralone. We will explore two state-of-the-art methodologies: transition metal-catalyzed direct asymmetric reductive amination (DARA) and a chemoenzymatic approach using imine reductases (IREDs). This document is intended for researchers, chemists, and process development scientists, offering not only procedural details but also the scientific rationale behind the chosen strategies to ensure robust and reproducible outcomes.
Strategic Overview: The Challenge of Asymmetric Reductive Amination
The conversion of a ketone to a chiral primary amine is a cornerstone transformation in medicinal chemistry. The most direct route is reductive amination, which involves the condensation of the ketone (5-methoxy-2-tetralone) with an ammonia source to form a transient imine, followed by reduction. The challenge lies in controlling the stereochemistry of this reduction to favor one enantiomer over the other.
Two dominant strategies have emerged to solve this problem:
-
Chiral Catalyst-Controlled Amination: This approach utilizes a chiral transition metal complex, such as those based on Ruthenium and a chiral phosphine ligand (e.g., BINAP). The catalyst creates a chiral environment, forcing the hydrogenation of the imine to occur from a specific face, thereby yielding an enantiomerically enriched product.[3][4] This method is powerful due to its broad applicability and the tunability of the catalyst.
-
Enzyme-Catalyzed Amination (Biocatalysis): This strategy leverages the exquisite stereoselectivity of enzymes. Imine reductases (IREDs) are a class of enzymes that catalyze the reduction of imines with near-perfect enantioselectivity.[5] This "green" chemistry approach often proceeds under mild aqueous conditions with high efficiency, making it an attractive option for industrial-scale synthesis.
Figure 1: High-level workflow for the enantioselective synthesis of the target amine.
Protocol 1: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA)
This protocol is based on the development of highly efficient ruthenium catalysts for the direct amination of ketones, avoiding the need to pre-form or isolate the imine intermediate. The use of an appropriate chiral ligand, such as (R)-BINAP, is critical for achieving high enantioselectivity.[4]
Causality & Mechanistic Insight: The catalyst, often a complex like Ru(OAc)₂(R-BINAP), functions through a metal-ligand bifunctional mechanism. The ketone and ammonia source coordinate to the ruthenium center. Hydrogen gas then facilitates the reduction. The rigid, C2-symmetric chiral backbone of the BINAP ligand dictates the facial selectivity of the hydride transfer to the C=N bond, effectively producing the desired (R)-amine.[6][7] Recent studies have shown that readily prepared, air-stable ruthenium pre-catalysts can be used, and that the choice of ammonium salt can significantly impact both yield and enantioselectivity.[4]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxy-2-tetralone | >98% | Commercial | Ensure purity by NMR before use. |
| Ru(2-hydroxynicotinate)₂{(R)-binap} | Catalyst | See Ref.[4] | Can be pre-synthesized; is air and moisture stable. |
| Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | Reagent Grade | Commercial | Serves as the ammonia source. Dry before use. |
| 2-Propanol (IPA) | Anhydrous | Commercial | Reaction solvent. |
| Hydrogen (H₂) gas | High Purity (5.0) | Gas Supplier | Used as the terminal reductant. |
| Autoclave/Parr Reactor | --- | Equipment | Capable of handling high-pressure reactions safely. |
| Standard Glassware & Schlenk Line | --- | Equipment | For handling reagents under an inert atmosphere if needed. |
| Celite® | --- | Commercial | For filtration. |
| Ethyl Acetate, Saturated NaHCO₃, Brine | Reagent Grade | Commercial | For workup and extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reactor Preparation: To a glass liner of a high-pressure autoclave, add 5-methoxy-2-tetralone (1.0 eq, e.g., 176 mg, 1.0 mmol).
-
Catalyst and Reagent Loading: Add the Ru(2-hydroxynicotinate)₂{(R)-binap} catalyst (0.01 eq, 1 mol%) and diammonium hydrogen phosphate (1.5 eq, 1.5 mmol).
-
Solvent Addition: Add anhydrous 2-propanol (e.g., 5 mL).
-
Reactor Assembly: Seal the glass liner inside the autoclave.
-
Inerting and Pressurization: Purge the autoclave three times with H₂ gas to remove air. Pressurize the reactor to the desired pressure (e.g., 50 atm H₂).
-
Scientist's Note: The purging cycles are critical to remove oxygen, which can potentially deactivate the catalyst. The high pressure of H₂ increases its concentration in the solution, accelerating the reaction rate.
-
-
Reaction: Place the autoclave in a heating mantle or oil bath pre-heated to the reaction temperature (e.g., 80 °C). Stir the reaction mixture vigorously for the required duration (e.g., 24 hours).
-
Reaction Quench and Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the H₂ pressure in a fume hood.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional solvent (2-propanol or ethyl acetate).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. The aqueous washes remove any remaining acidic or water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography to yield the pure this compound.
Protocol 2: Biocatalytic Reductive Amination with an Imine Reductase (IRED)
This protocol leverages a chemoenzymatic cascade where the ketone and an amine source first form the imine in situ, which is then stereoselectively reduced by an engineered imine reductase.
Causality & Mechanistic Insight: The reaction takes place in an aqueous buffer system. The enzyme's active site provides a precisely shaped chiral pocket that binds the imine substrate in a specific orientation. A hydride is delivered from the NADPH cofactor to only one face of the imine, leading to the formation of a single enantiomer of the amine product.[5] A cofactor recycling system, typically using glucose and glucose dehydrogenase (GDH), is employed to continuously regenerate the expensive NADPH, making the process economically viable.
Figure 2: Simplified schematic of the IRED-catalyzed reductive amination cycle.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxy-2-tetralone | >98% | Commercial | Substrate. |
| Imine Reductase (IRED) | Lyophilized Powder/Solution | Commercial | e.g., an engineered variant with (R)-selectivity. |
| Glucose Dehydrogenase (GDH) | Lyophilized Powder/Solution | Commercial | For cofactor recycling. |
| NADP⁺ (or NADPH) | >95% | Commercial | Cofactor. |
| D-Glucose | Reagent Grade | Commercial | Ultimate reductant for cofactor recycling. |
| n-Propylamine | >99% | Commercial | Example amine source. |
| Potassium Phosphate Buffer (pH 7.5) | Molecular Biology Grade | Lab-prepared | Reaction medium. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Co-solvent to dissolve the ketone. |
| Shaking Incubator | --- | Equipment | For controlled temperature and agitation. |
Step-by-Step Experimental Protocol
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Reaction Mixture Setup: In a reaction vessel (e.g., a 50 mL Falcon tube or glass vial), add the phosphate buffer (e.g., 10 mL).
-
Cofactor & Enzymes: Add NADP⁺ (e.g., 1 mM), GDH (e.g., 1-2 mg/mL), and the selected IRED (e.g., 2-5 mg/mL). Gently swirl to dissolve.
-
Recycling Substrate: Add D-glucose (e.g., 100 mM).
-
Amine Source: Add the amine source, such as n-propylamine (e.g., 5-10 equivalents).
-
Scientist's Note: An excess of the amine is used to push the equilibrium from the ketone towards the formation of the imine, maximizing the substrate concentration for the IRED.
-
-
Substrate Addition: Prepare a stock solution of 5-methoxy-2-tetralone in DMSO (e.g., 1 M). Add the substrate stock solution to the reaction mixture to a final concentration of e.g., 10-50 mM. The DMSO co-solvent should be kept to a minimum (<5% v/v) to avoid denaturing the enzymes.
-
Reaction: Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 24-48 hours.
-
Workup: After the reaction is complete, quench the reaction by adding an equal volume of a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
pH Adjustment & Extraction: Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the product amine is in its free base form. Extract the mixture three times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify via silica gel chromatography as described in Protocol 1.
Quality Control: Determination of Enantiomeric Excess (ee)
Confirming the stereochemical purity of the final product is essential. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[8][9]
Chiral HPLC Protocol
-
Sample Preparation: Prepare a dilute solution of the final, purified amine in the mobile phase (e.g., 0.1 mg/mL).
-
Instrumentation and Column:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A protein-based column such as a Chiral AGP is often effective for separating amine enantiomers.[8] Polysaccharide-based columns (e.g., Chiralpak series) are also excellent alternatives.
-
-
Mobile Phase: A typical mobile phase for a Chiral AGP column would be an aqueous buffer (e.g., 10 mM ammonium acetate) with an organic modifier like 2-propanol or acetonitrile. The ratio will need to be optimized.
-
Method Development:
-
Start with an isocratic method, for example, 90:10 Buffer:2-Propanol.
-
Inject the sample and monitor the chromatogram (e.g., at 220 nm or 275 nm).
-
Adjust the percentage of the organic modifier to achieve baseline separation of the two enantiomer peaks within a reasonable run time. A lower organic content generally increases retention and may improve resolution.
-
-
Quantification: Integrate the peak areas for the (R)-enantiomer (Aᵣ) and the (S)-enantiomer (Aₛ). Calculate the enantiomeric excess using the formula:
-
% ee = [(Aᵣ - Aₛ) / (Aᵣ + Aₛ)] x 100
-
Data Summary & Comparison
| Parameter | Protocol 1: Ru-Catalyzed DARA | Protocol 2: IRED-Catalyzed Amination |
| Stereoselectivity | Good to Excellent (e.g., 80-95% ee)[4] | Typically Excellent (>99% ee)[5] |
| Reaction Conditions | High pressure (50 atm), elevated temperature (80 °C) | Ambient pressure, mild temperature (30 °C), aqueous buffer |
| Reagents | Transition metal catalyst, H₂ gas, anhydrous solvent | Enzymes, cofactor, buffer, glucose |
| Green Chemistry | Requires organic solvents and high energy input | Uses water as solvent, biodegradable catalysts, lower energy input |
| Substrate Scope | Generally broader for various ketones and amine sources | More substrate-specific; may require enzyme screening/engineering |
| Process Scalability | Well-established for large-scale chemical synthesis | Rapidly advancing and proven for industrial-scale applications |
References
-
G. G. C. Kuhn, et al. (2010). A stereoselective synthesis of bicyclic primary or secondary amines... The Journal of Organic Chemistry. [Link]
-
Degnan, A. P., & Meyers, A. I. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins... The Journal of Organic Chemistry. [Link]
-
PubMed. (2000). Enantioselective synthesis of rigid 2-aminotetralins... J Org Chem. [Link]
-
Degnan, A. P., & Meyers, A. I. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins... ACS Publications. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Chandrasekhar, S., et al. (2023). Short Synthesis of Dopamine Agonist Rotigotine. Thieme E-Journals. [Link]
-
Ma, Z.-G., et al. (2018). Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry. [Link]
-
Chandrasekhar, S., et al. (2024). Short Synthesis of Dopamine Agonist Rotigotine. ResearchGate. [Link]
-
PrepChem.com. Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
-
An, G., et al. (2018). An iron variant of the Noyori hydrogenation catalyst... Dalton Transactions. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Sal-Like, M., et al. (2020). Conformationally Selective 2-Aminotetralin Ligands... ACS Chemical Neuroscience. [Link]
-
Karlsson, A., et al. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues... Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents. (Patent CN104844621A). 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. [Link]
- Google Patents. (Patent CN101468946A). Preparation technique of 5-methoxy-2-tetralone.
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
PrepChem.com. Synthesis of 5-Methoxy-2-tetralone. [Link]
-
Takeda, Y., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination... Organic Process Research & Development. [Link]
-
Gilio, A. K., et al. (2022). Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. [Link]
- Google Patents. (Patent US20040147762A1).
-
Gising, J., et al. (2012). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling... The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Early examples of intramolecular asymmetric reductive amination... [Link]
-
Wikipedia. Chiral analysis. [Link]
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone... ARKIVOC. [Link]
-
Encyclopedia of Chromatography. (2009). Chiral Drug Separation. [Link]
-
Waseem, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. SciMedicine Journal. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Enantioselective Synthesis of (R)-5-Methoxy-2-Aminotetralin
Abstract: (R)-5-methoxy-2-aminotetralin is a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate for the synthesis of Rotigotine, a non-ergot dopamine receptor agonist used in the management of Parkinson's disease.[1][2] The stereochemistry at the C2 position is critical for its pharmacological activity, making enantioselective synthesis an area of intense focus.[3][4] This guide provides a comprehensive overview of modern synthetic strategies to obtain the (R)-enantiomer with high optical purity. We will first detail the efficient synthesis of the requisite precursor, 5-methoxy-2-tetralone, and then critically evaluate several enantioselective methodologies. A detailed, field-proven protocol for a highly efficient biocatalytic reductive amination is presented, offering a green and scalable route to the target compound.
Part 1: Synthesis of the Key Precursor: 5-Methoxy-2-Tetralone
The synthesis of the achiral ketone, 5-methoxy-2-tetralone, is the foundational step for all subsequent enantioselective transformations. While classical methods often start from 1,6-dimethoxynaphthalene using a Birch reduction, this approach involves hazardous reagents like metallic sodium in liquid ammonia and can suffer from selectivity issues.[5][6] A more contemporary and industrially scalable approach begins with 3-methoxyphenylacetic acid and utilizes a Friedel-Crafts acylation with ethylene.[2][7] This method is advantageous due to its mild conditions, high yield, and use of readily available, less hazardous materials.[7]
Workflow for 5-Methoxy-2-Tetralone Synthesis
Caption: Synthesis of 5-methoxy-2-tetralone from 3-methoxyphenylacetic acid.
Protocol 1: Synthesis of 5-Methoxy-2-Tetralone
Rationale: This protocol is based on a patented, scalable method that avoids highly toxic or explosive reagents.[2][7] The conversion of the carboxylic acid to the acyl chloride activates it for the subsequent intramolecular Friedel-Crafts reaction with ethylene. Purification via a sodium bisulfite adduct is a classic and highly effective technique for isolating ketones from reaction mixtures.[1]
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ethylene gas
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a fume hood, charge a round-bottom flask with 3-methoxyphenylacetic acid (1.0 eq). Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops). Heat the mixture gently to 50-60 °C for 2-3 hours until gas evolution ceases. Monitor completion by TLC. Remove excess thionyl chloride under reduced pressure to yield crude 3-methoxyphenylacetyl chloride.
-
Friedel-Crafts Acylation: Cool a flask containing anhydrous DCM to 0 °C. Carefully add anhydrous AlCl₃ (1.2 eq) under an inert atmosphere (N₂ or Ar). To this suspension, add a solution of the crude acyl chloride in anhydrous DCM dropwise, maintaining the temperature below 5 °C. Bubble ethylene gas through the vigorously stirred reaction mixture for 4-6 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir until all solids have dissolved.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over MgSO₄. Filter and concentrate under reduced pressure to obtain the crude ketone.
-
Bisulfite Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir vigorously with a saturated NaHSO₃ solution for 2-4 hours. A precipitate of the bisulfite adduct will form.[7]
-
Isolation: Filter the solid adduct and wash with diethyl ether. Suspend the adduct in water and add saturated Na₂CO₃ solution. Heat the mixture to 60-70 °C for 2-3 hours to hydrolyze the adduct and release the pure ketone.[7]
-
Final Extraction: Extract the liberated ketone with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate to afford pure 5-methoxy-2-tetralone as a low-melting solid or oil.[5][8]
Part 2: Comparative Analysis of Enantioselective Strategies
With the key precursor in hand, the critical step is the enantioselective introduction of the amine group at the C2 position. Several strategies exist, each with distinct advantages and limitations. The choice of method often depends on available resources, scale, and desired purity.
| Strategy | Principle | Key Advantages | Key Disadvantages | Typical ee% |
| Classical Chiral Resolution | Derivatization of the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, followed by separation via crystallization.[9] | Simple, well-established technique. No specialized catalysts required. | Theoretical maximum yield is 50%.[9] Can be labor-intensive and require extensive screening of resolving agents. | >99% (after crystallization) |
| Chiral Auxiliary | Condensation of the ketone with a chiral amine (e.g., (R)-phenylethylamine) to form a diastereomeric enamine/imine, followed by diastereoselective reduction and auxiliary removal.[10][11] | High diastereoselectivity is achievable. The auxiliary is often recoverable. | Stoichiometric use of the chiral auxiliary is required.[12] Additional protection/deprotection steps increase the overall step count. | 90-99% |
| Asymmetric Hydrogenation | Conversion of the ketone to a prochiral enamide, followed by hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes).[13][14] | Highly efficient and atom-economical. Amenable to large-scale industrial production. | Requires synthesis of the enamide intermediate. Chiral ligands and metal catalysts can be expensive. | >95% |
| Biocatalytic Reductive Amination | One-pot conversion of the ketone and an amine donor (e.g., ammonia or methylamine) to the chiral amine using an engineered Imine Reductase (IRED) enzyme.[15][16] | Extremely high enantioselectivity. Operates in aqueous media under mild conditions (green chemistry). Minimal byproduct formation. | Requires access to specific enzymes and biocatalysis expertise. Enzyme may have limited substrate scope or stability. | >99% |
Part 3: Detailed Protocol - Biocatalytic Synthesis of (R)-5-Methoxy-2-Aminotetralin
Principle: This protocol leverages an Imine Reductase (IRED) enzyme for the direct asymmetric reductive amination of 5-methoxy-2-tetralone. The reaction proceeds via an in-situ formed imine intermediate, which is then stereoselectively reduced by the IRED. The enzyme utilizes a reduced nicotinamide cofactor (NADPH), which must be continuously regenerated. A common and cost-effective method for cofactor regeneration is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ back to NADPH.[15][16]
Workflow for Biocatalytic Reductive Amination
Caption: Biocatalytic cycle for the synthesis of (R)-aminotetralin using an IRED.
Protocol 2: IRED-Mediated Synthesis
Materials:
-
5-Methoxy-2-tetralone (Substrate)
-
Ammonium chloride (NH₄Cl, Amine Source)
-
Imine Reductase (IRED) expressing E. coli cells or lyophilized powder
-
Glucose Dehydrogenase (GDH)
-
D-Glucose (Cofactor regeneration substrate)
-
NADP⁺ (Cofactor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.5)
-
Toluene or Methyl-tert-butyl ether (MTBE) for extraction
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for salt formation (optional)
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add potassium phosphate buffer. Add D-glucose (1.2 eq), ammonium chloride (5-10 eq), and NADP⁺ (0.001 eq). Adjust the pH of the solution to 8.5 with 1M NaOH.
-
Enzyme Addition: Add the IRED and GDH enzymes (either as whole cells or purified powders) to the buffer solution. Stir gently at the desired temperature (typically 30-35 °C) for 15 minutes to allow for equilibration.
-
Substrate Addition: Prepare a stock solution of 5-methoxy-2-tetralone in a water-miscible co-solvent like DMSO or isopropanol. Add the substrate solution to the reaction mixture dropwise over 30 minutes to avoid high initial concentrations that could inhibit the enzyme.
-
Reaction Monitoring: Maintain the reaction at a constant pH (e.g., 8.5) and temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a water-immiscible solvent (e.g., MTBE), extract, and analyze the organic phase by GC or HPLC to determine substrate conversion and product formation.
-
Work-up: Once the reaction has reached completion (>99% conversion), adjust the pH of the mixture to >11 with 5M NaOH to ensure the product is in its free base form.
-
Extraction: Extract the product from the aqueous phase three times with a suitable organic solvent like MTBE or toluene.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-5-methoxy-2-aminotetralin as an oil or solid. Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt.
Part 4: Characterization & Data Analysis
Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Expected Analytical Data
| Analysis Type | Method | Expected Result |
| Enantiomeric Excess (ee%) | Chiral HPLC (e.g., Chiralcel OD-H column) | Baseline separation of the (R) and (S) enantiomers. The (R)-enantiomer should be the major peak (>99.5%). |
| Chemical Purity | GC-MS or RP-HPLC | Purity >98%. MS analysis should show the correct molecular ion peak for C₁₁H₁₅NO (m/z = 177.24).[17] |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Spectra should be consistent with the structure of 5-methoxy-2-aminotetralin. Key signals include the methoxy singlet (~3.8 ppm) and aromatic protons. |
| Optical Rotation | Polarimetry | A specific rotation value consistent with the (R)-enantiomer should be observed (literature values may vary with solvent and concentration). |
Calculations
-
Percent Conversion (%): % Conversion = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100
-
Enantiomeric Excess (ee%): ee% = |Area(R) - Area(S)| / (Area(R) + Area(S)) * 100 Where Area(R) and Area(S) are the peak areas of the R and S enantiomers from the chiral HPLC chromatogram.
Conclusion
The enantioselective synthesis of (R)-5-methoxy-2-aminotetralin is a well-developed field with multiple viable strategies. While classical methods like chiral resolution remain useful, modern approaches offer significant advantages in efficiency, scalability, and environmental impact. As demonstrated, biocatalytic reductive amination using imine reductases stands out as a state-of-the-art method, providing direct access to the target molecule with exceptional enantioselectivity under mild, aqueous conditions.[15] This approach not only simplifies the synthetic route but also aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.
References
-
PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. CN113233964A. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-methoxy-2-tetralone. CN113233964A.
-
Ma, S., & Han, X. (2010). Practical asymmetric synthesis of bioactive aminotetralins from a racemic precursor using a regiodivergent resolution. Organic Letters, 12(23), 5418–5421. [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. US20140046095A1.
-
Citoler, J., Harawa, V., Marshall, J. R., et al. (2022). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 61(27), e202203206. [Link]
- Google Patents. (n.d.). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. US9145353B2.
-
Wu, W., Liu, S., & Zhang, X. (2009). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (23), 3461–3463. [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Branched Enamides for the Synthesis of β-Stereogenic Amines. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]
-
Choi, S. K., Lee, S., & Whitesides, G. M. (1996). Synthesis of C-5 Analogs of N-Acetylneuraminic Acid via Indium-Mediated Allylation of N-Substituted 2-Amino-2-deoxymannoses. The Journal of Organic Chemistry, 61(25), 8739–8745. [Link]
-
Martins, P., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(1), 152. [Link]
-
RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]
-
Castrignanò, F., et al. (2018). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. Journal of Analytical Toxicology, 42(1), 17–25. [Link]
-
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12–35. [Link]
-
Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy, 18, 1787–1804. [Link]
-
Gubitz, G., & Schmid, M. G. (2008). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Reddy, R., et al. (2002). Asymmetric synthesis of the highly methylated tryptophan portion of the hemiasterlin tripeptides. Organic Letters, 4(5), 695–697. [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
- Google Patents. (n.d.). Preparation technique of 5-methoxy-2-tetralone. CN101468946A.
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 3. (R)-(+)-5-METHOXY 2-AMINOTETRALIN | 105086-92-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 7. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 11. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Protocol for the Enantioseparation of 5-Methoxy-2-Aminotetralin
Abstract and Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological, metabolic, and toxicological profiles.[1] 5-methoxy-2-aminotetralin is a key chiral intermediate and pharmacophore in various neurologically active compounds. Consequently, the ability to accurately resolve and quantify its enantiomers is paramount during research, development, and quality control.
This application note presents a detailed, robust, and reproducible protocol for the baseline separation of (R)- and (S)-5-methoxy-2-aminotetralin enantiomers. The method leverages a polysaccharide-based chiral stationary phase (CSP) under polar organic mode (POM) conditions. We will delve into the mechanistic principles of the separation, provide a step-by-step experimental protocol, and discuss strategies for method optimization. The causality behind experimental choices is explained to provide researchers with a framework for adapting this method to similar chiral amines.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers via chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] Enantiomers, while having identical physical properties in an achiral environment, interact differently with other chiral molecules, leading to differences in the stability of these complexes and, thus, different retention times.[3]
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used columns for chiral separations due to their broad enantiorecognition capabilities.[4][5] The helical structure of the polysaccharide backbone creates complex chiral grooves and cavities. The derivatized functional groups (e.g., phenylcarbamates) provide sites for multiple types of interactions, including:
-
Hydrogen Bonding: Between polar groups on the analyte (like the amine) and the CSP.
-
π-π Interactions: Between aromatic rings of the analyte and the phenyl groups on the CSP.
-
Dipole-Dipole Interactions.
-
Steric Hindrance: Where one enantiomer fits more favorably into the chiral groove of the CSP than the other.
The combination of these interactions provides the necessary selectivity to resolve a wide array of chiral compounds.[6]
The Role of the Mobile Phase and Additives
The mobile phase composition is a critical factor that modulates the interactions between the analyte and the CSP.[7] For basic analytes like 5-methoxy-2-aminotetralin, the addition of a small amount of a basic modifier to the mobile phase is essential. Amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor chromatographic performance. A basic additive, such as diethylamine (DEA), competes for these active sites, masking their effect and resulting in sharp, symmetrical peaks.[8][9] The concentration of this additive is typically kept low (0.1-0.5%) to ensure efficacy without compromising the chiral recognition mechanism.[9]
This protocol employs the Polar Organic Mode (POM) , which uses polar organic solvents like acetonitrile and methanol. POM offers several advantages over traditional normal-phase chromatography, including enhanced solubility for polar analytes, better UV sensitivity, and compatibility with mass spectrometry (LC-MS), a significant benefit for bioanalytical applications.[3][10]
Chiral Method Development Workflow
Developing a chiral separation method is an empirical process that benefits from a systematic approach.[2] The following workflow is recommended for achieving a successful separation for a novel chiral compound.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol
This protocol provides a starting point that has demonstrated success for aminotetralin analogs. Optimization may be required based on the specific instrumentation and column used.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Lux® Amylose-1 , 250 x 4.6 mm, 5 µm (Phenomenex) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP such as CHIRALPAK® AD-H (Daicel).[11]
-
Solvents: HPLC-grade acetonitrile (ACN), 2-propanol (IPA), and diethylamine (DEA).
-
Sample: Racemic 5-methoxy-2-aminotetralin.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Chromatographic Mode | Polar Organic Mode (POM) |
| Chiral Stationary Phase | Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / 2-Propanol / Diethylamine (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (controlled) |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL dissolved in the mobile phase |
Protocol Workflow
The following diagram illustrates the step-by-step experimental process from sample preparation to data analysis.
Caption: Experimental workflow for the chiral separation.
Expected Results and Discussion
Under the conditions specified, baseline separation of the two enantiomers of 5-methoxy-2-aminotetralin is expected. The amylose-based CSP provides the necessary chiral environment for differential interaction, while the DEA in the mobile phase ensures excellent peak symmetry.
| Parameter | Expected Value | Formula |
| Retention Time 1 (t₁) | ~ 8.5 min | - |
| Retention Time 2 (t₂) | ~ 10.2 min | - |
| Selectivity (α) | > 1.20 | α = (t₂ - t₀) / (t₁ - t₀) |
| Resolution (Rs) | > 2.0 | Rs = 2(t₂ - t₁) / (w₁ + w₂) |
| (Note: t₀ = void time; w = peak width at base. Retention times are estimates and will vary with the specific system and column lot.) |
A resolution value (Rs) greater than 1.5 is considered baseline separation, making this method suitable for accurate quantification. The selectivity factor (α) indicates the degree of separation between the two enantiomer peaks.
Method Optimization Strategies
If the initial separation is not optimal, the following parameters can be adjusted to improve resolution and selectivity:
-
Alcohol Modifier: Changing the alcohol (e.g., from IPA to ethanol) or its percentage in the mobile phase can significantly alter selectivity, sometimes even reversing the elution order.[7]
-
Additive Concentration: If peak shape is still poor, slightly increasing the DEA concentration (e.g., to 0.2%) may be beneficial. Conversely, if retention is too long, a different basic additive like butylamine could be tested.[9]
-
Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral interaction. Lowering the temperature often increases resolution, but at the cost of longer run times and higher backpressure.[7]
-
Alternative CSP: If adequate separation cannot be achieved, screening a CSP with a different chiral selector, such as a cellulose-based column (e.g., Lux Cellulose-1), is the next logical step. Cellulose and amylose phases often provide complementary selectivity.[4]
References
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available from: [Link]
-
National Institutes of Health (NIH). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Available from: [Link]
-
ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Available from: [Link]
-
PubMed. Preparation and Enantioseparation of Biselector Chiral Stationary Phases Based on Amylose and Chitin Derivatives. Available from: [Link]
-
YMC America. Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. Available from: [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available from: [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Available from: [Link]
-
National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
-
National Institutes of Health (NIH). Chiral Drug Separation. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Recent trends in fast and high-throughput chiral high-performance liquid chromatography and its application to the analysis of bioactive compounds. Available from: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
Application Note: Synthesis of Rotigotine via (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine is a non-ergoline dopamine agonist primarily indicated for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effects are mediated by stimulating D3, D2, and D1 dopamine receptors in the brain.[2][3] Marketed as a transdermal patch under the brand name Neupro, rotigotine's continuous delivery system ensures stable plasma concentrations, which is crucial for managing motor and non-motor symptoms.[1][4]
The synthesis of the active (S)-enantiomer of rotigotine is a critical aspect of its pharmaceutical development. A key intermediate in several synthetic pathways is (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This application note provides a detailed protocol for the synthesis of (S)-rotigotine from this intermediate, covering N-propylation, subsequent N-alkylation, and final O-demethylation.
The Strategic Importance of (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The stereochemistry of rotigotine is paramount to its pharmacological activity. The (S)-enantiomer is the active moiety, while the (R)-enantiomer is significantly less active. Therefore, a stereoselective synthesis is essential. (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine serves as a chiral building block, ensuring the correct stereochemical configuration at the C2 position of the tetralin core is carried through to the final product.
This intermediate can be synthesized from 5-methoxy-2-tetralone through various methods, including asymmetric reductive amination or classical resolution of the racemic amine using chiral acids.[3][5] By starting with the enantiomerically pure amine, the challenges associated with chiral separations in the final stages of the synthesis are avoided, leading to a more efficient and cost-effective process.
Synthetic Workflow Overview
The conversion of (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine to rotigotine is a three-step process. The first step involves the N-propylation of the primary amine to yield (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This is followed by the N-alkylation with a suitable 2-(thiophen-2-yl)ethyl derivative. The final step is the O-demethylation of the methoxy group to the corresponding phenol, yielding (S)-rotigotine.
Caption: Synthetic workflow from the key chiral intermediate to Rotigotine.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (Intermediate 1)
This protocol describes the reductive amination of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with propionaldehyde.
Procedure:
-
To a solution of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propionaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.
-
Continue stirring at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Protocol 2: Synthesis of (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (Intermediate 2)
This step involves the N-alkylation of the secondary amine with a 2-(thiophen-2-yl)ethyl moiety.
Procedure:
-
Dissolve (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.
-
Add the alkylating agent, 2-(thiophen-2-yl)ethyl tosylate or a similar activated derivative (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or HPLC (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.[6]
Protocol 3: Synthesis of (S)-Rotigotine
This final step is the O-demethylation of the aryl methyl ether to the corresponding phenol.
Procedure:
-
Dissolve (S)-5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a suitable solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a demethylating agent. Boron tribromide (BBr₃) is a common choice, but due to its toxicity and reactivity, hydrobromic acid (HBr) in acetic acid is a viable alternative.[5][7][8] For this protocol, 48% aqueous HBr (5-10 eq) is used.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[5] Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude rotigotine can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.[9]
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[10][11]
Table 1: Key Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (δ, ppm) (indicative) |
| (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | C₁₁H₁₅NO | 177.24[12] | 6.6-7.1 (Ar-H), 3.8 (O-CH₃), 2.5-3.0 (Ar-CH₂ and CH-N), 1.5-2.0 (CH₂) |
| (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C₁₄H₂₁NO | 219.32 | 6.6-7.1 (Ar-H), 3.8 (O-CH₃), 2.5-3.0 (Ar-CH₂ and CH-N), 2.4-2.6 (N-CH₂-Et), 1.4-1.6 (CH₂-CH₃), 0.9 (CH₃) |
| (S)-Rotigotine | C₁₉H₂₅NOS | 315.47 | 6.6-7.2 (Ar-H and Thiophene-H), 4.9 (OH), 2.5-3.0 (Ar-CH₂, CH-N, N-CH₂), 0.9 (CH₃)[9] |
HPLC Method for Purity Analysis:
A reverse-phase HPLC method can be employed for purity determination.[13][14]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic solvent like methanol or acetonitrile.[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[13]
-
Column Temperature: 25-30 °C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Conclusion
The use of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a chiral intermediate provides an efficient and stereoselective pathway for the synthesis of rotigotine. The detailed protocols provided in this application note offer a comprehensive guide for researchers and drug development professionals. Careful execution of these steps, coupled with rigorous analytical characterization, will ensure the production of high-purity (S)-rotigotine for further investigation and development.
References
- Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Journal of Neural Transmission, 116(11), 1475–1483.
- Chen, J. J., & Swope, D. M. (2005). Rotigotine for the treatment of Parkinson's disease.
-
Wikipedia. (2023, December 14). Rotigotine. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Elshoff, J. P., Cawello, W., Andreas, J. O., & Braun, M. (2012). An update on pharmacological, pharmacokinetic properties and drug–drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 72(16), 2099-2114.
- Mendes, T. C., et al. (2021). Rotigotine: a review of analytical methods for the raw material, pharmaceutical formulations, and its impurities.
- Patil, A. S., et al. (2015).
- A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1045-1055.
-
SIELC Technologies. (n.d.). Separation of Rotigotine on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
- Wang, Y., et al. (2023). Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR. Molecules, 28(15), 5828.
- Patil, A. S., et al. (2015). An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Tra. Der Pharma Chemica, 7(5), 26-34.
- Chandrasekhar, S., Karmakar, S., Mainkar, P. S., & Chandrashekar, S. (2023). Short Synthesis of Dopamine Agonist Rotigotine. Synthesis, 55(A), 1-5.
- Google Patents. (n.d.). Preparation method of rotigotine.
- Oztaskin, N., Goksu, S., & Secen, H. (2009). An Alternative and Straightforward Synthesis of Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine.
-
SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of optically active (s)-(-)-2-(n-propylamino)-5-methoxytetraline and (s)-(-).
- Kehr, J., & Yoshitake, T. (2007). Determination of the dopamine agonist rotigotine in microdialysates from the rat brain by microbore column liquid chromatography with electrochemical detection.
-
PubChem. (n.d.). (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). What demethylating reagent do you suggest?. Retrieved January 14, 2026, from [Link]
-
lookchem. (n.d.). (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|1148154-91-9. Retrieved January 14, 2026, from [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved January 14, 2026, from [Link]
- Blakey, S., et al. (2018). Ruthenium-catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the HBr-mediated O-demethylation of noroxycodone 3b. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Preparation technique of 5-methoxy-2-tetralone.
-
MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved January 14, 2026, from [Link]
- Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Journal of Neural Transmission, 116(2), 149-156.
- Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(2), 201-213.
-
ResearchGate. (n.d.). Sensitizing solid-state NMR spectroscopy for the characterization of pure and formulated pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. Retrieved January 14, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 4. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP2346811B1 - Process for the preparation of optically active (s)-(-)-2-(n-propylamino)-5-methoxytetraline and (s)-(-)-2-(n-propylamino)-5-hydroxytetraline compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 9. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]
- 10. Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR | MDPI [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Separation of Rotigotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Multi-faceted Approach to the Purity Analysis of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction: The Imperative for Purity
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a key chiral building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a single stereocenter, necessitates stringent control over not only process-related impurities and degradation products but also the unwanted (S)-enantiomer. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the accurate determination of enantiomeric excess a non-negotiable aspect of quality control.[1]
This application note details a holistic analytical strategy to address these purity challenges, providing researchers and drug development professionals with the foundational protocols to ensure the quality and consistency of this critical intermediate.
Caption: Overall workflow for the comprehensive purity analysis of a drug intermediate.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The most critical purity attribute for this compound is its stereochemical integrity. The direct separation of enantiomers is efficiently achieved using HPLC with a Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amines.[3]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: An amylose-based CSP (e.g., Chiralpak® AD-H) is selected for its proven ability to resolve aromatic amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Mobile Phase: A normal-phase mobile phase (n-Hexane/Isopropanol) is chosen. This non-polar environment enhances the specific molecular interactions required for chiral recognition on the polysaccharide CSP.
-
Basic Additive: A small amount of diethylamine (DEA) is added to the mobile phase. As a basic compound, this compound can interact strongly with residual acidic silanols on the silica support, leading to peak tailing. The DEA acts as a competitive base, masking these sites and resulting in sharp, symmetrical peaks.[4]
Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.
Protocol 2.1: Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1.0 mg/mL. |
| Run Time | 20 minutes |
System Suitability Test (SST): Before sample analysis, inject a solution containing approximately 1% of the (S)-enantiomer relative to the (R)-enantiomer.
-
Resolution (Rs): The resolution between the (S) and (R) peaks must be ≥ 1.5.[1]
-
Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the (R)-enantiomer should be ≤ 2.0%.
Data Interpretation: The enantiomeric purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total area of both enantiomer peaks. The limit for the (S)-enantiomer should be set according to regulatory requirements, often not more than 0.1%.[5]
Chemical Purity by Reversed-Phase HPLC
To quantify process-related impurities and potential degradants, a stability-indicating reversed-phase HPLC method is required.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for the moderately non-polar tetralin ring system.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is used. The gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted within a reasonable time. The buffer maintains a constant pH, ensuring consistent ionization of the amine and reproducible retention times.
-
UV Detection: The methoxy-substituted aromatic ring provides a strong chromophore. Wavelength selection (e.g., 280 nm) is based on the UV absorbance maximum of the analyte to ensure high sensitivity.[6]
Protocol 3.1: Reversed-Phase HPLC Method for Related Substances
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
Method Validation Summary: This method must be validated according to ICH Q2(R2) guidelines.[7][8] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo. | Ensures the signal is only from the analyte.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Lowest concentration that can be accurately measured. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Closeness of test results to the true value.[9] |
| Precision (% RSD) | Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 3.0% | Measures the method's consistency. |
| Robustness | No significant change in results with small variations in pH, flow rate, etc. | Measures the method's reliability under normal use. |
Residual Solvents by Headspace GC-MS
Volatile organic impurities (residual solvents) from the manufacturing process must be controlled as they offer no therapeutic benefit and can be harmful. Headspace GC coupled with Mass Spectrometry (HS-GC-MS) is the preferred technique.[10]
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique introduces only the volatile components into the GC system, avoiding contamination from the non-volatile drug substance. This enhances column lifetime and method robustness.[11]
-
GC Separation: A capillary column with a polar stationary phase is typically used to separate common organic solvents.
-
Mass Spectrometry (MS) Detection: MS provides definitive identification of the eluted solvents by comparing their mass spectra to a reference library (e.g., NIST). This is far more specific than Flame Ionization Detection (FID).[12][13]
Protocol 4.1: Headspace GC-MS Method
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 230 °C |
| MS Transfer Line | 240 °C |
| MS Ion Source | 230 °C (Electron Ionization) |
| Mass Range | m/z 35-350 |
| HS Vial Equilibration | 80 °C for 15 minutes |
| Sample Preparation | Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). |
Identity Confirmation via Spectroscopy
Before conducting purity tests, the identity of the material must be unequivocally confirmed. A combination of spectroscopic techniques provides orthogonal data to verify the molecular structure.
-
Infrared (IR) Spectroscopy: Provides a molecular fingerprint. Key absorptions for this molecule include N-H stretching for the primary amine (two bands around 3300-3500 cm⁻¹), C-N stretching (1000-1250 cm⁻¹ for aliphatic amines), and aromatic C-H and C=C bands.[14] The spectrum should be compared to a validated reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Conclusion
The analytical control of this compound requires a multi-pronged strategy. The protocols outlined in this application note provide a robust framework for ensuring its chemical and enantiomeric purity. By combining chiral and reversed-phase HPLC for stereoisomers and related substances, HS-GC-MS for residual solvents, and spectroscopic techniques for identity, a complete and reliable quality profile can be established. Adherence to these scientifically sound and validated methods is essential for any professional involved in the development and manufacturing of pharmaceuticals derived from this important chiral intermediate.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
El-Genedy, A. et al. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na) as the coupling agents. Analytical Chemistry. [Link]
-
ResearchGate. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]
-
Gerding, T. K., et al. (1989). Determination of enantiomeric purity of the new D-2 dopamine agonist 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin (N-0437) by reversed-phase high-performance liquid chromatography after pre-column derivatization with D(+)-glucuronic acid. Journal of Chromatography. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. [Link]
-
ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. labcompare.com [labcompare.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 14. chem.libretexts.org [chem.libretexts.org]
NMR and mass spectrometry characterization of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
An Application Note for the Structural Elucidation of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor agonists.[1] Its specific stereochemistry and functional groups necessitate rigorous analytical characterization to ensure identity, purity, and quality for applications in drug discovery and development. This application note provides a comprehensive guide to the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We present detailed, field-proven protocols and an in-depth analysis of the expected spectral data, offering researchers a reliable framework for their own analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For a chiral molecule like this compound, NMR is indispensable not only for structural confirmation but also for assessing enantiomeric purity.
Workflow for NMR Analysis
Caption: General workflow for NMR characterization.
¹H NMR Spectroscopy
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay) are typically sufficient.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
Expected ¹H NMR Spectrum and Interpretation
The structure of the molecule dictates a distinct pattern of signals. The aromatic region will show resonances for the three protons on the methoxy-substituted ring. The aliphatic region will contain complex, coupled signals from the eight protons on the saturated portion of the tetralin ring. The methoxy group will appear as a sharp singlet.
Caption: Structure with proton labeling.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |
| ~7.10 | t | Ar-H (H7) | 1H |
| ~6.70 | d | Ar-H (H6) | 1H |
| ~6.65 | d | Ar-H (H8) | 1H |
| ~3.80 | s | -OCH₃ | 3H |
| ~3.00-3.20 | m | H2 | 1H |
| ~2.70-2.90 | m | H1a, H4a | 2H |
| ~2.50-2.65 | m | H1b, H4b | 2H |
| ~1.90-2.10 | m | H3a | 1H |
| ~1.50-1.65 | m | H3b | 1H |
| ~1.40 (variable) | br s | -NH₂ | 2H |
Causality: The aromatic protons H6, H7, and H8 form a coupled system. H7, being between two other protons, is expected to be a triplet (t), while H6 and H8 will be doublets (d). The diastereotopic protons on the aliphatic ring (e.g., H1a and H1b) are chemically non-equivalent and will exhibit different chemical shifts and couplings, leading to complex multiplets (m). The amine protons (-NH₂) are often broad (br s) and their chemical shift can vary with concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
Protocol 2: ¹³C NMR Acquisition
-
Sample: Use the same sample prepared for ¹H NMR.
-
Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.
Expected ¹³C NMR Spectrum and Interpretation
The proton-decoupled spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | C5 |
| ~138.0 | C8a |
| ~126.5 | C7 |
| ~121.0 | C4a |
| ~108.0 | C6 |
| ~107.5 | C8 |
| ~55.2 | -OCH₃ |
| ~48.0 | C2 |
| ~31.0 | C1 |
| ~29.5 | C3 |
| ~21.0 | C4 |
Causality: The chemical shifts are predictable based on functional groups. The C5 carbon, attached to the electronegative oxygen, is the most downfield aromatic carbon. The other aromatic carbons appear in the typical δ 107-138 ppm range.[3][4] The aliphatic carbons resonate upfield, with the C2 carbon bearing the amine group appearing around δ 48 ppm.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this application, Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.[5][6]
Protocol 3: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[7]
-
Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The final concentration should be around 10 µg/mL.[7] The formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.[6]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Trustworthiness Check: Ensure the system is calibrated to achieve high mass accuracy. The sample must be free of non-volatile salts or buffers (e.g., phosphates, TRIS), which can suppress the ESI signal and contaminate the instrument.[5][8]
Expected Mass Spectrum and Fragmentation
The molecular formula of the compound is C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 Da.
-
Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 178.1226 .
-
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. The primary fragmentation pathway for protonated amines is typically α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[9][10]
Caption: Proposed ESI-MS fragmentation pathways.
Table 3: Predicted ESI-MS Fragmentation Data
| m/z (Predicted) | Proposed Formula | Description |
| 178.1 | [C₁₁H₁₆NO]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 161.1 | [C₁₁H₁₄]⁺ | Loss of ammonia (NH₃) from the protonated amine, a common fragmentation for primary amines. |
| 133.1 | [C₉H₉O]⁺ | Result of α-cleavage at the C2-C3 bond followed by a rearrangement, leading to a stable aromatic cation. |
Causality: The fragmentation of protonated amines is driven by the charge localization on the nitrogen atom. The cleavage of the adjacent C-C bond (α-cleavage) is favorable as it leads to the formation of a stable iminium ion or, through rearrangement, other stabilized carbocations.[9][10] The loss of neutral ammonia is another characteristic pathway for primary amines.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and ESI-MS provides an unambiguous and comprehensive characterization of this compound. NMR spectroscopy confirms the core carbon-hydrogen framework and the relative arrangement of all constituent atoms, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and expected spectral data presented in this note serve as a robust guide for researchers, ensuring high confidence in the structural integrity and identity of this important synthetic intermediate.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters.
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Sample preparation for the ES/MS. University of Bristol.
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- Characterization of new methyl‐substituted tetralins and indans by 13 C NMR spectroscopy. Zendy.
- Sample Preparation Protocol for ESI Accur
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Sample Prepar
- 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.
- (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. MedChemExpress.
- Mass Spectrometry - Fragmentation P
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Tetralin. PubChem - NIH.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- Mass Spectrometry: Fragment
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Characterization of new methyl‐substituted tetralins and indans by 13 C NMR spectroscopy | Zendy [zendy.io]
- 4. mdpi.com [mdpi.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Experimental Protocol for In Vivo Characterization of the Dopaminergic Effects of 2-Aminotetralins
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminotetralin (2-AT) scaffold represents a class of phenylisopropylamine-constrained analogues with significant activity at monoaminergic systems.[1] Due to their structural similarity to dopamine, these compounds are of considerable interest in neuroscience and drug development for their potential as agonists, antagonists, or releasing agents at dopamine receptors and transporters.[2][3] This guide provides a comprehensive suite of in vivo experimental protocols designed to meticulously dissect the dopaminergic profile of novel 2-aminotetralin derivatives. The narrative moves from high-level behavioral screening to nuanced, real-time neurochemical and electrophysiological assessments. The causality behind each experimental choice is explained to provide a robust framework for generating reliable, interpretable, and translatable data for researchers in pharmacology and drug development.
Foundational Principles: The Dopaminergic Synapse as a Target
2-Aminotetralins are rigid analogues of dopamine, and their effects are primarily mediated through interactions with key components of the dopaminergic synapse.[1][2] Understanding these targets is critical for designing and interpreting in vivo experiments. A compound's net effect—whether it is stimulatory, inhibitory, or modulatory—depends on its affinity and efficacy at these sites:
-
Dopamine Transporter (DAT): Located on the presynaptic terminal, DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[4][5] 2-Aminotetralins may act as substrates (releasers) or inhibitors of DAT.
-
Presynaptic D2 Autoreceptors: These Gi-coupled receptors act as a negative feedback mechanism.[6] When activated by dopamine, they inhibit further dopamine synthesis and release. Agonism at these receptors typically leads to a decrease in dopaminergic tone.
-
Postsynaptic Dopamine Receptors (D1-D5): These receptors, located on the postsynaptic neuron, mediate the downstream effects of dopamine. D1-like receptors (D1, D5) are typically Gs-coupled and excitatory, while D2-like receptors (D2, D3, D4) are Gi-coupled and inhibitory.[1]
The following diagram illustrates these key interaction points for a 2-aminotetralin derivative within the dopaminergic synapse.
Caption: Potential interaction points of 2-aminotetralins in a dopaminergic synapse.
Integrated Experimental Workflow
A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from broad behavioral screening to highly specific mechanistic assays. This strategy ensures that resource-intensive techniques like microdialysis or electrophysiology are justified by initial findings.
Caption: A tiered workflow for characterizing 2-aminotetralin dopaminergic effects.
Core Experimental Protocols
Protocol 1: Locomotor Activity Assessment
Causality & Rationale: This is the primary behavioral screen for assessing the overall stimulant or sedative properties of a compound.[7] An increase in locomotor activity (hyperlocomotion) suggests a dominant action of increasing synaptic dopamine, either through receptor agonism, reuptake inhibition, or release.[6][8] Conversely, a decrease in activity (hypolocomotion) at low doses often points to agonism at presynaptic D2 autoreceptors, which reduces dopamine release.[6]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350g) or C57BL/6 mice (20-30g).
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beam grids or an overhead video tracking system.
-
Habituation: Place animals in the activity chambers for 60 minutes one day prior to testing to reduce novelty-induced hyperactivity. On the test day, allow a 30-60 minute habituation period immediately before injection.
-
Drug Administration:
-
Vehicle Control: Saline or a suitable vehicle (e.g., 5% Tween 80 in saline).
-
Positive Control: d-Amphetamine (0.5-3 mg/kg, i.p.) for stimulant effects; Quinpirole (0.05-0.5 mg/kg, i.p.) to test for autoreceptor-mediated hypolocomotion.[9][10]
-
Test Compound: Administer the 2-aminotetralin derivative across a range of doses (e.g., 0.1, 1, 3, 10 mg/kg, i.p.).
-
-
Data Acquisition: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5-minute bins for 60-120 minutes post-injection.
-
Self-Validation & Trustworthiness: The inclusion of positive controls is non-negotiable. d-Amphetamine should produce a robust, dose-dependent increase in activity, while a low dose of quinpirole should produce a transient decrease.[7][10] Failure to observe these expected effects invalidates the results for the test compound.
Data Presentation:
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle | - | 150 ± 15 |
| d-Amphetamine | 1.5 | 850 ± 70 |
| Quinpirole | 0.1 | 45 ± 8 |
| 2-AT Derivative | 0.3 | 120 ± 18 |
| 2-AT Derivative | 1.0 | 450 ± 55 |
| 2-AT Derivative | 3.0 | 980 ± 95 |
| *p < 0.05 vs. Vehicle |
Protocol 2: In Vivo Microdialysis
Causality & Rationale: Following a behavioral effect, microdialysis provides direct neurochemical evidence by measuring extracellular concentrations of dopamine and its metabolites (DOPAC, HVA) in a specific brain region, such as the striatum or nucleus accumbens.[11][12] This technique can differentiate between dopamine release and reuptake inhibition. A pure reuptake inhibitor will increase dopamine levels but decrease metabolite levels, whereas a releaser will increase both.
Methodology:
-
Surgical Preparation: Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.[13] Implant a guide cannula targeting the brain region of interest (e.g., striatum: AP +1.0, ML ±2.5, DV -3.0 from bregma).[13] Allow 2-3 days for recovery.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing antioxidants like ascorbic acid to prevent dopamine degradation, at a slow flow rate (e.g., 0.5-1.5 µL/min).[14][15]
-
Baseline Collection: Allow the system to equilibrate for at least 2 hours post-probe insertion. Collect at least three consecutive baseline samples (e.g., 20 minutes each) to ensure stable dopamine levels.
-
Drug Administration: Administer the vehicle, positive control (e.g., d-amphetamine, 1.5 mg/kg), or test compound.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection. Immediately freeze samples on dry ice or inject directly into an HPLC system.
-
Analysis: Quantify dopamine, DOPAC, and HVA concentrations using HPLC with electrochemical detection (HPLC-ECD).[11]
-
Self-Validation & Trustworthiness: Probe recovery must be determined in vitro before implantation. Basal dopamine levels must be stable before drug administration. A significant increase in dopamine after d-amphetamine administration validates the preparation.[13] The instability of dopamine is a critical factor; antioxidants in the aCSF and immediate sample analysis or freezing are essential for data integrity.[14]
Protocol 3: Fast-Scan Cyclic Voltammetry (FSCV)
Causality & Rationale: FSCV offers superior temporal resolution (sub-second) compared to microdialysis, allowing for the direct measurement of phasic dopamine release and reuptake kinetics.[16] It is ideal for determining if a 2-aminotetralin derivative alters the rate of dopamine release, the rate of reuptake via DAT, or both.[17][18]
Methodology:
-
Animal & Surgical Preparation: Similar to microdialysis, anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Placement: Lower a carbon-fiber microelectrode into the target brain region (e.g., dorsal striatum). Lower a bipolar stimulating electrode into the medial forebrain bundle (MFB) or substantia nigra to electrically evoke dopamine release.[13]
-
Data Acquisition:
-
Apply a triangular waveform (-0.4 V to +1.3 V and back) to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) repeated at 10 Hz.
-
Record baseline electrochemical current for several minutes.
-
Apply a short electrical stimulation to the MFB (e.g., 30 pulses at 50 Hz) to evoke dopamine release and record the resulting change in current.[18]
-
-
Pharmacological Testing: After establishing a stable, evoked dopamine signal, administer the test compound (i.v. or i.p.). Repeat the electrical stimulation at regular intervals to observe the drug's effect on the amplitude (release) and decay rate (reuptake) of the dopamine signal.
-
Self-Validation & Trustworthiness: The electrode must be calibrated with a known concentration of dopamine in vitro to convert the current signal to dopamine concentration.[19] The electrochemical signal must exhibit the characteristic oxidation and reduction peaks for dopamine. A known DAT inhibitor like cocaine or nomifensine should significantly prolong the decay of the evoked signal, validating the assay's sensitivity to reuptake effects.[13]
Protocol 4: Drug Discrimination
Causality & Rationale: This behavioral assay assesses the interoceptive (subjective) stimulus properties of a drug.[20] By training an animal to discriminate a known drug of abuse (e.g., d-amphetamine) from vehicle, we can determine if a novel 2-aminotetralin produces similar subjective effects.[1] Full substitution for d-amphetamine is a strong indicator of abuse potential and a similar mechanism of action.
Methodology:
-
Apparatus: Standard two-lever operant conditioning chambers that can deliver a food reward (e.g., sucrose pellets).
-
Training Phase:
-
Train rats to press a lever for a food reward.
-
Begin discrimination training. On "drug days," administer a training dose of d-amphetamine (e.g., 1.0 mg/kg) and reward presses only on the "drug-appropriate" lever.
-
On "vehicle days," administer saline and reward presses only on the "vehicle-appropriate" lever.
-
Continue this training until animals reliably select the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.[20][21]
-
-
Testing Phase:
-
Once criteria are met, begin substitution tests. Administer a dose of the 2-aminotetralin derivative instead of the training drug or vehicle.
-
Record the percentage of responses made on the drug-appropriate lever. No rewards are given during test sessions to avoid influencing the choice.
-
Test a full dose-response curve for the compound.
-
-
Self-Validation & Trustworthiness: On test days, the training drug (d-amphetamine) must produce >80% drug-lever responding, and vehicle must produce <20%. This confirms the stability of the discrimination. Failure to meet this standard requires retraining before proceeding with test compounds.
Protocol 5: In Vivo Extracellular Electrophysiology
Causality & Rationale: This technique directly measures the firing rate of individual dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).[22][23] It is the gold standard for determining if a compound acts as an agonist at inhibitory D2 autoreceptors. A systemic administration of a D2 agonist will cause a dose-dependent decrease in the firing rate of these neurons.[24]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., chloral hydrate or urethane) and place it in a stereotaxic frame.
-
Neuron Identification: Slowly lower a recording microelectrode through the brain to the SNc or VTA. Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (1-7 Hz), long action potential duration (>2.5 ms), and a specific waveform.[22][24]
-
Baseline Recording: Once a stable dopamine neuron is isolated, record its baseline firing rate for at least 5-10 minutes.
-
Drug Administration: Administer the test compound intravenously (i.v.) for rapid effect or intraperitoneally (i.p.). Record the change in firing rate over time. Test a cumulative dose-response curve.
-
Antagonist Reversal: To confirm the effect is D2 receptor-mediated, administer a D2 antagonist like haloperidol. This should reverse the inhibitory effect of the test compound.[22]
-
Self-Validation & Trustworthiness: The identification of dopamine neurons must be rigorous. The administration of a standard D2 agonist like apomorphine or quinpirole must produce a profound and reversible inhibition of firing.[24] The ability of haloperidol to reverse the drug-induced inhibition is a critical validation step.
References
-
Zhang, Y.-F., & Cragg, S. J. (2025). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]
-
Jackson, B. P., & Wightman, R. M. (2018). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. Bio-protocol, 8(19), e2473. [Link]
-
Zhang, Y.-F., & Cragg, S. J. (2025). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices v2. protocols.io. [Link]
-
ResearchGate. (n.d.). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices v2. ResearchGate. [Link]
-
Howard, J. L., & Pollard, G. T. (1988). Two Automated Locomotor Activity Tests for Dopamine Autoreceptor Agonists. Drug Development Research, 15(2), 97-106. [Link]
-
Saha, K., et al. (2023). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS Nexus, 2(10), pgad324. [Link]
-
Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Scientific Reports, 8(1), 14753. [Link]
-
Rodeberg, N. T., et al. (2017). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 89(7), 3883–3890. [Link]
-
Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
-
Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 17(3), 277-281. [Link]
-
ChEMBL. (n.d.). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. EMBL-EBI. [Link]
-
Grol, C. J. (1985). Structure activity relationships of presynaptic dopamine receptor agonists. Trends in Pharmacological Sciences, 6, 390-394. [Link]
-
ACS Publications. (n.d.). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
Parrish, J. C., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 12(10), 1786–1798. [Link]
-
Kaplan, A. S., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1836–1851. [Link]
-
Van Oene, J. C., et al. (1984). alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins. Journal of Medicinal Chemistry, 27(10), 1321-1326. [Link]
-
Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]
-
Sanghera, M. K., et al. (1984). Electrophysiological properties of mouse dopamine neurons: In vivo and in vitro studies. Brain Research Bulletin, 12(4), 495-502. [Link]
-
Mulder, T. B., et al. (1980). Effect of non-catecholic 2-aminotetralin derivatives on dopamine metabolism in the rat striatum. Naunyn-Schmiedeberg's Archives of Pharmacology, 313(2), 165-171. [Link]
-
ACS Publications. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]
-
Camp, D. M., & Robinson, T. E. (1988). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 31(3), 755-758. [Link]
-
ResearchGate. (2025). A Novel Series of Hybrid Compounds Derived by Combining 2-Aminotetralin and Piperazine Fragments: Binding Activity at D2 and D3 Receptors. ResearchGate. [Link]
-
Hoffman, I. S., et al. (1980). Presynaptic Effects of 2-aminotetralins on Striatal Dopaminergic Neurons. Journal of Pharmacology and Experimental Therapeutics, 215(3), 633-640. [Link]
-
Park, J., et al. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 21(4), 686–692. [Link]
-
Hoffman, I. S., et al. (1980). Presynaptic effects of 2-amnotetralins on striatal dopaminergic neurons. Journal of Pharmacology and Experimental Therapeutics, 215(3), 633-640. [Link]
-
Sanghera, M. K., et al. (1984). Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies. Brain Research Bulletin, 12(4), 495-502. [Link]
-
Park, J., et al. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 21(4), 686-692. [Link]
-
Park, J., et al. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 21(4), 686-692. [Link]
-
Lammel, S., et al. (2015). In vivo functional diversity of midbrain dopamine neurons within identified axonal projections. eLife, 4, e09033. [Link]
-
ACS Publications. (n.d.). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry. [Link]
-
El Mansari, M., et al. (2005). Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. Neuroscience & Biobehavioral Reviews, 29(4-5), 645-658. [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp Drug Development. [Link]
-
Banks, M. L., & Negus, S. S. (2012). Human Drug Discrimination: A Primer and Methodological Review. Behavioral Processes, 90(2), 153–164. [Link]
-
Gatch, M. B. (2011). The rise (and fall?) of drug discrimination research. Behavioural Pharmacology, 22(5-6), 371–385. [Link]
-
Ksir, C., & Slifer, B. (1982). Drug effects on discrimination performance at two levels of stimulus control. Psychopharmacology, 76(3), 286-290. [Link]
-
Papsun, D. M., et al. (2022). Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats. Drug and Alcohol Dependence, 235, 109455. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Research Square. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Research Square. [Link]
-
Manji, H. K., et al. (2003). The neurotrophic and neuroprotective effects of psychotropic agents. Dialogues in Clinical Neuroscience, 5(3), 275–291. [Link]
-
IntechOpen. (2021). Neurochemicals, Behaviours and Psychiatric Perspectives of Neurological Diseases. IntechOpen. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
The Walter (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. The Walter. [Link]
-
ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Two automated locomotor activity tests for dopamine autoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. labcorp.com [labcorp.com]
- 21. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. In vivo functional diversity of midbrain dopamine neurons within identified axonal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Abstract
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific synthesis and purification on a large scale present significant challenges that necessitate robust and efficient methodologies. This comprehensive guide provides detailed application notes and scalable protocols for the production of this target compound, focusing on modern synthetic strategies, including asymmetric hydrogenation and biocatalytic reductive amination. Furthermore, this document outlines procedures for large-scale purification, final salt formation, and rigorous analytical quality control, designed for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Strategic Overview
The 2-aminotetralin scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The stereochemistry at the C2 position is often crucial for pharmacological efficacy and selectivity. Consequently, the development of scalable and cost-effective methods for the synthesis of enantiomerically pure 2-aminotetralins is of paramount importance.
This guide presents two primary strategic approaches for the large-scale synthesis of this compound, starting from the readily available 5-methoxy-2-tetralone. The choice between these pathways will depend on available resources, expertise, and desired scale of production.
-
Strategy A: Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of an intermediate enamine or imine derived from 5-methoxy-2-tetralone. This method is known for its high efficiency and atom economy, making it attractive for industrial-scale synthesis.[1][2]
-
Strategy B: Biocatalytic Reductive Amination: This strategy employs enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), to catalyze the asymmetric amination of 5-methoxy-2-tetralone. Biocatalysis offers high enantioselectivity under mild reaction conditions and is an increasingly adopted green chemistry approach in pharmaceutical manufacturing.
The overall manufacturing workflow is depicted in the following diagram:
Caption: Overall workflow for the production of this compound hydrochloride.
Synthesis of the Key Precursor: 5-Methoxy-2-tetralone
The successful large-scale production of the target chiral amine begins with a reliable supply of the starting material, 5-methoxy-2-tetralone. An efficient and scalable synthesis of this precursor is crucial.
Recommended Synthetic Protocol for 5-Methoxy-2-tetralone
This protocol is adapted from established procedures and optimized for scale.
Reaction Scheme:
3-Methoxyphenylacetic acid → 3-Methoxyphenylacetyl chloride → 5-Methoxy-2-tetralone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyphenylacetic acid | 166.17 | 10.0 kg | 60.18 |
| Thionyl chloride | 118.97 | 8.6 kg (5.3 L) | 72.29 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 L | - |
| Toluene | - | 50 L | - |
| Ethylene gas | 28.05 | As required | - |
| Aluminum chloride (AlCl₃) | 133.34 | 8.8 kg | 66.00 |
| Dichloromethane (DCM) | - | 60 L | - |
| Hydrochloric acid (aq, 3M) | - | 40 L | - |
| Saturated sodium bicarbonate (aq) | - | 40 L | - |
| Brine | - | 20 L | - |
| Anhydrous magnesium sulfate | - | 2 kg | - |
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Charge a 100 L glass-lined reactor with 3-methoxyphenylacetic acid (10.0 kg) and toluene (50 L).
-
Add N,N-dimethylformamide (0.5 L) as a catalyst.
-
Slowly add thionyl chloride (8.6 kg) to the stirred mixture, maintaining the temperature below 30°C using a cooling jacket.
-
After the addition is complete, heat the mixture to 60-65°C and maintain for 2-3 hours, or until gas evolution ceases and in-process control (e.g., GC-MS of a quenched aliquot) confirms complete conversion.
-
Cool the reaction mixture to room temperature.
-
Distill off the toluene and excess thionyl chloride under reduced pressure to obtain crude 3-methoxyphenylacetyl chloride as an oil.
-
-
Friedel-Crafts Acylation:
-
Charge a separate 200 L reactor with dichloromethane (60 L) and aluminum chloride (8.8 kg) under a nitrogen atmosphere. Cool the suspension to 0-5°C.
-
Slowly add the crude 3-methoxyphenylacetyl chloride to the AlCl₃ suspension, maintaining the temperature below 10°C.
-
Once the addition is complete, bubble ethylene gas through the reaction mixture at a steady rate. Monitor the reaction progress by in-process control (e.g., HPLC). The reaction is typically complete within 4-6 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and 3M hydrochloric acid (40 L).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (40 L), and brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxy-2-tetralone.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield 5-methoxy-2-tetralone as a low-melting solid.
-
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aluminum chloride is a moisture-sensitive and corrosive solid. Handle under an inert atmosphere.
-
The Friedel-Crafts reaction is exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Ethylene is a flammable gas. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
Large-Scale Asymmetric Synthesis of this compound
This section details two state-of-the-art methodologies for the enantioselective synthesis of the target (R)-amine.
Strategy A: Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral enamine or imine derived from 5-methoxy-2-tetralone offers a direct and highly efficient route to the desired chiral amine.
Caption: Workflow for Asymmetric Hydrogenation.
Protocol for Asymmetric Reductive Amination:
This one-pot protocol combines imine formation and asymmetric hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-2-tetralone | 176.21 | 5.0 kg | 28.37 |
| Ammonium acetate | 77.08 | 21.9 kg | 284.0 |
| Methanol | - | 50 L | - |
| [RuCl(p-cymene)((R)-BINAP)]Cl | 939.34 | 13.3 g | 0.014 |
| Hydrogen gas | 2.02 | High pressure | - |
Step-by-Step Protocol:
-
Reactor Setup and Inerting:
-
Charge a high-pressure hydrogenation reactor (e.g., 100 L Hastelloy autoclave) with 5-methoxy-2-tetralone (5.0 kg), ammonium acetate (21.9 kg), and methanol (50 L).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
-
Catalyst Introduction:
-
Prepare a solution of the chiral ruthenium catalyst ([RuCl(p-cymene)((R)-BINAP)]Cl, 13.3 g) in deoxygenated methanol (1 L) under a nitrogen atmosphere.
-
Introduce the catalyst solution into the reactor under a positive pressure of nitrogen.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and by periodic sampling and analysis (chiral HPLC) to determine conversion and enantiomeric excess (ee). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (50 L) and a solution of 10 M sodium hydroxide to adjust the pH to >12.
-
Extract the aqueous layer with toluene (3 x 30 L).
-
Combine the organic extracts, wash with brine (20 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound as an oil.
-
Rationale for Experimental Choices:
-
Catalyst: The choice of a ruthenium catalyst with a chiral bisphosphine ligand like (R)-BINAP is crucial for achieving high enantioselectivity in the hydrogenation of the in situ formed imine.
-
Ammonium Acetate: Serves as the ammonia source for imine formation. A large excess is used to drive the equilibrium towards the imine.
-
High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation.
Strategy B: Biocatalytic Reductive Amination
The use of imine reductases (IREDs) offers a green and highly selective alternative to traditional chemical methods.
Caption: Workflow for Biocatalytic Reductive Amination.
Protocol for Biocatalytic Reductive Amination:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-2-tetralone | 176.21 | 1.0 kg | 5.67 |
| Isopropylamine | 59.11 | 1.0 kg (1.45 L) | 16.92 |
| Imine Reductase (IRED) | - | 10 g (e.g., lyophilized powder) | - |
| NADP⁺ | 765.37 | 1.0 g | 0.0013 |
| Glucose Dehydrogenase (GDH) | - | 1.0 g | - |
| D-Glucose | 180.16 | 1.2 kg | 6.66 |
| Potassium phosphate buffer (1M, pH 8.5) | - | 10 L | - |
| Toluene | - | 5 L | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 20 L jacketed reactor, prepare the aqueous phase by dissolving D-glucose (1.2 kg), NADP⁺ (1.0 g), and GDH (1.0 g) in potassium phosphate buffer (10 L).
-
Add the IRED enzyme (10 g) and stir until fully dissolved.
-
In a separate vessel, dissolve 5-methoxy-2-tetralone (1.0 kg) in toluene (5 L).
-
-
Biotransformation:
-
Add the organic solution of the tetralone to the aqueous enzyme solution.
-
Add isopropylamine (1.0 kg) to the biphasic mixture.
-
Maintain the temperature at 30°C and stir vigorously to ensure good mixing of the two phases.
-
Monitor the reaction progress by chiral HPLC analysis of samples from the organic phase. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Isolation:
-
Stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 3 L).
-
Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude (R)-amine.
-
Rationale for Experimental Choices:
-
Enzyme Selection: A suitable IRED must be selected through screening to ensure high activity and (R)-selectivity for the substrate.
-
Cofactor Regeneration: A glucose/GDH system is a cost-effective way to regenerate the expensive NADP⁺ cofactor, which is essential for the IRED activity.
-
Biphasic System: The use of a toluene-water biphasic system helps to overcome potential substrate and product inhibition of the enzyme and facilitates product recovery.
-
Amine Donor: Isopropylamine is a common and efficient amine donor for IREDs.
Large-Scale Purification of this compound
For pharmaceutical applications, high enantiomeric and chemical purity is essential. Diastereomeric salt resolution is a classical, cost-effective, and scalable method for the purification of chiral amines.[3][4][5]
Protocol for Diastereomeric Salt Resolution
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (R)-amine (assume 90% ee) | 177.24 | 1.0 kg | 5.64 |
| (S)-(+)-Mandelic acid | 152.15 | 0.43 kg | 2.82 |
| Methanol | - | 10 L | - |
| 10 M Sodium hydroxide (aq) | - | As required | - |
| Toluene | - | 10 L | - |
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve the crude (R)-amine (1.0 kg) in methanol (5 L) in a 20 L reactor.
-
In a separate vessel, dissolve (S)-(+)-mandelic acid (0.43 kg, 0.5 eq.) in warm methanol (5 L).
-
Slowly add the mandelic acid solution to the stirred amine solution. A precipitate should form.
-
-
Crystallization:
-
Heat the mixture to reflux to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with (S)-mandelic acid should preferentially crystallize.
-
Further cool the mixture to 0-5°C for 4-6 hours to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Isolate the crystals by filtration and wash with cold methanol (2 x 1 L).
-
Dry the crystals under vacuum.
-
Analyze a small sample of the salt for diastereomeric purity (this can be done by liberating the free amine and analyzing by chiral HPLC). One or two recrystallizations may be necessary to achieve >99.5% diastereomeric excess.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water (5 L) and toluene (5 L).
-
Add 10 M sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2.5 L).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-amine.
-
Final Product Formation: Hydrochloride Salt
The conversion of the free amine to its hydrochloride salt is often performed to improve its stability, crystallinity, and handling properties.[6]
Protocol for Large-Scale Hydrochloride Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Purified (R)-amine | 177.24 | 1.0 kg | 5.64 |
| Isopropanol | - | 10 L | - |
| HCl in Isopropanol (5-6 M) | - | ~1.0 L | 5.64 |
Step-by-Step Protocol:
-
Dissolution and Salt Formation:
-
Dissolve the purified (R)-amine (1.0 kg) in isopropanol (10 L) in a suitable reactor.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of HCl in isopropanol (5-6 M, ~1.0 L) with stirring. The hydrochloride salt will precipitate.
-
Monitor the pH to ensure a slight excess of acid.
-
-
Crystallization and Isolation:
-
Stir the resulting slurry at 0-5°C for 2-4 hours.
-
Isolate the product by filtration.
-
Wash the filter cake with cold isopropanol (2 x 1 L).
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
Rationale for Experimental Choices:
-
Solvent: Isopropanol is a good choice as the product is typically crystalline and has low solubility in it, leading to high recovery.
-
Reagent: Using a solution of HCl in an organic solvent avoids the introduction of water, which can be important for obtaining an anhydrous salt form.[7]
Analytical Quality Control
Rigorous analytical testing is required to ensure the identity, purity, and enantiomeric excess of the final product.
Chiral HPLC Method for Enantiomeric Purity
A validated chiral HPLC method is essential for determining the enantiomeric excess of the final product.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in mobile phase |
Method Development Considerations:
-
Screening of different chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) is often necessary to find the optimal separation.[8][9]
-
The mobile phase composition, including the organic modifier and any additives (acidic or basic), should be optimized to achieve baseline resolution of the enantiomers.[10]
Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Safety and Handling
Large-scale chemical production requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood for kilogram-scale work.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to understand their specific hazards and handling precautions.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Specific Hazards:
-
Amines: Can be corrosive and cause skin and eye irritation. Some amines are toxic.
-
Flammable Solvents: Toluene, methanol, isopropanol, and hexane are flammable. Keep away from ignition sources and use appropriate grounding for equipment.
-
Corrosive Reagents: Thionyl chloride and strong acids/bases are corrosive. Handle with care.
-
High-Pressure Hydrogenation: This is a hazardous operation that should only be performed by trained personnel using certified equipment.
Conclusion
The large-scale production of this compound hydrochloride is a challenging but achievable endeavor with careful planning and execution. The modern synthetic methods of asymmetric hydrogenation and biocatalytic reductive amination offer efficient and highly selective routes to the desired enantiomer. Combined with classical purification techniques like diastereomeric salt resolution and robust analytical quality control, high-purity material can be reliably produced on a large scale. The choice of the optimal synthetic and purification strategy will depend on a thorough evaluation of factors such as cost, scale, available equipment, and environmental considerations.
References
- Asymmetric Catalytic Hydrogenation.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- This compound hydrochloride. Abovchem.
- Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Taylor & Francis eBooks.
- Method for salt preparation.
- This compound hydrochloride. PubChem.
- How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? (2023). Reddit.
- Industrial-scale synthesis and applications of asymmetric hydrogenation catalysts. (2007). Accounts of Chemical Research.
- 5-Methoxy-2-tetralone - Safety D
- This compound hydrochloride. ChemScene.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Chiral resolution. Wikipedia.
- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions in Ethanol and Methanol. Organic Process Research & Development.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. (1997). Journal of Pharmaceutical and Biomedical Analysis.
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and optimizing the synthesis of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key chiral intermediate. We will move beyond simple protocols to explore the causality behind common synthetic challenges, providing actionable solutions grounded in established chemical principles.
The predominant and most adaptable route to this amine is the reductive amination of the prochiral ketone, 5-Methoxy-2-tetralone. The central challenge in this synthesis is not the formation of the amine itself, but the precise control of its stereochemistry to selectively yield the desired (R)-enantiomer. This guide is structured as a series of frequently encountered problems, offering in-depth analysis and validated solutions.
Core Synthesis Workflow: Reductive Amination Pathway
The synthesis fundamentally involves two key transformations: the formation of an imine or enamine intermediate, followed by its reduction. The method of introducing chirality is the critical variable that dictates the success of the synthesis.
Caption: General workflow for synthesizing the target chiral amine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My overall yield is consistently low. What are the primary factors affecting the efficiency of the reductive amination?
Low yield is often traced back to one of two stages: inefficient imine formation or competing side reactions during reduction.
Analysis & Solution:
The initial condensation of 5-methoxy-2-tetralone with an amine source to form the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, water, the byproduct of the condensation, must be effectively removed. This can be achieved by using a Dean-Stark apparatus or by incorporating a dehydrating agent like molecular sieves.
The choice of reducing agent is also critical. The ideal reagent should selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.[2] Using a harsh reducing agent like sodium borohydride (NaBH₄) from the start can lead to premature reduction of the ketone to the corresponding alcohol, a common yield-reducing byproduct.
Recommended Approach:
-
Promote Imine Formation: Conduct the initial condensation step in a solvent like toluene or tetrahydrofuran (THF) with a catalyst such as methanesulfonic acid or p-toluenesulfonic acid.[3][4]
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred reagents for one-pot reductive aminations because of their mildness and selectivity for the iminium ion over the ketone.[1][5][6][7] NaBH₃CN is particularly effective under weakly acidic conditions (pH ~5-6), which also favor imine stability.[1][2]
| Reducing Agent | Typical Solvents | Key Advantages | Considerations & Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective; tolerates many functional groups; no toxic byproducts.[6][7] | Moisture sensitive; not ideal for protic solvents like methanol.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in weakly acidic conditions; selectively reduces imines/iminium ions.[1][6] | Can release toxic HCN gas upon workup if the solution becomes too acidic.[1] |
| H₂ / Palladium-Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | "Green" reagent; high efficiency; excellent for debenzylation of auxiliaries.[3] | Can reduce other functional groups (e.g., alkenes, nitro groups); catalyst can be poisoned.[8] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and powerful. | Not selective for the imine over the ketone; should only be added after imine formation is complete.[6][7] |
Question 2: I am struggling to achieve high enantiomeric excess (ee). What are the most effective strategies for chiral control?
This is the most critical challenge. Poor enantioselectivity can render the entire synthesis inefficient for pharmaceutical applications. There are three primary strategies to establish the (R)-stereocenter.
Analysis & Solution:
The choice of strategy depends on available resources, scale, and the desired level of enantiopurity.
-
Asymmetric Induction with a Chiral Auxiliary: This involves reacting the ketone with a chiral amine, such as R-(+)-α-phenylethylamine, to form a diastereomeric intermediate.[3][4] The existing stereocenter on the auxiliary directs the subsequent reduction, preferentially forming one diastereomer of the product. The auxiliary is then cleaved (typically by hydrogenolysis) to yield the target chiral amine. This method is robust and can achieve high diastereoselectivity. A patent for this specific synthesis reports achieving an ee of 99.9% with a 68.7% yield.[3][4]
-
Enzymatic Reductive Amination (Biocatalysis): This approach uses enzymes, such as imine reductases (IREDs) or transaminases, to catalyze the reaction with exceptionally high stereoselectivity (>99% ee).[9] Biocatalysis is considered a green chemistry approach, as reactions are often run in aqueous media under mild conditions.[9] Screening a library of enzymes is often necessary to find one with optimal activity for the specific substrate.[10]
-
Classical Resolution of a Racemic Mixture: In this method, the racemic amine is synthesized first (e.g., using ammonium acetate and NaBH₃CN).[11] The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid or (S)-mandelic acid.[12][13] The salts have different solubilities, allowing one to be selectively crystallized.[14] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[15]
Caption: Decision workflow for selecting a chiral synthesis strategy.
Question 3: I'm observing significant formation of byproducts like the secondary alcohol or a dialkylated amine. How can these be minimized?
Side reactions are a common cause of both low yield and purification difficulties. Understanding their origin is key to suppression.
Analysis & Solution:
-
Alcohol Formation: As mentioned, this occurs when the reducing agent attacks the starting ketone before the imine is formed and reduced.
-
Mitigation: Use a pH-sensitive or sterically hindered reducing agent like NaBH₃CN or NaBH(OAc)₃ that favors the protonated iminium intermediate.[1][2] Alternatively, adopt a two-step procedure: first, form the imine and remove the water, then add the reducing agent (even NaBH₄ can work here if the ketone is already consumed).[7]
-
-
Dialkylation: This is more common when synthesizing primary amines directly using ammonia or ammonium salts. The newly formed primary amine product is often more nucleophilic than ammonia and can react with another molecule of the ketone/imine, leading to a symmetric secondary amine.
-
Mitigation: Use a large excess of the ammonia source to outcompete the primary amine product. For more controlled synthesis, especially when adding specific N-alkyl groups, it's better to use a primary amine (e.g., propylamine) as the starting material rather than ammonia.[5]
-
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity | Ineffective chiral auxiliary or resolving agent; suboptimal enzyme activity. | Re-evaluate chiral strategy (see Q2). Optimize reaction temperature; lower temperatures often improve selectivity.[9] Screen different resolving agents and crystallization solvents.[14] |
| Alcohol Byproduct Formation | Non-selective reducing agent (e.g., NaBH₄) added too early. | Use a selective reagent like NaBH(OAc)₃ or NaBH₃CN.[6][7] Alternatively, perform a stepwise reaction, adding the reductant only after complete imine formation.[7] |
| Dialkylation Side Product | Primary amine product is more reactive than the initial amine source (e.g., ammonia). | Use a large excess of the initial amine source (e.g., >10 equivalents of ammonium acetate). |
| Difficult Purification | Formation of emulsions during workup; similar polarity of product and byproducts. | Add brine (saturated NaCl solution) to break emulsions during aqueous extraction. Optimize chromatography conditions (e.g., use an amine-treated silica gel or add a small % of triethylamine to the eluent to prevent peak tailing). |
Key Experimental Protocols
Protocol 1: Asymmetric Synthesis via Chiral Auxiliary
This protocol is adapted from patented procedures and is designed for high enantiomeric excess.[3][4]
Step A: Diastereoselective Reductive Amination
-
To a reaction vessel equipped with a Dean-Stark trap, add 5-methoxy-2-tetralone (1.0 eq), R-(+)-α-phenylethylamine (1.25 eq), and a catalytic amount of methanesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the removal of water. Continue until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the crude imine intermediate in methanol. Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 3-4 hours after the addition is complete.
-
Quench the reaction carefully by adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-phenylethyl protected amine.
Step B: Debenzylation to Yield Final Product
-
Dissolve the crude product from Step A in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge, typically 12-24 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by column chromatography or by salt formation (e.g., precipitating the hydrochloride salt with ethereal HCl).[11]
Protocol 2: Biocatalytic Reductive Amination
This protocol provides a general framework for using an imine reductase (IRED) enzyme. Specific conditions (e.g., pH, co-factors, enzyme loading) should be optimized for the chosen enzyme.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add 5-methoxy-2-tetralone (e.g., 10-50 mM final concentration).
-
Add the amine donor (e.g., isopropylamine or propylamine, typically in 5-10 fold excess).
-
Add the necessary co-factor, typically NADH or NADPH, and a recycling system for the co-factor (e.g., a glucose/glucose dehydrogenase system).
-
Initiate the reaction by adding the IRED enzyme (lyophilized powder or solution).
-
Reaction Execution: Seal the vessel and incubate at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Workup: Stop the reaction by adding a water-immiscible organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
References
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- How to Synthesize 5-Methoxy-2-tetralone? - FAQ. Guidechem. (2023-08-15).
- Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.
- Application Notes and Protocols for the Enzymatic Reductive Amination of 2-Tetralone for 2-Aminotetralin Synthesis. Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Guidechem.
- Technical Support Center: Purification of Chiral Amines. Benchchem.
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Google Patents.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. Google Patents.
- Synthesis of 5-Methoxy-2-tetralone. PrepChem.com.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. SENOVA PHARMA.
-
Reductive amination. Wikipedia. Available from: [Link]
- Reductive Amination - Common Conditions. Organic Chemistry Data.
- US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
McDERMED, J. D., McKENZIE, G. M., & PHILLIPS, A. P. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 18(4), 362–365. Available from: [Link]
- Top Purity API 101403-24-1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine). SENOVA PHARMA.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 4. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [guidechem.com]
- 13. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Chiral Resolution of 5-Methoxy-2-Aminotetralin
Welcome to the technical support center for the chiral resolution of 5-methoxy-2-aminotetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully separating the enantiomers of this critical intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and validated protocols.
I. Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental failures you might encounter during the chiral resolution of racemic 5-methoxy-2-aminotetralin via diastereomeric salt crystallization.
Question 1: Why is my diastereomeric salt not crystallizing?
Answer:
Failure to induce crystallization is a common yet solvable issue. The underlying principle of this resolution technique is the differential solubility of the two diastereomeric salts.[1] If both salts remain in solution, no separation can occur. This problem typically stems from issues with supersaturation, solvent choice, or impurities.
Causality and Recommended Actions:
-
Inadequate Supersaturation: Crystallization occurs when the concentration of the less soluble diastereomer exceeds its saturation point.
-
Solution: Gradually concentrate the solution by slowly evaporating the solvent under reduced pressure. Be cautious not to evaporate too quickly, which can lead to oiling out or amorphous precipitation. Alternatively, after initial dissolution at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to decrease the salt's solubility.[2][3]
-
-
Suboptimal Solvent System: The choice of solvent is paramount. A solvent that is too effective will keep both diastereomeric salts dissolved, while a solvent in which the salts are completely insoluble will prevent the initial formation of a homogenous solution.[2]
-
Solution: Conduct a systematic solvent screen. Alcohols like methanol, ethanol, or isopropanol, often with varying amounts of water, are excellent starting points. The ideal solvent system will maximize the solubility difference between the two diastereomers.[4][5] If the salt appears too soluble, try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the solution until turbidity is observed, then gently warm until the solution is clear again before slow cooling.
-
-
Presence of Impurities: Impurities from the synthesis of the racemic amine or in the resolving agent can inhibit nucleation and crystal growth.[2]
-
Solution: Ensure the purity of your starting (±)-5-methoxy-2-aminotetralin. If necessary, purify it by column chromatography or recrystallization prior to the resolution step. Similarly, verify the enantiomeric and chemical purity of your chiral resolving agent.
-
-
Seeding: Sometimes, spontaneous nucleation is kinetically hindered.
-
Solution: If you have a small amount of the desired pure diastereomeric salt from a previous successful batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[2] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create micro-abrasions that can promote nucleation.
-
Question 2: The enantiomeric excess (ee) of my resolved 5-methoxy-2-aminotetralin is low. How can I improve it?
Answer:
Achieving low enantiomeric excess (ee), or diastereomeric excess (de) of the crystallized salt, indicates that the less soluble diastereomer is co-precipitating with the more soluble one. This compromises the efficiency of the separation. The key to improvement lies in optimizing the thermodynamic and kinetic factors of the crystallization process.
Causality and Recommended Actions:
-
Equilibrium vs. Kinetic Control: Crystallization that occurs too rapidly can trap the more soluble diastereomer in the crystal lattice, leading to poor selectivity. The goal is to operate under conditions that favor thermodynamic equilibrium, where only the least soluble salt crystallizes.[6][7]
-
Solution: Employ a very slow cooling rate. Instead of placing a warm flask directly into an ice bath, allow it to cool to room temperature over several hours, or even overnight. Then, transfer it to a refrigerator (4°C) and finally to a freezer (-20°C) if necessary. This maximizes the discrimination between the diastereomers.[2]
-
-
Solvent Choice: As with crystallization failure, the solvent plays a critical role in selectivity. The ideal solvent maximizes the solubility difference between the diastereomers.
-
Solution: Re-evaluate your solvent system. It is possible that a different solvent or a mixture of solvents will provide better separation. For the resolution of (±)-2-amino-5-methoxytetralin, (S)-mandelic acid has been shown to be effective, and solvent screening around alcoholic systems is a logical starting point.[8][9]
-
-
Recrystallization: A single crystallization step may not be sufficient to achieve high ee.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in the minimum amount of hot solvent and allow them to recrystallize slowly. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the diastereomeric excess and, consequently, the enantiomeric excess of the final amine.[10]
-
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the outcome. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher de of the initial crop of crystals, although at the cost of yield.
-
Solution: Experiment with the stoichiometry. While a 1:1 molar ratio is a common starting point, try using 0.5-0.6 equivalents of the chiral acid. This ensures that only the desired enantiomer preferentially crystallizes as its salt, leaving the other enantiomer's salt in the mother liquor.
-
Question 3: My yield is very low after recovering the amine from the diastereomeric salt. What are the common causes?
Answer:
Low yield can occur at two stages: poor recovery of the diastereomeric salt or loss of the amine during the liberation step. A methodical approach to both stages is necessary.
Causality and Recommended Actions:
-
Incomplete Crystallization: The most obvious cause of low yield is that a significant portion of the desired diastereomeric salt remains in the mother liquor.
-
Solution: After filtering the first crop of crystals, try concentrating the mother liquor to obtain a second, and possibly a third, crop. Be aware that subsequent crops will likely have lower diastereomeric purity and may require separate recrystallization.[11]
-
-
Loss During Amine Liberation: The process of converting the purified diastereomeric salt back to the free amine involves an acid-base extraction, which can be a source of yield loss.
-
Solution: Ensure the pH is sufficiently basic (pH > 10) during the workup to fully deprotonate the amine salt.[12][13] Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.
-
-
Mechanical Losses: Physical loss of material during transfers, filtration, and washing is a common issue, especially on a small scale.
-
Solution: Be meticulous in your technique. Ensure complete transfer of solids. When washing the filtered crystals, use a minimal amount of cold solvent to avoid dissolving a significant portion of your product.
-
-
Racemization of the Unwanted Enantiomer: While this doesn't affect the yield of the desired enantiomer directly, it's a key strategy for improving overall process efficiency. The unwanted enantiomer in the mother liquor is often discarded, effectively halving the maximum possible yield.[14]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for 5-methoxy-2-aminotetralin?
For primary amines like 5-methoxy-2-aminotetralin, the most effective resolving agents are chiral acids capable of forming stable, crystalline diastereomeric salts.[16][] The most commonly cited and successful agents include:
-
Tartaric Acid and its Derivatives: L-(+)-Tartaric acid is a cost-effective and widely used option.[1][18] Derivatives like Di-p-toluoyl-L-tartaric acid can sometimes offer superior crystallinity and separation.
-
(S)-Mandelic Acid: This has been explicitly documented for the successful resolution of (±)-2-amino-5-methoxytetralin, yielding the (S)-enantiomer with high purity (99.7% ee).[8][9]
-
(1S)-(+)-10-Camphorsulfonic Acid: This is a strong acid that can be particularly effective for forming stable salts with amines.[1][14]
| Resolving Agent | Structure Type | Key Advantages |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | Inexpensive, readily available, well-documented.[1] |
| (S)-Mandelic Acid | α-Hydroxy Acid | Often forms highly crystalline salts, proven for this substrate.[1][8] |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, good for less basic amines.[1] |
Q2: How do I choose the right solvent for my resolution?
The ideal solvent or solvent mixture is found through empirical screening. The goal is to identify a system where one diastereomeric salt is sparingly soluble while the other is freely soluble at a given temperature. A good starting point is to test the solubility of the racemic amine and the resolving agent separately in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water). The most promising solvents are those in which the starting materials are soluble at elevated temperatures but show differential solubility upon cooling after forming the salts.[2][19]
Q3: How do I analyze the enantiomeric excess (ee) of my final product?
The standard and most reliable method for determining the enantiomeric excess of a chiral amine is Chiral High-Performance Liquid Chromatography (HPLC) .[20][21]
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) column. Because the enantiomers interact differently with the chiral environment of the column, they will have different retention times.
-
Procedure:
-
A racemic standard (50:50 mixture) of 5-methoxy-2-aminotetralin is injected first to determine the retention times of both the (R) and (S) enantiomers and to ensure the peaks are well-resolved.[22]
-
The resolved sample is then injected under the same conditions.
-
The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Q4: Can I recover the amine from the diastereomeric salt without using a strong base?
Yes, while a strong base like NaOH or KOH is common, any base strong enough to deprotonate the ammonium salt can be used. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a milder alternative that is often sufficient. The key is to shift the equilibrium from the salt form to the free amine, which is more soluble in organic solvents, allowing for its extraction.[11]
III. Key Experimental Protocols
Protocol 1: General Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general workflow for the resolution of (±)-5-methoxy-2-aminotetralin using a chiral acid (e.g., (S)-Mandelic Acid).
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of (±)-5-methoxy-2-aminotetralin in a minimal amount of a heated solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (S)-Mandelic Acid) in the same solvent, warming if necessary.
-
Add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate may be observed.
-
To maximize crystal formation, further cool the mixture in an ice bath (0°C) or a refrigerator (4°C) for several hours or overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. At this stage, a small sample can be taken to determine the diastereomeric excess (and thus ee) if an analytical method is available.
-
-
(Optional) Recrystallization:
-
To improve purity, dissolve the dried crystals in a minimum amount of the hot solvent and repeat the slow cooling and filtration process.
-
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
-
Dissolution and Basification:
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched 5-methoxy-2-aminotetralin.
-
-
Final Analysis:
-
Determine the final enantiomeric excess using Chiral HPLC.
-
IV. Visualizations and Workflows
Diagram 1: Principle of Chiral Resolution
Caption: Workflow of diastereomeric salt formation and separation.
Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess (ee)
Caption: A logical workflow for troubleshooting poor enantioselectivity.
V. References
-
A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem. Available at:
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 111(8), 3094-3095. Available at: [Link]
-
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. BenchChem. Available at:
-
Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. Semantic Scholar. Available at: [Link]
-
Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents. Available at:
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 9(1), 30-38. Available at: [Link]
-
MacLachlan, M. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2359-2367. Available at: [Link]
-
Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. In Greener Approaches to Undergraduate Chemistry Experiments. Royal Society of Chemistry. Available at: [Link]
-
A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. BenchChem. Available at:
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization. BenchChem. Available at:
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Nagy, Z. K., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Crystal Growth & Design, 19(9), 5147-5155. Available at: [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
-
Faigl, F., et al. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances, 4(31), 16136-16143. Available at: [Link]
-
Pálovics, E., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Symmetry, 13(8), 1516. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. Available at: [Link]
-
Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. Google Patents. Available at:
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Available at: [Link]
-
Kumar, A., et al. (2008). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Bioconjugate Chemistry, 19(9), 1873-1880. Available at: [Link]
-
An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution. ResearchGate. Available at: [Link]
-
Synthesis method of 5-methoxy-2-tetralone. Patsnap. Available at: [Link]
-
Zhao, Y., & Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(12), 2865-2876. Available at: [Link]
-
Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem. Available at:
-
Lam, A. W. H., & Ng, K. M. (2006). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. Available at: [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 843-848. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5195-5198. Available at: [Link]
-
Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. Available at: [Link]
-
Pataki, H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(20), 2933-2943. Available at: [Link]
-
Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem. Available at:
-
An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Semantic Scholar. Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Available at: [Link]
-
Chiral methods. ScienceDirect. Available at: [Link]
-
Unconventional Approaches in Chiral Resolution: New Horizons. Chiralpedia. Available at: [Link]
-
McDERMED, J., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 19(4), 547-549. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of 2-Aminotetralins
Welcome to the technical support center for the N-alkylation of 2-aminotetralins. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 2-Aminotetralin derivatives are key structural motifs in a wide range of pharmaceutically active molecules, and successful, efficient N-alkylation is a critical step in their synthesis.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 2-aminotetralins. The information presented here is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction conditions and achieve your desired products with high yield and purity.
I. Fundamental Principles of N-Alkylation of 2-Aminotetralins
The N-alkylation of 2-aminotetralins typically proceeds via a nucleophilic substitution reaction, where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.[4] The most common methods employed are direct alkylation with alkyl halides and reductive amination.
Direct Alkylation
In this classic SN2 reaction, the 2-aminotetralin reacts directly with an alkyl halide.[4] A base is often required to neutralize the hydrogen halide byproduct formed during the reaction. A primary challenge with this method is the potential for over-alkylation, as the product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to the formation of mixtures of N-alkylated products.[4][5]
Reductive Amination
Reductive amination is a highly reliable and widely used method for N-alkylation that helps to avoid the issue of over-alkylation.[6] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the 2-aminotetralin with a ketone or aldehyde, followed by in-situ reduction to the corresponding N-alkylated amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[6]
II. Troubleshooting Guide
This section addresses specific problems that you may encounter during the N-alkylation of 2-aminotetralins and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficiently Reactive Alkylating Agent:
-
Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.
-
Solution: Switch to a more reactive alkyl bromide or iodide. For particularly unreactive systems, consider activating the alcohol precursor of the alkyl group as a tosylate or mesylate.
-
-
Inappropriate Base:
-
Explanation: The base plays a crucial role in deprotonating the amine and neutralizing the acid byproduct.[7] An insufficiently strong base will not effectively facilitate the reaction.
-
Solution: For direct alkylation, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with cesium carbonate often enhancing reactivity.[5] A combination of an organic and inorganic base can sometimes provide the best results.[7]
-
-
Poor Solvent Choice:
-
Explanation: The solvent can significantly impact the reaction rate, especially in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophilic amine.
-
Solution: Use polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For reductive aminations, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
-
Low Reaction Temperature:
-
Explanation: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For direct alkylations, refluxing in a suitable solvent is common. Microwave-assisted protocols can also significantly accelerate these reactions.[6]
-
Problem 2: Over-alkylation Leading to a Mixture of Products
Possible Causes & Solutions
-
High Nucleophilicity of the Product:
-
Explanation: The mono-alkylated product is often more nucleophilic than the starting 2-aminotetralin, leading to a second alkylation event and the formation of a di-alkylated product.[4][5]
-
Solution 1: Reductive Amination: This is the most effective way to prevent over-alkylation.[6] By forming the imine/iminium ion in situ and immediately reducing it, the concentration of the more nucleophilic mono-alkylated amine is kept low.
-
Solution 2: Stoichiometry Control: In direct alkylation, using a large excess of the 2-aminotetralin can favor the formation of the mono-alkylated product. However, this can make purification challenging.
-
Solution 3: Use of a Bulky Alkylating Agent: If the structure of your target molecule allows, using a sterically hindered alkylating agent can disfavor a second alkylation event.
-
Problem 3: Competing Elimination Reaction (E2)
Possible Causes & Solutions
-
Sterically Hindered Substrate or Base:
-
Explanation: When using secondary or tertiary alkyl halides, or a sterically hindered base, the elimination reaction can compete with the desired substitution reaction, leading to the formation of an alkene byproduct.
-
Solution: Use a less sterically hindered base. If possible, use a primary alkyl halide as the alkylating agent. Lowering the reaction temperature can also favor the substitution reaction over elimination.
-
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions
-
Similar Polarity of Starting Material and Product:
-
Explanation: The starting 2-aminotetralin and the N-alkylated product may have very similar polarities, making separation by column chromatography difficult.
-
Solution 1: Acid-Base Extraction: Exploit the basicity of the amine products. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amines extracted back into an organic solvent.
-
Solution 2: Derivatization: If separation remains challenging, consider temporarily converting the amines to a derivative (e.g., an amide) that has a different polarity. After purification, the derivative can be cleaved to regenerate the desired amine.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general method for the mono-N-alkylation of a 2-aminotetralin?
A1: Reductive amination is generally the most reliable and preferred method for achieving selective mono-N-alkylation and avoiding over-alkylation.[6] It offers high yields and cleaner reaction profiles compared to direct alkylation with alkyl halides.
Q2: How do I choose the right base for my direct alkylation reaction?
A2: The choice of base depends on the reactivity of your substrates and the reaction conditions.
-
For highly reactive alkyl halides: A moderately strong, non-nucleophilic organic base like triethylamine (TEA) is often sufficient.
-
For less reactive alkyl halides: A stronger base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[5]
-
To minimize side reactions: A hindered base like DIPEA can sometimes help to reduce the rate of over-alkylation.
Q3: Can I use an alcohol directly as an alkylating agent?
A3: Yes, this is possible through a process known as "borrowing hydrogen" or hydrogen autotransfer catalysis.[8][9][10] This method typically requires a transition metal catalyst (e.g., based on iridium, ruthenium, or nickel) and a base. The alcohol is temporarily oxidized to an aldehyde or ketone in situ, which then undergoes reductive amination with the amine. This is a greener and more atom-economical approach as water is the only byproduct.[8]
Q4: My 2-aminotetralin has other functional groups. How can I achieve selective N-alkylation?
A4:
-
Phenolic Hydroxyl Groups: If your 2-aminotetralin has a phenolic -OH group, it can also be alkylated under basic conditions. To achieve selective N-alkylation, you may need to protect the hydroxyl group first (e.g., as a silyl ether or a benzyl ether). Alternatively, carefully controlling the stoichiometry of the alkylating agent and the base may allow for selective N-alkylation, as the amine is generally more nucleophilic than the phenoxide.
-
Other Amine Groups: If your molecule contains multiple amine functionalities, selective alkylation can be challenging. Protecting groups are often the most reliable strategy. The relative nucleophilicity of the different amines will also play a role.
Q5: What are some common reducing agents for reductive amination?
A5:
-
Sodium triacetoxyborohydride (STAB): This is a very common and mild reducing agent that is particularly effective for the reductive amination of ketones and aldehydes with primary and secondary amines.[6] It is tolerant of a wide range of functional groups.
-
Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is toxic and reactions should be performed in a well-ventilated fume hood. It is most effective at slightly acidic pH.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone in addition to the iminium ion. It is typically used in a protic solvent like methanol or ethanol.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very effective method, especially for large-scale reactions. However, it requires specialized equipment (a hydrogenation reactor) and may not be compatible with all functional groups (e.g., alkenes, alkynes, some protecting groups).
IV. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the 2-aminotetralin (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) is added the aldehyde or ketone (1.0-1.2 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine/iminium ion formation. Acetic acid (1-2 eq.) can be added to catalyze this step.
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) is added portion-wise over 10-15 minutes. The reaction is typically exothermic.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS), typically 2-24 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent (2-3 times).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Direct N-Alkylation with an Alkyl Halide
-
To a solution of the 2-aminotetralin (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1 M) is added a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
The alkyl halide (1.0-1.2 eq.) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
V. Data Presentation
Table 1: Common Conditions for N-Alkylation of 2-Aminotetralins
| Method | Alkylating Agent | Reducing Agent | Base | Solvent | Temperature | Key Advantages |
| Reductive Amination | Aldehyde/Ketone | STAB, NaBH₃CN, H₂/Pd-C | (Acetic Acid catalyst) | DCM, DCE, MeOH | Room Temp. | High selectivity for mono-alkylation, mild conditions |
| Direct Alkylation | Alkyl Halide (I, Br, Cl) | N/A | K₂CO₃, Cs₂CO₃, TEA, DIPEA | ACN, DMF | Room Temp. to Reflux | Simple procedure, good for certain substrates |
| Borrowing Hydrogen | Alcohol | N/A | KOtBu, KOH | Toluene, Octane | High Temp. | Atom economical, green |
VI. Visualizations
Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low product yield.
Decision Tree for N-Alkylation Method Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portal.research.lu.se [portal.research.lu.se]
Identifying side products in the synthesis of 5-methoxy-2-aminotetralin
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-methoxy-2-aminotetralin. As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on the identification and mitigation of side products. Our approach is grounded in mechanistic principles and supported by practical, field-proven insights to ensure the integrity and reproducibility of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-methoxy-2-aminotetralin, and what are the key challenges?
The most prevalent and scalable synthetic routes to 5-methoxy-2-aminotetralin commence with the precursor 5-methoxy-2-tetralone. The primary transformations involve the introduction of the amine functionality at the C2 position, typically through one of two main pathways:
-
Reductive Amination: This one-pot reaction involves the condensation of 5-methoxy-2-tetralone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]
-
Reduction of an Oxime Intermediate: This two-step process involves the formation of a 5-methoxy-2-tetralone oxime, followed by its reduction to 5-methoxy-2-aminotetralin.
The main challenges in these syntheses revolve around controlling selectivity and minimizing the formation of side products. These can arise from over-reduction, competing side reactions of the starting material and intermediates, and potential modifications to the methoxy group under certain reaction conditions.[2]
Q2: During the reductive amination of 5-methoxy-2-tetralone, I'm observing a significant amount of an unknown impurity with a higher molecular weight. What could this be?
A common side product in reductive aminations, especially when using a primary amine as the product, is the formation of a secondary amine through a bis-alkylation reaction.[3] In the context of 5-methoxy-2-aminotetralin synthesis, the newly formed primary amine can act as a nucleophile and react with another molecule of the starting ketone, 5-methoxy-2-tetralone, to form a new imine intermediate. Subsequent reduction of this imine leads to the formation of N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Troubleshooting:
-
Control Stoichiometry: Use a large excess of the ammonia source relative to the 5-methoxy-2-tetralone to favor the formation of the primary amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This helps to reduce the imine of the primary amine as it is formed, minimizing the opportunity for the product to react further.
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular side reaction.
Q3: My reaction mixture shows a byproduct with a mass corresponding to the starting material plus two hydrogens. What is this, and how can I avoid it?
This side product is likely 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol , the alcohol resulting from the direct reduction of the ketone functionality of 5-methoxy-2-tetralone. This occurs when the reducing agent reacts with the ketone before it can form the imine intermediate with the ammonia source.
Troubleshooting:
-
Choice of Reducing Agent: Use a milder or more selective reducing agent that favors the reduction of the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for this reason.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to promote imine formation. This can be achieved using a buffer system, such as acetic acid/sodium acetate.
-
Pre-formation of the Imine: In some cases, allowing the 5-methoxy-2-tetralone and the ammonia source to stir for a period before adding the reducing agent can favor the desired reaction pathway.
Q4: I am concerned about the stability of the methoxy group during the synthesis. Can demethylation occur?
Yes, demethylation to form 5-hydroxy-2-aminotetralin is a potential side reaction, particularly if harsh acidic conditions or certain catalysts are employed.[4][5][6] For instance, using strong protic acids at elevated temperatures or certain Lewis acids can lead to the cleavage of the methyl ether.
Troubleshooting:
-
Avoid Harsh Acids: Use milder acidic conditions for the reductive amination. A buffered system is generally sufficient to promote imine formation without causing significant demethylation.
-
Moderate Reaction Temperatures: Avoid excessive heating of the reaction mixture.
-
Catalyst Selection: If using catalytic hydrogenation, be mindful that some catalysts, in combination with acidic conditions, can promote ether cleavage.
Experimental Workflows & Protocols
Workflow for Reductive Amination and Impurity Identification
Caption: Synthetic and analytical workflow for 5-methoxy-2-aminotetralin.
Protocol 1: Reductive Amination of 5-Methoxy-2-tetralone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-tetralone (1.0 eq) in methanol.
-
Ammonia Source: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract with dichloromethane.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting material, product, and the common side products.
Data Presentation: Common Side Products and Their Identification
| Side Product | Structure | Molecular Weight | Identification Methods | Key Diagnostic Signals |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | 178.23 | GC-MS, NMR | MS: M+ at m/z 178. ¹H NMR: Characteristic signal for the CH-OH proton. | |
| N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 337.47 | LC-MS, NMR | MS: M+H+ at m/z 338. ¹H NMR: Complex aromatic and aliphatic regions, integration consistent with two tetralin units. | |
| 5-Hydroxy-2-aminotetralin | 163.22 | LC-MS, NMR | MS: M+H+ at m/z 164. ¹H NMR: Absence of the methoxy signal (~3.8 ppm) and presence of a broad phenolic OH signal. |
Mechanistic Insights: Formation of the Bis-Alkylation Product
Caption: Formation of the bis-alkylation side product.
References
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]
-
Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. ChEMBL. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. PubMed. [Link]
-
Synthesis method of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
Design and synthesis of new bis(1,2,4-triazolo[3,4-b][4][7][8]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PMC. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
-
Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. ResearchGate. [Link]
-
GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. [Link]
-
5-Hydroxy-2-aminotetralin. PubChem. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. MDPI. [Link]
-
Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. ResearchGate. [Link]
-
Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Amide Bis-alkylation: The Total Synthesis of (±)-Cephalotaxine. ChemistryViews. [Link]
-
Synthesis, characterization and coordination properties of bis(alkyl)selenosalen ligands. Dalton Transactions. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
-
Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. ResearchGate. [Link]
-
PCR Troubleshooting. Bio-Rad. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Amide Bis-alkylation: The Total Synthesis of (±)-Cephalotaxine - ChemistryViews [chemistryviews.org]
- 4. biosynth.com [biosynth.com]
- 5. 5-hydroxy-2-aminotetralin | 94425-22-6 [chemicalbook.com]
- 6. 5-Hydroxy-2-aminotetralin | C10H13NO | CID 125156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Purification of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its Salts
Welcome to the technical support center for the purification of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chiral intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting advice and robust protocols.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound and its salts.
FAQ 1: My final product of this compound has a persistent yellow or brown color. How can I remove it?
Root Cause Analysis:
Color in aromatic amines often arises from trace impurities formed during synthesis, such as oxidized species or residual starting materials. These impurities can be highly conjugated and thus intensely colored, even at low concentrations.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most common and effective first-line approach for removing color.
-
Protocol: Dissolve the crude amine in a suitable organic solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w). Stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of celite to remove the carbon.[1]
-
Expert Insight: Be cautious with the amount of activated carbon used, as excessive amounts can lead to significant product loss through adsorption.[2]
-
-
Chromatography: If activated carbon treatment is insufficient, column chromatography is a more rigorous method.
-
Normal-Phase Chromatography: Use silica gel with a non-polar mobile phase (e.g., heptane/ethyl acetate gradient). This is effective for separating polar colored impurities.
-
Reversed-Phase Chromatography: If the colored impurities are non-polar, reversed-phase chromatography (e.g., C18 silica with a methanol/water or acetonitrile/water gradient) can be highly effective.[3]
-
-
Acid Wash: Washing an organic solution of the amine with a dilute acid can help remove basic colored impurities.
FAQ 2: I am struggling with the chiral resolution of racemic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine using tartaric acid. What are the common pitfalls?
Root Cause Analysis:
Chiral resolution via diastereomeric salt crystallization is highly dependent on the differential solubility of the diastereomeric salts.[4] Failure can manifest as no crystallization, oiling out, low yield, or poor enantiomeric excess.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chiral resolution.
Detailed Protocol for Chiral Resolution:
A robust starting point for the resolution is the use of D-(-)-tartaric acid. The following is a general protocol that should be optimized for your specific scale and equipment.
-
Dissolution: Dissolve the racemic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in a suitable alcohol, such as methanol or ethanol.
-
Addition of Resolving Agent: Add a solution of D-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent.
-
Crystallization: Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) and then slowly cool to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and basify with a suitable base (e.g., NaOH or K2CO3) to a pH > 10.
-
Extraction: Extract the liberated (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the free (R)-amine.
FAQ 3: I am observing variability in the crystal form of my this compound HCl salt. How can I control polymorphism?
Root Cause Analysis:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon for hydrochloride salts of amines.[5][6] Different polymorphs can have different physical properties, including solubility, stability, and melting point. Controlling polymorphism is critical for consistent product quality.
Strategies for Controlling Polymorphism:
-
Solvent System Optimization: The choice of crystallization solvent is a primary factor influencing the resulting polymorphic form. A systematic screen of various solvents and solvent mixtures is recommended.
-
Controlled Crystallization Conditions: Factors such as cooling rate, agitation speed, and supersaturation level can all impact which polymorph nucleates and grows.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
Experimental Protocol for Polymorph Screening:
-
Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene).
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the HCl salt in the chosen solvent at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it down at a controlled rate.
-
Anti-Solvent Addition: Dissolve the salt in a good solvent and then add a poor solvent (an anti-solvent) to induce crystallization.
-
-
Characterization: Analyze the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different polymorphic forms.
| Parameter | Effect on Polymorphism | Recommendation |
| Solvent | Can stabilize different crystal lattices | Screen a wide range of solvents |
| Cooling Rate | Fast cooling can trap metastable forms | Employ slow, controlled cooling for the stable form |
| Supersaturation | High supersaturation can lead to less stable forms | Maintain a low level of supersaturation |
II. Detailed Experimental Protocols
Protocol 1: Optimized Crystallization of this compound Hydrochloride
This protocol provides a robust method for obtaining a crystalline hydrochloride salt with high purity.
-
Salt Formation:
-
Dissolve the purified this compound free base in a suitable solvent such as isopropanol (IPA) or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in IPA) with stirring. Monitor the pH to ensure complete salt formation (typically pH 1-2).
-
-
Crystallization:
-
Heat the mixture to reflux to ensure complete dissolution.
-
Slowly cool the solution to room temperature. For optimal crystal growth, a cooling rate of 10-20°C per hour is recommended.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the crystals under vacuum at a temperature not exceeding 50°C to avoid potential degradation.
-
Protocol 2: Chiral Purity Analysis by HPLC
This method is suitable for determining the enantiomeric excess of this compound.
-
Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating the enantiomers of tetralin derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 275 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC method development workflow.
III. References
-
LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
LibreTexts. (2022). 3.5C: Charcoal. [Link]
-
ResearchGate. (2025). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. [Link]
-
ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]
-
National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
PubMed. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines. [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
PubMed. (n.d.). Polymorphic changes of thiamine hydrochloride during granulation and tableting. [Link]
-
Springer. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. The crystalline forms of nine hydrochloride salts of substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the synthesis of chiral 2-aminotetralins
Introduction
Chiral 2-aminotetralins are privileged scaffolds in medicinal chemistry, forming the core of numerous neurologically active pharmaceutical agents, including dopamine and serotonin receptor agonists.[1][2] Their therapeutic efficacy is often dependent on a specific enantiomer, making the synthesis and preservation of a single stereoisomer a critical challenge.[3] Racemization—the conversion of a pure enantiomer into an equal mixture of both enantiomers—can compromise product purity, reduce therapeutic effect, and introduce unintended biological activity.[3][4]
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering stereochemical infidelity during the synthesis of these vital compounds. We will explore the mechanistic underpinnings of racemization in this context and offer field-proven troubleshooting strategies and detailed protocols to maintain the enantiomeric integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of 2-aminotetralins?
A: The most common pathway to racemization involves the formation of a planar, achiral intermediate from the chiral starting material or product.[4][5] In the context of 2-aminotetralin synthesis, which often proceeds via reductive amination of a 2-tetralone, the key racemization-prone step is the reversible formation of an imine or its tautomer, an enamine.[5] This intermediate loses the stereochemical information at the C2 position. Subsequent reduction or protonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic or partially racemized product.[4]
Q2: Which reaction parameters have the most significant impact on preventing racemization?
A: Several factors are critical. Temperature provides the energy to overcome the activation barrier for racemization; therefore, lower temperatures are generally preferred.[5] The pH of the reaction and workup is crucial; both strongly acidic and basic conditions can catalyze the formation of achiral intermediates.[5][6][7] The choice of solvent , base (if used), and catalyst can also dramatically influence the outcome by stabilizing or destabilizing the chiral center and the transition states leading to racemization.[5] Finally, prolonged reaction times increase the exposure of the chiral molecule to potentially racemizing conditions.[5]
Q3: Can racemization occur after the reaction is complete, for instance, during workup or purification?
A: Absolutely. The chiral amine product can be susceptible to racemization during aqueous workup if the pH is not carefully controlled.[5] Exposure to strong acids or bases during extraction can lead to a loss of enantiomeric excess (ee).[8] Furthermore, purification by silica gel chromatography can sometimes induce racemization, especially if the silica is acidic or if the elution time is long.[5] It is essential to consider the entire process, from reaction setup to final isolation, as a potential source of stereochemical erosion.
Q4: My chiral HPLC analysis shows two peaks. How can I be sure I'm seeing two enantiomers and not diastereomers or regioisomers?
A: This is a critical analytical question. While a chiral column is designed to separate enantiomers, the presence of two peaks could indicate other isomers if impurities were present in your starting materials.[9] For example, if the synthesis started with a substituted tetralone, impurities from regioisomers could be carried through the synthesis, leading to pairs of diastereomers from the reductive amination step.[9] To confirm, you should:
-
Run a racemic standard of your compound to confirm the retention times of both enantiomers.
-
Use an achiral HPLC method to check for the presence of other impurities.
-
Utilize NMR spectroscopy and mass spectrometry to confirm the structure and rule out the presence of regioisomers or other byproducts.[9]
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.
Scenario 1: Significant loss of ee observed after reductive amination.
Question: I performed a reductive amination of 2-tetralone using a chiral amine (or vice-versa) and found my product has only 40% ee, despite starting with >99% ee materials. What went wrong?
Answer: This issue almost certainly points to racemization occurring via the imine/enamine intermediate. The conditions used for imine formation and/or reduction are likely too harsh.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Causality & Solutions:
-
Elevated Temperatures: Higher temperatures accelerate the imine-enamine tautomerism, which scrambles the stereocenter.[5]
-
Solution: Perform the imine formation step at 0 °C or even lower if reactants are sufficiently reactive. Monitor the reaction by TLC or LC-MS and proceed to the reduction step as soon as imine formation is complete.
-
-
Harsh Acidic or Basic Conditions: Both strong acids and bases can catalyze enamine formation.[5] The choice of base is particularly critical; strong, non-hindered bases can deprotonate the α-carbon, leading to a planar carbanion that readily racemizes.[5][10]
-
Solution: If an acid catalyst is required for imine formation, use a weak acid like acetic acid. If a base is present, switch to a more sterically hindered base to minimize α-deprotonation.
-
-
Choice of Reducing Agent: Some reducing agents require conditions (e.g., pH, temperature) that are conducive to racemization. Direct reductive amination (one-pot) can be particularly problematic if the rate of reduction is slow compared to the rate of racemization of the intermediate imine.
-
Solution: Use a reducing agent that is effective under mild conditions, such as sodium triacetoxyborohydride (STAB), which can be used in slightly acidic media where the iminium ion is stable but racemization is slow. Alternatively, perform the reaction in two distinct steps: first, form the imine under optimized, low-temperature conditions, and then add the reducing agent.
-
Scenario 2: Enantiomeric excess is high post-reaction but drops after purification.
Question: My crude product showed an excellent ee of 98%, but after silica gel chromatography, it dropped to 85%. Why did this happen?
Answer: This points to on-column racemization. The stationary phase or the conditions used for purification are causing the loss of stereochemical purity.
Mechanisms and Solutions
| Issue | Underlying Cause | Recommended Solution |
| Acidic Silica Surface | Standard silica gel has acidic silanol groups on its surface. These can protonate the amine, and the resulting ammonium salt may be in equilibrium with the achiral imine/enamine, especially if trace water is present. | 1. Neutralize the Column: Pre-flush the column with a solution of the mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%).2. Use Neutralized Silica: Purchase silica gel that has been pH-adjusted by the manufacturer.3. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. |
| Prolonged Elution Time | The longer the product remains on the column, the greater the opportunity for racemization. Broad peaks and slow elution exacerbate this issue. | 1. Optimize Mobile Phase: Adjust the solvent polarity for faster elution of your compound.2. Use Flash Chromatography: Employ higher flow rates to minimize the residence time on the column. |
| Incompatible Solvents | Certain solvents, particularly protic solvents like methanol in high concentrations on a silica column, can facilitate proton exchange and contribute to racemization.[5] | 1. Solvent Screening: Test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) to find one that provides good separation with minimal contact time and avoids highly protic conditions. |
Key Experimental Protocols
Protocol 1: Optimized Asymmetric Reductive Amination
This protocol is a general guideline for the reductive amination of a 2-tetralone with a primary amine using STAB, designed to minimize racemization.
Materials:
-
2-Tetralone (1.0 equiv)
-
Chiral primary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-tetralone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chiral primary amine dropwise. If the reaction is sluggish, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the reaction at 0 °C and monitor the formation of the imine by TLC or LC-MS (typically 1-2 hours).
-
Once imine formation is complete or has reached equilibrium, add solid sodium triacetoxyborohydride in portions, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.
-
Monitor the reaction for the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product for enantiomeric excess using chiral HPLC or SFC before proceeding with purification.
Protocol 2: Chiral HPLC Troubleshooting - Method Optimization
If you are experiencing poor resolution or peak shape when analyzing your 2-aminotetralin, follow this optimization workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.nau.edu [experts.nau.edu]
- 8. Workup [chem.rochester.edu]
- 9. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Aminotetralin Isomers
Welcome to the technical support center for the chiral HPLC separation of aminotetralin isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mobile phase optimization. Here, we move beyond simple protocols to explain the underlying principles that govern chiral separations, enabling you to troubleshoot effectively and develop robust analytical methods.
I. Frequently Asked Questions (FAQs): The Fundamentals of Mobile Phase Optimization
This section addresses foundational questions regarding the strategic selection of mobile phase components for the chiral separation of aminotetralin isomers.
Q1: Normal Phase vs. Reversed Phase: Which is the better starting point for aminotetralin isomer separation?
While reversed-phase (RP) HPLC is the workhorse of many labs due to its versatility, Normal Phase (NP) chromatography often provides superior selectivity for chiral separations, including for positional isomers and enantiomers .[1][2]
-
Why Normal Phase? In NP-HPLC, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane, heptane).[1][3][4] This setup enhances the subtle polar interactions—dipole-dipole, hydrogen bonding—that are often crucial for chiral recognition on polysaccharide-based chiral stationary phases (CSPs).[5] Aminotetralin's structure, with its polar amino group and aromatic ring, makes it an excellent candidate for this mode.
-
When to Consider Reversed Phase: If your aminotetralin analogue is highly soluble in aqueous solutions, or if you are bound to LC-MS compatibility where aqueous mobile phases are standard, starting with RP is a valid strategy.[3] However, achieving baseline separation of all isomers can be more challenging.
Q2: What is the critical role of the alcohol modifier in a normal phase mobile phase?
The alcohol modifier (e.g., isopropanol, ethanol) is arguably the most influential component for tuning selectivity in normal phase chiral HPLC. It directly competes with the analyte for polar interaction sites on the CSP.
-
Mechanism of Action: Alcohols of varying sizes and concentrations can alter the conformation of the chiral selector on the stationary phase, thereby changing the steric environment of the chiral cavities.[6] This modulation of the CSP's three-dimensional structure is key to achieving enantioseparation.[6]
-
Practical Implications: A common starting point is a mobile phase of n-hexane and 2-propanol (IPA) or ethanol.[7] The type and concentration of the alcohol can significantly impact retention and resolution.[6][8] For instance, changing from IPA to ethanol can sometimes even reverse the elution order of enantiomers.[9]
Q3: My aminotetralin peaks are tailing. Should I use a basic or acidic additive?
Peak tailing for basic compounds like aminotetralin is a frequent issue, often caused by strong, non-specific interactions with residual acidic silanol groups on the silica support of the CSP. The addition of a mobile phase additive is essential to mitigate this.[10]
-
The Conventional Wisdom (and a Caution): The general "rule of thumb" suggests using a basic additive for a basic analyte.[10] Basic additives like diethylamine (DEA) or butylamine compete with the aminotetralin for the active silanol sites, effectively masking them and improving peak shape.[11][12] A typical starting concentration is 0.1%.[11]
-
The Counterintuitive Finding: Research has shown that for some basic drugs on polysaccharide-based CSPs, an acidic additive can lead to significantly improved selectivity and efficiency.[10] This is because the acidic additive can protonate the basic analyte, leading to different and potentially more favorable interactions with the CSP.
-
Recommendation: Start with a basic additive like 0.1% DEA. If peak shape is still poor or resolution is not achieved, a systematic evaluation of both basic and acidic additives is warranted.
II. Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section provides a structured, problem-solving approach to common issues encountered during method development.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, often with a pronounced tail, leading to poor integration and reduced resolution.
Root Cause Analysis & Solution Workflow:
Caption: Systematic approach to optimizing resolution.
Problem 3: Irreproducible Retention Times
Symptom: Retention times shift between injections or between different days.
Root Cause Analysis & Solutions:
-
Mobile Phase Instability: Non-polar solvents like hexane can evaporate faster than the alcohol modifier, changing the mobile phase composition over time.
-
Solution: Always use fresh mobile phase. Keep the solvent reservoir tightly capped.
-
-
Column Memory Effect: Additives can adsorb onto the stationary phase, affecting subsequent analyses even after the mobile phase has been changed. [13][14]This is particularly noticeable when switching between methods that use different additives (e.g., basic to acidic).
-
Solution: Dedicate a column to a specific method or class of compounds. If a column must be used for different methods, implement a rigorous washing protocol between uses. For immobilized CSPs, flushing with a strong solvent like DMF or THF may be necessary to remove strongly adsorbed residues. [13]* Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
III. Advanced Topics
Q4: Can I use a gradient for my chiral separation?
While most chiral separations are developed isocratically to maximize the specific interactions needed for resolution, a gradient can be useful in certain scenarios, such as when analyzing a mixture with a wide range of polarities. [14]However, re-equilibration times can be long and must be carefully validated.
Q5: My aminotetralin isomer is part of a complex matrix. What should I do?
If your sample is in a complex matrix, direct injection can lead to column contamination and poor performance. [15]* Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample before injection.
-
Guard Column: Employ a guard column with a similar stationary phase to protect your analytical column from strongly retained impurities. [16]
References
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Wang, Y., & Wenslow, R. M. (2007). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1162(1), 127-134.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Haginaka, J. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6123.
- Karlsson, A., & Pettersson, C. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 231-237.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2018). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 143(19), 4647-4654.
- Kalíková, K., & Tesařová, E. (2013). Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. Chirality, 25(11), 819-826.
- Berthod, A., & Armstrong, D. W. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1154(1-2), 398-406.
- Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Al-Balkhi, M., Al-Majd, A., Al-Otaibi, M., & Al-Shehri, M. (2020). The effect of different alcohol modifiers on enantioselectivity. ResearchGate.
- Sigma-Aldrich. (n.d.). Basics of Chiral HPLC.
- Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Effect of selector coating and alcohol modifier on the elution order of β-amino lactone and β-amino amide analogs on polysaccharide-based chiral stationary phases. Chirality, 26(6), 325-333.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- PharmaGuru. (2025, June 24). Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- Al-Sayah, M. (2018). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today.
- D'Souza, G., & Lims, e. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 65-75). Humana, New York, NY.
- Yu, L., Wang, S., & Zeng, S. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221-231.
- Scriba, G. K. (2016). Optimization of chiral separations in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 130, 1-10.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Yu, L., Wang, S., & Zeng, S. (2013). Chiral Mobile Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 970, 221-231.
- Regalado, E. L., & Welch, C. J. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1467, 296-304.
Sources
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. moravek.com [moravek.com]
- 4. hawach.com [hawach.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. hplc.today [hplc.today]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability issues and degradation of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability and degradation issues. Given the specific nature of this compound, this resource focuses on providing the foundational principles and actionable protocols to investigate and mitigate stability concerns, ensuring the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and concerns that users may have regarding the stability of this compound.
Q1: My solid this compound powder has developed a yellowish or brownish tint over time. Is it still usable?
A1: A change in color from white/off-white to a yellowish or brownish hue is a common indicator of degradation, particularly oxidation. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process often leads to the formation of highly colored polymeric byproducts.
-
Causality: The primary amine group (-NH2) attached to the tetralin ring system is an electron-donating group, making the molecule susceptible to oxidative processes. The presence of atmospheric oxygen can initiate radical reactions, leading to dimerization or polymerization.
-
Recommendation: While a slight color change may not significantly impact purity for some preliminary applications, it is a clear sign of instability. For quantitative or sensitive experiments (e.g., in vitro assays, in vivo studies), it is crucial to first re-analyze the purity of the material using a validated analytical method like HPLC or GC-MS (see Section 2, Guide 2). If significant degradation is observed, using a fresh, high-purity batch is strongly recommended. To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature.
Q2: What are the optimal storage and handling conditions for this compound and its solutions?
A2: Adhering to proper storage and handling protocols is the most effective way to prevent degradation.
| Form | Condition | Rationale |
| Solid Compound | Temperature: 2-8°C or as specified by the supplier. | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere: Store under a dry, inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and potential hydrolysis. | |
| Light: Protect from light by using an amber vial or storing in a dark location. | Prevents photolytic degradation, a common pathway for aromatic compounds. | |
| Solutions | Solvent: Use high-purity, degassed solvents. Protic solvents may be susceptible to pH-driven degradation; aprotic solvents like DMSO or DMF are common but must be anhydrous. | Removes dissolved oxygen that can cause oxidation. Prevents solvent-mediated degradation. |
| Storage: Store solutions frozen (-20°C or -80°C) in small aliquots. | Drastically slows degradation kinetics in solution. Aliquoting prevents multiple freeze-thaw cycles. | |
| Handling: Prepare solutions fresh for each experiment whenever possible. If using a stock solution, allow it to equilibrate to room temperature before opening to prevent condensation. | Ensures the use of the compound at its highest purity and minimizes water introduction. |
Q3: I've observed a new peak appearing in the chromatogram of my sample solution after a few days. What could be the cause?
A3: The appearance of a new peak is a definitive sign of degradation in solution. The identity of the degradant depends on the storage conditions and the solvent used.
-
Potential Causes:
-
Oxidation: As with the solid form, dissolved oxygen can lead to oxidative degradation products.
-
Hydrolysis: If the compound is stored in an aqueous or protic solvent, hydrolysis of the methoxy group or other reactions could occur, especially at non-neutral pH.
-
Solvent Interaction: The compound may react directly with the solvent, particularly if the solvent is reactive (e.g., methanol under certain conditions) or contains impurities.
-
-
Troubleshooting:
-
Confirm the identity of the new peak. If using LC-MS or GC-MS, analyze the mass of the new peak to hypothesize its structure.
-
Review your solution preparation and storage protocol. Was the solvent degassed? Was the pH of the solution controlled?
-
Perform a forced degradation study (see Section 2, Guide 1) to intentionally generate degradants under controlled conditions (e.g., acidic, basic, oxidative). This can help in identifying the unknown peak by matching retention times.
-
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols for researchers to systematically investigate stability issues.
Guide 1: Proactive Stability Assessment via Forced Degradation Studies
Forced degradation (or stress testing) is an essential tool to understand the intrinsic stability of a molecule.[1] By subjecting the compound to harsh conditions, you can rapidly identify potential degradation pathways and develop stability-indicating analytical methods. This approach is recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50).
-
Establish a Control: Keep an aliquot of the stock solution protected from light at 2-8°C. This will be your time-zero and negative control sample.
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Keep at 60°C for 24-48 hours. The mechanism of base-catalyzed amide hydrolysis involves nucleophilic attack by hydroxide.[4][5]
-
Oxidation: Mix an aliquot with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours. Aromatic amines are susceptible to oxidation, which can lead to complex by-products.[6][7][8]
-
Thermal Degradation: Store aliquots of both the solid powder and the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose aliquots of the solid powder and stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9][10][11] A parallel sample wrapped in aluminum foil should be used as a dark control.
-
-
Sample Analysis:
-
Before analysis, cool all samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (control, stressed, and dark control) using a stability-indicating analytical method (see Guide 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use a detector that provides structural information (e.g., mass spectrometry) to propose structures for the observed degradation products.
-
Guide 2: Analytical Methodologies for Purity and Degradation Assessment
A robust, validated analytical method is required to separate the parent compound from any potential degradants.[12][13] HPLC with UV and/or MS detection is the most common technique.
Recommended Starting HPLC-UV/MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds like the target amine. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Provides protons for good ionization in positive mode ESI-MS and helps in achieving sharp peak shapes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min. | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40°C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 220 nm & 275 nm; ESI+ MS Scan | The tetralin structure has UV absorbance. Positive mode electrospray ionization (ESI+) is effective for amines. |
Hypothetical Degradation Pathway Visualization
The following diagram illustrates potential degradation pathways for a generic aromatic amine based on common chemical principles. This is a hypothetical model for educational purposes and has not been experimentally confirmed for this compound.
Caption: Hypothetical degradation pathways for an aromatic amine.
Guide 3: Best Practices for Mitigating Degradation
-
Inert Atmosphere Handling: For weighing and preparing solutions of the solid compound, use a glove box or glove bag with a nitrogen or argon atmosphere to minimize exposure to air and moisture.
-
Solvent Purity: Use HPLC-grade or higher purity solvents. Ensure aprotic solvents like DMSO and DMF are anhydrous by using sealed bottles or drying over molecular sieves.
-
Avoid Contaminants: Be aware that trace metal ions can catalyze oxidation reactions. Use high-purity reagents and glassware.
-
pH Control: When working in aqueous media, buffer the solution to a pH where the compound is most stable, if known. Typically, a neutral to slightly acidic pH is preferable for amines to prevent oxidation.
-
Validate Your Method: A stability-indicating method is only reliable if it is validated for specificity, linearity, accuracy, and precision, as outlined in ICH Q2(R1) guidelines.
By implementing these proactive and diagnostic strategies, researchers can ensure the quality and reliability of their data when working with this compound.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Link
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Link
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Link
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Link
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Link
-
ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Link
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Link
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Link
-
National Institutes of Health. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Link
-
YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Link
-
ResearchGate. (2015). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. Link
-
PubMed. (2004). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Link
-
University of Calgary. Ch20 : Amide hydrolysis. Link
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Link
-
ACS Publications. (2019). Role of Soil Manganese in the Oxidation of Aromatic Amines. Link
-
YouTube. (2019). mechanism of amide hydrolysis. Link
-
Allen Institute. Amide Hydrolysis: Mechanism, Conditions and Applications. Link
-
ResearchGate. (1997). Chemical degradation of aromatic amines by Fenton's reagent. Link
-
MDPI. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Link
-
BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Link
-
National Institutes of Health. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Link
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). Stability Indicating Analytical Method Development and Validation. Link
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Link
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsm.com [ijpsm.com]
Overcoming low yields in the Curtius rearrangement for aminotetralin synthesis
Welcome to the Technical Support Center for Aminotetralin Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the Curtius rearrangement for the synthesis of aminotetralins and may be encountering challenges with reaction yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Aminotetralins are privileged scaffolds in medicinal chemistry, and the Curtius rearrangement offers a powerful method for their synthesis from corresponding carboxylic acids.[1][2] However, the path to high yields can be fraught with challenges, from incomplete formation of the critical acyl azide intermediate to undesired side reactions. This guide provides a structured approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of aminotetralins using the Curtius rearrangement.
Q1: What are the most common reasons for low yields in the Curtius rearrangement for aminotetralin synthesis?
Low yields in the Curtius rearrangement can typically be traced back to one of four key areas:
-
Incomplete Acyl Azide Formation: The conversion of the starting tetralin carboxylic acid to the corresponding acyl azide is the critical first step. Incomplete conversion can be due to poor activation of the carboxylic acid or degradation of the acyl chloride intermediate.[3]
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate requires sufficient thermal energy. If the temperature is too low, the reaction will be sluggish or incomplete. Conversely, excessively high temperatures can lead to decomposition and side product formation.[3]
-
Poor Isocyanate Trapping: The highly reactive isocyanate intermediate must be efficiently trapped by a suitable nucleophile (e.g., water, alcohol, or amine). If the nucleophile is not present in sufficient concentration or is not reactive enough, the isocyanate can polymerize or react with other species in the reaction mixture.
-
Presence of Water and Formation of Urea Byproducts: Trace amounts of water can lead to the formation of a symmetric urea byproduct, which is a common cause of low yields of the desired amine or carbamate. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine can then react with another molecule of isocyanate to form the urea.[3]
Q2: Which method is preferred for generating the acyl azide from a tetralin carboxylic acid: the use of diphenylphosphoryl azide (DPPA) or the acyl chloride route?
Both methods are widely used, and the choice often depends on the specific substrate and the scale of the reaction.
| Method | Advantages | Disadvantages |
| DPPA (One-pot from Carboxylic Acid) | Operationally simple one-pot procedure.[4] Milder conditions can often be employed. Avoids the isolation of potentially explosive acyl azides.[5] | DPPA is a lachrymator and requires careful handling. Removal of phosphorus byproducts can sometimes be challenging. |
| Acyl Chloride and Sodium Azide | Can be more cost-effective for large-scale synthesis. | Requires the preparation and handling of an acyl chloride, which may not be suitable for sensitive substrates. Sodium azide is highly toxic and potentially explosive.[3] |
For many research and drug development applications, the DPPA method is favored for its convenience and milder conditions.[4][6]
Q3: What is a typical temperature range for the rearrangement of a tetralin-based acyl azide?
The optimal temperature for the rearrangement is substrate-dependent. Generally, the thermal rearrangement of acyl azides occurs upon heating in an inert solvent, with temperatures typically ranging from 60-100°C.[7] For bicyclic systems like tetralins, empirical optimization is often necessary. It is recommended to monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak) to determine the optimal temperature and reaction time.
Q4: How can I effectively trap the isocyanate intermediate to form the aminotetralin?
To obtain the primary aminotetralin, the isocyanate is typically hydrolyzed with water. This proceeds through an unstable carbamic acid intermediate that decarboxylates.[8] For the synthesis of protected amines, which are often desired in drug development, the isocyanate can be trapped with an alcohol (to form a carbamate) or an amine (to form a urea).[9] Using a high concentration of the trapping agent is crucial for efficient capture of the isocyanate.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of your desired aminotetralin product, consider the following potential causes and solutions:
-
Cause: Incomplete formation of the acyl azide.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your tetralin carboxylic acid is pure and dry. Moisture can interfere with the activation step.[3]
-
Optimize Activation (DPPA method): If using DPPA, ensure that the base (e.g., triethylamine) is added to completely form the carboxylate anion before the addition of DPPA.[6] The dropwise addition of DPPA at room temperature is generally recommended.[3]
-
Check Acyl Chloride Quality (Acyl chloride method): If you are preparing the acyl chloride first, ensure it is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[3]
-
-
-
Cause: Inefficient rearrangement of the acyl azide.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reflux temperature and monitor the reaction progress. The bicyclic nature of the tetralin scaffold may require slightly higher temperatures for efficient rearrangement.
-
Solvent Choice: Ensure you are using an anhydrous, non-protic solvent such as toluene or THF.[3] The choice of solvent can influence the reaction rate.
-
-
-
Cause: Poor trapping of the isocyanate.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: Use a significant excess of the trapping nucleophile (e.g., water, t-butanol for Boc-protection) to ensure the isocyanate reacts preferentially with it.
-
Catalyze the Trapping Step: For the formation of carbamates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can improve the rate of trapping.[10]
-
-
Experimental Workflow & Methodologies
General Protocol for Curtius Rearrangement of a Tetralin Carboxylic Acid using DPPA
This protocol provides a general starting point for the synthesis of a protected aminotetralin. Optimization for specific substrates is recommended.
-
Reaction Setup: To a stirred solution of the tetralin carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M), add triethylamine (1.5 eq).
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).
-
Isocyanate Trapping: Cool the reaction to room temperature and add the desired nucleophile. For Boc-protection, add tert-butanol (5-10 eq). For the free amine, carefully add water.
-
Work-up and Purification: After the reaction is complete, quench the reaction, perform an aqueous workup, and purify the product by silica gel chromatography.
Visualizing the Process
Logical Troubleshooting Flowchart
Reaction Mechanism Overview
Safety Considerations
-
Azides: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in contact with heavy metals. Handle with appropriate personal protective equipment (PPE) and behind a blast shield, particularly on a larger scale.
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.
References
-
Curtius Rearrangement. NROChemistry. Available at: [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Available at: [Link]
-
Curtius rearrangement. Wikipedia. Available at: [Link]
-
Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. Available at: [Link]
-
Curtius Rearrangement. Chemistry Steps. Available at: [Link]
-
Curtius Rearrangement - Common Conditions. Available at: [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. Available at: [Link]
-
Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006-2027. Available at: [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Citoler, J., Harawa, V., Marshall, J. R., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456–24460. Available at: [Link]
-
Ma, Z.-G., Hao, Y., Jiang, W., & Zhang, S.-Y. (Year). Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. Available at: [Link]
-
Ley, S. V., Baxendale, I. R., Bream, R. N., et al. (Year). Products from Curtius rearrangements and trapping of the corresponding isocyanates. ResearchGate. Available at: [Link]
- Process for preparation of 2-aminotetralin derivatives and intermediates thereof. Google Patents.
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
Curtius Rearrangement: DPPA & Mechanism - Review & Example. StudySmarter. Available at: [Link]
-
Baumann, M., et al. (Year). Curtius rearrangement products derived from heterocyclic carboxylic acids. ResearchGate. Available at: [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 10. Curtius Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Process Optimization for Industrial Scale Production of Rotigotine Intermediates
Welcome to the technical support center for the process optimization of rotigotine intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of this critical active pharmaceutical ingredient (API). Here, we will address common challenges encountered during key synthetic transformations, providing in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our focus is on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your processes for robustness, yield, and purity.
Section 1: Troubleshooting Guide for Key Synthetic Intermediates
The synthesis of Rotigotine typically involves several key intermediates, with the formation of the chiral aminotetralin core and its subsequent N-alkylation being critical junctures. Below, we address common problems in a question-and-answer format.
Reductive Amination to form (S)-2-(N-propylamino)-5-methoxytetralin
This intermediate is central to the entire synthesis, and establishing its chiral purity and yield is paramount. The reaction is commonly achieved via reductive amination of 5-methoxy-2-tetralone with n-propylamine.
Question: We are experiencing low yields in the reductive amination of 5-methoxy-2-tetralone. What are the likely causes and how can we troubleshoot this?
Answer:
Low yields in this reductive amination step are a frequent challenge and can typically be attributed to one of three main areas: inefficient imine formation, premature reduction of the ketone, or degradation of the starting material.
-
Inefficient Imine Formation: The formation of the imine intermediate from 5-methoxy-2-tetralone and n-propylamine is a reversible equilibrium reaction that generates water. On an industrial scale, the accumulation of water can drive the equilibrium back towards the starting materials.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene), utilize a Dean-Stark apparatus during the imine formation step to remove water azeotropically.
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water and drive the reaction forward.[1]
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1] However, the amount should be carefully controlled to avoid side reactions.
-
-
-
Premature Ketone Reduction: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine, leading to the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol as a significant byproduct.
-
Troubleshooting Protocol:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations as it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated imine (iminium ion).[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2][3]
-
Staged Addition: If using NaBH₄ is unavoidable, a staged approach is recommended. First, allow the imine to form completely (monitor by an appropriate analytical technique like TLC or in-line IR) and then add the NaBH₄.[2]
-
-
-
Degradation of Starting Material: 5-methoxy-2-tetralone can be susceptible to side reactions under harsh conditions.
-
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction temperature is appropriately controlled. While some heat may be necessary for imine formation, excessive temperatures can lead to degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Question: We are observing issues with the enantiomeric purity of our (S)-2-(N-propylamino)-5-methoxytetralin. What are the critical control points?
Answer:
Controlling the stereochemistry is arguably the most critical aspect of this synthesis. The chiral center is introduced at this stage and must be preserved.
-
Asymmetric Synthesis vs. Resolution: There are two primary strategies to obtain the desired (S)-enantiomer:
-
Asymmetric Reductive Amination: This is often the preferred industrial method as it avoids the loss of 50% of the material associated with classical resolution. This can be achieved using a chiral catalyst, such as a chiral phosphoric acid, in conjunction with a reducing agent.[4] More recently, chemoenzymatic methods using imine reductases (IREDs) have shown excellent enantioselectivity and high yields, offering a green and efficient alternative.[5][6]
-
Classical Resolution: This involves forming diastereomeric salts of the racemic amine with a chiral acid (e.g., tartaric acid), followed by fractional crystallization. While effective, it is less atom-economical.[7]
-
-
Troubleshooting Enantiomeric Purity:
-
Catalyst/Enzyme Activity: If employing an asymmetric method, ensure the catalyst or enzyme is active and not poisoned by impurities in the starting materials or solvent.
-
Racemization: While less common for this specific intermediate under standard reductive amination conditions, be mindful that harsh pH or high temperatures could potentially lead to racemization.
-
Analytical Method Validation: Ensure your analytical method for determining enantiomeric excess (e.g., chiral HPLC or capillary electrophoresis) is properly validated and can accurately separate the enantiomers from each other and from other impurities.[8]
-
N-Alkylation to form the Rotigotine Precursor
The next key step involves the N-alkylation of (S)-2-(N-propylamino)-5-methoxytetralin with a 2-(thiophen-2-yl)ethyl moiety to form (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine.
Question: Our N-alkylation with 2-(2-thienyl)ethyl bromide is giving multiple products, including a quaternary ammonium salt. How can we improve the selectivity?
Answer:
This is a classic problem in the N-alkylation of amines.[9] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.
-
Controlling Over-alkylation:
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of the alkylating agent. Use a slight excess of the secondary amine relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting again.
-
Base Selection: A non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) is often used to scavenge the HBr formed during the reaction without competing in the alkylation.
-
Alternative Strategy - Reductive Amination: A more robust and controllable approach is to use 2-thienylacetaldehyde in a second reductive amination reaction with the (S)-2-(N-propylamino)-5-methoxytetralin intermediate. This avoids the use of alkyl halides altogether and eliminates the possibility of over-alkylation.[10]
-
Demethylation to Yield Rotigotine
The final step in the synthesis of the core structure is the demethylation of the 5-methoxy group to the corresponding 5-hydroxy group (rotigotine).
Question: The demethylation of our advanced intermediate using BBr₃ is proving difficult to handle at scale and gives inconsistent yields. Are there viable alternatives and what are the common side reactions?
Answer:
Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, but its hazardous nature makes it challenging for large-scale production.[11][12] Inconsistent yields are often due to its high reactivity and sensitivity to moisture.
-
Common Issues with BBr₃:
-
Side Reactions: BBr₃ is a strong Lewis acid and can coordinate to other functional groups in the molecule, potentially leading to undesired side reactions or degradation, especially if the reaction is not kept at a low temperature.
-
Work-up Difficulties: The quenching of excess BBr₃ can be highly exothermic and requires careful control.
-
-
Alternative Demethylation Protocols:
-
Hydrobromic Acid (HBr): Aqueous HBr can be used for demethylation, but it typically requires high temperatures, which may not be suitable for the rotigotine scaffold and could lead to degradation.[11]
-
Thiolate-based Reagents: Strong nucleophiles like sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF can effect demethylation via an Sₙ2 mechanism.[13]
-
Methionine/Methanesulfonic Acid: A mixture of L-methionine and methanesulfonic acid has been reported as a milder alternative for demethylating aryl methyl ethers.
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, -78°C to RT | High efficacy, mild temperatures | Highly toxic, corrosive, moisture-sensitive, difficult work-up |
| HBr | Aqueous, reflux | Inexpensive | High temperatures, low functional group tolerance |
| NaSMe/DMF | DMF, reflux | Effective for hindered ethers | Foul odor of thiols, high temperatures |
| Methionine/MSA | Neat or in sulfolane, high temp | Milder than HBr | High temperatures may be required |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities we should be monitoring for during the synthesis of rotigotine intermediates?
A1: Besides the unreacted starting materials and the byproducts mentioned in the troubleshooting guide (e.g., over-alkylation products, reduced ketone), you should also monitor for:
-
Oxidation Products: The phenol and amine functionalities in rotigotine and its precursors are susceptible to oxidation, which can lead to the formation of N-oxides and other colored impurities.[14][15] It is crucial to handle these materials under an inert atmosphere.
-
Residual Solvents and Catalysts: All solvents and catalysts used in the synthesis must be monitored and controlled to meet regulatory requirements.[]
-
Enantiomeric Impurity: The (R)-enantiomer of rotigotine is significantly less active and should be closely monitored as a chiral impurity.[14]
Q2: How can we best monitor the progress of these reactions on an industrial scale?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring these reactions.[17][18] A validated stability-indicating HPLC method should be developed that can separate the starting materials, intermediates, products, and all known impurities. For real-time monitoring, Process Analytical Technology (PAT) tools like in-line Fourier-transform infrared spectroscopy (FTIR) can be invaluable for tracking the disappearance of starting materials and the appearance of products without the need for sampling.
Q3: What are the key considerations for the purification of rotigotine intermediates?
A3: The purification strategy will depend on the nature of the intermediate and its impurities.
-
Crystallization: If the intermediate is a stable solid, crystallization is often the most effective and scalable purification method. It is excellent for removing small amounts of impurities and can also be used for chiral resolution.
-
Chromatography: For intermediates that are oils or difficult to crystallize, column chromatography is often necessary.[19] While effective, it can be resource-intensive on a large scale.
-
Extraction: A well-designed series of aqueous extractions at different pH values can be very effective for removing acidic or basic impurities from the desired amine intermediates.
Section 3: Visualization of Key Processes
Experimental Workflow for Reductive Amination
Caption: A generalized workflow for the one-pot reductive amination of 5-methoxy-2-tetralone.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in reductive amination reactions.
References
-
Neupro, INN-Rotigotine. European Medicines Agency. Available at: [Link]
-
Mendes, T. de C., Viana, M., Abreu, L., et al. (2024). Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Webster, R., Boyer, A., Fleming, M. J., & Lautens, M. (2010). Practical asymmetric synthesis of bioactive aminotetralins from a racemic precursor using a regiodivergent resolution. Organic Letters, 12(23), 5418–5421. Available at: [Link]
-
Webster, R., Boyer, A., Fleming, M. J., & Lautens, M. (2010). Practical Asymmetric Synthesis of Bioactive Aminotetralins from a Racemic Precursor Using a Regiodivergent Resolution. Sci-Hub. Available at: [Link]
-
Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. Semantic Scholar. Available at: [Link]
-
Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR. MDPI. Available at: [Link]
-
A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Tra. Der Pharma Chemica. Available at: [Link]
-
Tang, D., Ma, Y., Bao, J., et al. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mendes, T. de C., Pinto, E. C., Cabral, L. M., & de Sousa, V. P. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- An enantioselective synthesis of chiral amines for the production of rotigotine. Google Patents.
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]
-
demethylation by BBr3 or HBr. Reddit. Available at: [Link]
-
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine. Senova Pharma. Available at: [Link]
-
Chu, B. L., et al. (2008). Simultaneous enantioseparation of antiparkinsonian medication Rotigotine and related chiral impurities by capillary zone electrophoresis using dual cyclodextrin system. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 891-897. Available at: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC. Available at: [Link]
-
Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: [Link]
-
What demethylating reagent do you suggest? ResearchGate. Available at: [Link]
-
Chemical Purification. AMRI. Available at: [Link]
-
Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]
-
Demethylation of an aryl methoxy group. Reddit. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available at: [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Process for the preparation of optically active (S)-(-)-2-(N-propylamino)-5-methoxytetraline and (S)-(-)-2-(N-propylamino)-5-hydroxytetraline compounds. ResearchGate. Available at: [Link]
-
N-alkylation of secondary amine? ResearchGate. Available at: [Link]
- Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. Google Patents.
- Synthesis method of 5-methoxy-2-tetralone. Patsnap.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Available at: [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]
- 5. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous enantioseparation of antiparkinsonian medication Rotigotine and related chiral impurities by capillary zone electrophoresis using dual cyclodextrin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Chemical Purification | AMRI [amri.staging.ribbitt.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key chiral intermediate. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate analytical strategy for their specific needs.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed adhere to global regulatory expectations.[3][4][5][6][7][8]
The Importance of Chiral Separation
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly, with one often being therapeutically active while the other may be inactive or even cause undesirable side effects. Consequently, regulatory bodies like the FDA mandate the separation and analysis of enantiomers for chiral drugs.[9] This underscores the necessity of employing analytical methods capable of chiral separation for the accurate quantification of the desired (R)-enantiomer.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted and effective technique for the separation of drug enantiomers.[10] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a variety of chiral compounds.[10]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of performance, efficiency, and the specific requirements of the analysis. Below is a comparison of common chromatographic techniques for the quantification of this compound.
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection | Advantages | Considerations |
| Chiral HPLC-UV | Enantioselective separation based on differential interactions with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal-phase (e.g., hexane/ethanol) or Reverse-phase (e.g., acetonitrile/water with additives) | UV-Vis | Robust, widely available, good for routine QC. | Requires method development to optimize enantiomeric resolution. |
| Chiral SFC-UV | Supercritical fluid chromatography offers faster separations and reduced solvent consumption compared to HPLC. | Same as Chiral HPLC | Supercritical CO2 with a co-solvent (e.g., methanol) | UV-Vis | High throughput, environmentally friendly. | Requires specialized instrumentation. |
| LC-MS/MS | Combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. | C18 or similar | Acetonitrile/water with formic acid or ammonium acetate | MS/MS | High sensitivity and specificity, suitable for complex matrices. | Higher instrument and operational costs. |
Experimental Workflow: Validation of a Chiral HPLC-UV Method
The following diagram illustrates a typical workflow for the validation of a chiral HPLC-UV method, adhering to ICH Q2(R2) guidelines.[1][3][7]
Caption: Workflow for Chiral HPLC-UV Method Validation.
Detailed Experimental Protocol: Chiral HPLC-UV Method
This protocol provides a starting point for the development and validation of a chiral HPLC-UV method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
-
Reference standards of (R)- and (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
-
HPLC-grade solvents
2. Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane / Ethanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)): [5][7]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity. | The peak for the (R)-enantiomer should be free of interference from other components. |
| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The interval between the upper and lower concentrations where the method is demonstrated to be accurate, precise, and linear. |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze a minimum of six replicate injections of a standard solution. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (DL) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of the analyte that can be detected but not necessarily quantitated. |
| Quantitation Limit (QL) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Causality in Experimental Choices
-
Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are selected due to their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, enabling their separation.[10][11] The choice between cellulose and amylose derivatives often depends on empirical screening to find the optimal selectivity for the specific analyte.
-
Mobile Phase Selection: In normal-phase chromatography, a non-polar solvent like n-hexane is paired with a polar modifier such as an alcohol. The concentration of the alcohol is a critical parameter that influences retention time and resolution. Lower alcohol content generally leads to longer retention and potentially better separation, but also longer analysis times. The optimal ratio is determined experimentally to achieve baseline separation (Rs > 1.5) in a reasonable timeframe.[11]
-
UV Detection Wavelength: The selection of 280 nm is based on the UV absorbance spectrum of the 5-methoxytetralin chromophore, ensuring adequate sensitivity for detection.
Self-Validating Systems: Ensuring Trustworthiness
A well-validated analytical method is inherently a self-validating system. System suitability tests (SSTs) are performed before each analytical run to ensure the chromatographic system is performing as expected.
Caption: System Suitability Test Logic Flow.
Typical SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) between enantiomers | ≥ 1.5 | Ensures baseline separation for accurate integration. |
| Tailing factor (T) | ≤ 2.0 | Indicates good peak shape, free from asymmetry. |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the injection and the stability of the system. |
Conclusion
The validation of analytical methods for the quantification of this compound is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. While chiral HPLC-UV remains a robust and widely accessible technique, other methods like chiral SFC and LC-MS/MS offer advantages in terms of throughput and sensitivity, respectively. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. By following the principles of method validation outlined by regulatory bodies and employing a systematic approach to experimental design, researchers can develop reliable and trustworthy analytical procedures. The continuous lifecycle management of analytical methods is also crucial to ensure they remain fit for purpose.[8]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Belloli, E., Foulon, C., Yous, S., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2001). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. Journal of Chromatography A, 907(1-2), 101–113. [Link]
- Various. (n.d.). Analytical Method Summaries.
-
Parrish, D. A., Ablordeppy, S. Y., Rhee, M. H., H-Y, H., & Glennon, R. A. (2014). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 5(11), 1142–1154. [Link]
-
SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. [Link]
- Encyclopedia of Pharmaceutical Technology. (n.d.).
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Belloli, E., Foulon, C., Yous, S., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. Journal of Biochemical and Biophysical Methods, 64(1), 46–58. [Link]
-
Semantic Scholar. (2025). Analytical Methods. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
-
Li, Q., Wang, Y., Zhang, Y., & Liu, Y. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 8869383. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
Indian Journal of Basic and Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Cross-Reactivity of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
In the landscape of neuropharmacology, the serotonin (5-hydroxytryptamine, 5-HT) system presents a constellation of receptor subtypes, each implicated in a diverse array of physiological and pathological processes. The development of ligands with specific receptor interaction profiles is a cornerstone of modern drug discovery, aiming to elicit precise therapeutic effects while minimizing off-target activities. (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative, represents a scaffold of significant interest for its potential modulation of serotonergic pathways.
This guide provides a comprehensive, data-driven comparison of this compound's binding affinity and functional activity at key serotonin receptors. We will objectively compare its performance with its corresponding (S)-enantiomer and other benchmark serotonergic ligands. The causality behind its receptor interactions will be explored through the lens of structure-activity relationships (SAR), supported by detailed experimental protocols for researchers seeking to validate or expand upon these findings.
Comparative Analysis of Receptor Cross-Reactivity
The pharmacological profile of a compound is defined by its affinity (the strength of binding, quantified by the inhibition constant, Kᵢ) and its functional activity (its ability to elicit a biological response, quantified by potency, EC₅₀, and efficacy, Eₘₐₓ). Here, we dissect the profile of this compound, focusing on the well-characterized 5-HT₁ receptor subfamily.
Binding Affinity Profile: A Stereoselective Interaction
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the Kᵢ value. A lower Kᵢ value signifies a higher binding affinity.
Recent studies have elucidated the binding profile of the enantiomers of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine at human 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors[1][2]. The data reveals a significant stereoselective preference, a common and critical feature in pharmacology where the three-dimensional arrangement of a molecule dictates its interaction with a chiral biological target like a receptor.
| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₁₋ Kᵢ (nM) | 5-HT₁₋ Kᵢ (nM) |
| This compound | 2500 ± 400 | >10,000 | >10,000 |
| (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 25 ± 3 | 120 ± 10 | 110 ± 10 |
| 8-OH-DPAT (Reference Agonist) | 1.1 ± 0.1 | 180 ± 20 | 110 ± 10 |
| Data sourced from Purnapatre et al., 2024.[1][2] |
Expert Interpretation: The data unequivocally demonstrates that the (S)-enantiomer possesses significantly higher affinity for the 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors compared to the (R)-enantiomer.[1][2] The (R)-enantiomer's affinity for these receptors is weak, with Kᵢ values in the micromolar range, suggesting it is unlikely to exert significant physiological effects via these subtypes at typical therapeutic concentrations. This pronounced stereoselectivity underscores the importance of chiral separation in drug development. The (S)-enantiomer, in contrast, shows high, nanomolar affinity for the 5-HT₁ₐ receptor, comparable to the reference agonist 8-OH-DPAT, and substantial affinity for 5-HT₁₋ and 5-HT₁₋ receptors.[1][2]
Functional Activity Profile: From Binding to Biological Response
While binding affinity indicates the potential for interaction, functional assays are required to determine the nature and magnitude of the cellular response. For Gᵢ/ₒ-coupled receptors like the 5-HT₁ subfamily, agonist activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Compound | 5-HT₁ₐ | 5-HT₁₋ | 5-HT₁₋ |
| EC₅₀ (nM) / Eₘₐₓ (%) | EC₅₀ (nM) / Eₘₐₓ (%) | EC₅₀ (nM) / Eₘₐₓ (%) | |
| This compound | >10,000 / NR | >10,000 / NR | >10,000 / NR |
| (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 4.8 ± 0.8 / 95 ± 3 | 110 ± 20 / 68 ± 4 | 24 ± 4 / 84 ± 2 |
| 8-OH-DPAT (Reference Agonist) | 0.4 ± 0.1 / 97 ± 2 | 160 ± 30 / 80 ± 5 | 10 ± 2 / 94 ± 3 |
| NR: No Response. Eₘₐₓ is relative to the response of 5-HT. Data sourced from Purnapatre et al., 2024.[1][2] |
Expert Interpretation: The functional data aligns perfectly with the binding affinities. This compound is functionally inactive at the tested 5-HT₁ receptors.[1][2] Conversely, its (S)-enantiomer is a potent, high-efficacy agonist at the 5-HT₁ₐ receptor and a moderately potent agonist at the 5-HT₁₋ and 5-HT₁₋ receptors.[1][2] This profile suggests that any observed in vivo effects of a racemic mixture of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine would be predominantly driven by the (S)-enantiomer's activity at these 5-HT₁ subtypes.
Cross-Reactivity at Other Serotonin Receptors: An Extrapolated View
While direct binding data for the (R)-enantiomer at other 5-HT receptor families (e.g., 5-HT₂, 5-HT₆, 5-HT₇) is not available in the cited literature, we can infer a likely profile based on established structure-activity relationships for the broader class of 2-aminotetralins. Generally, for simple aminotetralins, high affinity at 5-HT₂ receptors often requires different structural features than those conferring high affinity for 5-HT₁ receptors. Given the (R)-enantiomer's poor affinity for the 5-HT₁ subtypes, it is plausible, though not certain, that it would also exhibit low affinity for other serotonin receptor families. However, this remains an area requiring direct experimental confirmation.
Methodologies for In Vitro Characterization
To ensure scientific integrity, the protocols used to generate the above data must be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays.
Experimental Protocol 1: Radioligand Displacement Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Causality Behind Experimental Choices:
-
Cell Lines: Using HEK293 cells stably expressing a single human receptor subtype ensures that the observed binding is specific to the target of interest.
-
Radioligand: A high-affinity radioligand ([³H]5-CT) is used to ensure a stable and detectable signal.
-
Incubation Time & Temperature: These are optimized to ensure the binding reaction reaches equilibrium.
-
Filtration: Rapid filtration through glass fiber filters separates receptor-bound from unbound radioligand, effectively stopping the reaction.
-
Non-specific Binding: Defined using a high concentration of a known ligand (e.g., 5-HT) to saturate all specific binding sites, allowing for the quantification of background signal.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₁ₐ, 5-HT₁₋, or 5-HT₁₋ receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of the test compound (this compound).
-
Add 50 µL of the radioligand, [³H]5-carboxamidotryptamine ([³H]5-CT), at a final concentration close to its K₋ value (e.g., 2.5 nM for 5-HT₁ₐ).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
For non-specific binding determination, use 10 µM of unlabeled 5-HT in place of the test compound. For total binding, use assay buffer.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto GF/B glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[3] Kᵢ = IC₅₀ / (1 + [L]/K₋) Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Experimental Protocol 2: cAMP Functional Assay
This protocol determines the functional activity (EC₅₀ and Eₘₐₓ) of a compound at Gᵢ/ₒ-coupled receptors by measuring its effect on forskolin-stimulated cAMP production.
Causality Behind Experimental Choices:
-
Forskolin: This adenylyl cyclase activator is used to elevate basal cAMP levels, creating a dynamic window to measure the inhibitory effect of a Gᵢ-coupled receptor agonist.
-
Assay Technology: A competitive immunoassay (e.g., HTRF, AlphaScreen) provides a sensitive and high-throughput method for quantifying intracellular cAMP.
-
Positive Control: A known full agonist (e.g., 5-HT) is run in parallel to define the maximum possible response (100% efficacy) and validate assay performance.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 cells expressing the target receptor into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (this compound) and reference agonist (5-HT).
-
Aspirate the culture medium and add the compounds to the cells in stimulation buffer.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF), add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Convert the raw data to cAMP concentrations based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal efficacy, expressed as a percentage of the 5-HT response).
-
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate a representative signaling pathway and the experimental workflow for a binding assay.
Caption: Signaling pathway for the Gᵢ-coupled 5-HT₁ₐ receptor.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
This guide establishes, based on available experimental data, that this compound is a low-affinity ligand for the 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors, with no discernible functional activity at these subtypes. The serotonergic activity of the 5-methoxy-2-aminotetralin scaffold at these receptors is predominantly, if not exclusively, conferred by the (S)-enantiomer.
For researchers in drug development, this pronounced stereoselectivity highlights the critical need for enantiomerically pure compounds to accurately delineate pharmacological effects and avoid misinterpretation of data arising from racemic mixtures. While the (R)-enantiomer appears inactive at the tested 5-HT₁ subtypes, a complete cross-reactivity profile requires further investigation. Future studies should prioritize conducting comprehensive binding assays for this compound across the full panel of serotonin receptors (including 5-HT₂, 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇ subtypes) to definitively rule out activity at other serotonergic targets. Such data would provide a complete picture of its selectivity and solidify its potential utility, or lack thereof, as a tool for probing the serotonin system.
References
-
Purnapatre, K., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357-370. [Link]
-
Purnapatre, K., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed, 38150333. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for 2-Aminotetralin Enantioseparation
An In-depth Comparison of Polysaccharide, Cyclodextrin, and Pirkle-Type Chiral Stationary Phases
Introduction: The Significance of 2-Aminotetralin Chirality
2-Aminotetralin and its derivatives are a critical class of compounds in medicinal chemistry, frequently serving as scaffolds for ligands targeting various receptors, notably serotonin (5-HT) and dopamine receptors. The stereochemistry of these molecules is paramount, as individual enantiomers often exhibit significantly different pharmacological and toxicological profiles. For instance, studies on 5-substituted-2-aminotetralin derivatives have shown a high stereoselective preference of the (2S)-enantiomer over the (2R)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] This underscores the regulatory and scientific necessity for robust and reliable analytical methods to separate and quantify the enantiomers of 2-aminotetralin.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of three major classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) enantioseparation of 2-aminotetralin: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. We will delve into the chiral recognition mechanisms, provide a comparative analysis of their performance, and offer detailed experimental protocols to aid researchers in their method development.
Understanding the Analyte: 2-Aminotetralin
2-Aminotetralin possesses a chiral center at the C2 position of the tetralin ring system. The primary amine group and the aromatic ring are key functionalities that can engage in various interactions with a chiral stationary phase, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for enantiomeric recognition.
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method. The following sections detail the principles and performance characteristics of the three major CSP classes for 2-aminotetralin enantioseparation.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high success rates in resolving a vast array of racemates.[2][3][4]
Chiral Recognition Mechanism: The chiral recognition mechanism of polysaccharide-based CSPs is complex and not fully elucidated but is believed to involve a combination of interactions. The helical structure of the polysaccharide derivatives creates chiral grooves or cavities where the analyte can bind. The separation of enantiomers is achieved through a combination of hydrogen bonding, π-π interactions between the aromatic ring of the analyte and the phenyl groups of the carbamate derivatives on the polysaccharide, dipole-dipole interactions, and steric hindrance. The precise fit of one enantiomer into the chiral groove over the other leads to differences in retention times.
Performance and Considerations: Polysaccharide-based CSPs are available in both coated and immobilized forms. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases and making them more robust. For 2-aminotetralin, which has a primary amine, a basic additive such as diethylamine (DEA) is often required in the mobile phase to improve peak shape and resolution. Normal-phase chromatography (e.g., hexane/alcohol mixtures) is frequently employed with these CSPs.
Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation
Cyclodextrin-based CSPs are another versatile class of stationary phases, particularly effective for the separation of molecules containing aromatic rings.[5][6]
Chiral Recognition Mechanism: The primary mechanism of chiral recognition for cyclodextrin-based CSPs involves the formation of inclusion complexes. The cyclodextrin molecule has a hydrophobic inner cavity and a hydrophilic outer surface. The aromatic tetralin ring of 2-aminotetralin can fit into the hydrophobic cavity. Chiral discrimination arises from the interactions of the substituents on the analyte's stereocenter with the hydroxyl groups at the rim of the cyclodextrin cavity. For a successful separation, the analyte must fit snugly into the cyclodextrin cavity, and there must be secondary interactions at the rim.
Performance and Considerations: Cyclodextrin-based CSPs are often used in reversed-phase mode, which is advantageous for LC-MS applications. The choice of the cyclodextrin derivative (e.g., native β-cyclodextrin, or derivatized forms like dimethyl or acetyl) can significantly impact selectivity. For 2-aminotetralin, a β-cyclodextrin-based column would be a suitable starting point due to the size of the tetralin ring system.
Pirkle-Type CSPs: Rational Design and Strong Interactions
Pirkle-type CSPs are based on the principle of three-point interaction and are designed to have strong and specific interactions with the analyte.[7][8][9][10][11]
Chiral Recognition Mechanism: These CSPs typically have a chiral selector with π-acidic or π-basic aromatic rings, as well as hydrogen bond donor and acceptor sites. For 2-aminotetralin, which has a π-basic aromatic system and a hydrogen-bonding amine group, a Pirkle-type CSP with a π-acidic group (like a 3,5-dinitrobenzoyl moiety) is a logical choice. The chiral recognition is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The rigid structure of the chiral selector and its well-defined interaction sites often lead to high selectivity.
Performance and Considerations: Pirkle-type CSPs are known for their robustness and high sample loading capacity, making them suitable for preparative separations. They are covalently bonded to the silica support, providing excellent stability and compatibility with a wide range of mobile phases, including normal-phase, reversed-phase, and polar organic modes. The availability of both (R,R) and (S,S) configurations of some Pirkle-type columns, such as the Whelk-O 1, allows for the inversion of the elution order, which can be advantageous for purifying a minor enantiomer that elutes after the major one.[7][8][9][10][11]
Quantitative Performance Comparison
| Chiral Stationary Phase (CSP) Class | Representative Column | Typical Mobile Phase | Expected Resolution (Rs) for 2-Aminotetralin | Key Advantages for 2-Aminotetralin | Potential Challenges |
| Polysaccharide-Based | Chiralpak® AD-H / Chiralcel® OD-H | n-Hexane/Isopropanol/DEA | Good to Excellent | Broad applicability, high success rate. | May require basic additive for good peak shape. |
| Cyclodextrin-Based | Astec® CYCLOBOND™ I 2000 | Acetonitrile/Buffer (Reversed-Phase) | Moderate to Good | Reversed-phase compatibility (LC-MS friendly). | Separation is highly dependent on the fit into the cavity. |
| Pirkle-Type | Regis® (R,R)-Whelk-O® 1 | n-Hexane/Isopropanol/Acetic Acid | Good to Excellent | High selectivity, robust, elution order inversion possible. | May require acidic or basic additive depending on the analyte. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the enantioseparation of 2-aminotetralin on representative CSPs from each class. These protocols serve as a starting point for method development and can be optimized for specific applications.
Protocol 1: Enantioseparation on a Polysaccharide-Based CSP
Rationale: This protocol utilizes a widely successful polysaccharide-based column under normal phase conditions, a common starting point for chiral separations of amines. The addition of a basic modifier is crucial for achieving good peak shape and resolution for the primary amine in 2-aminotetralin.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
2-Aminotetralin racemic standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v).
-
Sample Preparation: Dissolve the 2-aminotetralin racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. Inject the sample and record the chromatogram.
Protocol 2: Enantioseparation on a Pirkle-Type CSP
Rationale: This protocol employs a Pirkle-type CSP known for its π-acceptor/π-donor characteristics, which are well-suited for analytes with aromatic systems like 2-aminotetralin. The use of both acidic and basic additives in some cases can fine-tune the interactions and improve separation.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
Regis® (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Acetic Acid (AcOH)
-
2-Aminotetralin racemic standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and AcOH in a ratio of 80:20:0.1 (v/v/v).
-
Sample Preparation: Dissolve the 2-aminotetralin racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the separation.
Visualization of Method Development and Chiral Recognition
To aid in understanding the workflow and the underlying principles of chiral separation, the following diagrams are provided.
Caption: A generalized workflow for selecting and optimizing a chiral stationary phase for the enantioseparation of 2-aminotetralin.
Caption: Proposed interactions contributing to the chiral recognition of 2-aminotetralin on a polysaccharide-based CSP.
Conclusion and Recommendations
The successful enantioseparation of 2-aminotetralin is achievable with several classes of chiral stationary phases. For initial screening, polysaccharide-based CSPs such as Chiralpak® AD-H or Chiralcel® OD-H are highly recommended due to their broad applicability and high success rates. For methods requiring reversed-phase conditions, for example, for LC-MS compatibility, cyclodextrin-based CSPs like Astec® CYCLOBOND™ I 2000 are a strong choice. When high selectivity is required, or for preparative applications, Pirkle-type CSPs such as the Regis® (R,R)-Whelk-O® 1 offer excellent performance and robustness.
A systematic screening approach, evaluating a representative from each of these CSP classes with appropriate mobile phases, is the most efficient strategy to identify the optimal conditions for a specific 2-aminotetralin derivative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and accelerate the development of robust and reliable chiral separation methods.
References
-
A method for the simultaneous optimisation of mobile phase composition for the resolution of pairs of enantiomers of 12 2-aminotetralin analogues is presented. The selectivity necessary to discriminate between 12 analytes was obtained by using mass selective detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
WHELK-O®1. Regis Technologies. [Link]
-
Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]
-
Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]
-
Sub-2μm High Performance Enantiomeric Separations on Whelk-O1 chiral Stationary Phase. Chromatography Today. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]
-
Regis Technologies - HPLC. Regis Technologies. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SciSpace. [Link]
-
Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Figshare. [Link]
-
Chiral Drug Separation. MDPI. [Link]
-
Comparisons of samples separation on Chiralcel OJ-H. ResearchGate. [Link]
-
LC COLUMNS Regis Chiral Phases. Hichrom. [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]
-
Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. SpringerLink. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. [Link]
-
Comparative study between the polysaccharide-based chiralcel OJ and chiralcel OD CSPSs in chromatographic enantioseparation of imidazole analogues of fluoxetine and miconazole. PubMed. [Link]
-
Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. [Link]
-
Enantiomeric separation of mineralocorticoid receptor (hMR) antagonists using the Chiralcel OJ-H HPLC column with novel polar cosolvent eluent systems. PubMed. [Link]
-
Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. PubMed. [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. [Link]
-
Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. PubMed. [Link]
-
Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
-
Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. ResearchGate. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]
-
Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WHELK-O®1 - Regis Technologies [registech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
A Comparative Guide to the Biological Activities of Rotigotine and the Research Compound (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
For researchers, scientists, and drug development professionals, the exploration of novel dopaminergic agents is a cornerstone of neuroscience research. This guide provides a detailed comparison between the well-established, multi-receptor dopamine agonist, rotigotine, and the less-characterized research chemical, (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. While rotigotine's pharmacological profile is extensively documented, this guide will frame its properties as a benchmark to contextualize the potential, yet largely unexplored, activities of this compound, a member of the dopaminergically active 2-aminotetralin class of compounds.
Introduction: A Tale of Two Dopaminergics
Rotigotine , sold under the brand name Neupro among others, is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] Its therapeutic efficacy is attributed to its unique receptor binding profile and continuous delivery via a transdermal patch.[2]
This compound , also known as (R)-5-methoxy-2-aminotetralin, is a research chemical. While specific biological data for this particular enantiomer is scarce in publicly available literature, its structural backbone, the 2-aminotetralin moiety, is a well-known pharmacophore for dopamine receptor agonists.[3][4] This guide will, therefore, draw upon the general properties of this chemical class to infer its potential biological activities, while clearly delineating between established data for rotigotine and the prospective profile of the aminotetralin.
Section 1: Receptor Binding Profile - A Known versus a Potential Affinity Landscape
The interaction of a compound with its molecular targets is the foundation of its pharmacological effect. Here, we compare the established receptor binding affinities of rotigotine with the inferred potential of this compound.
Rotigotine: A Multi-Receptor Agonist
Rotigotine exhibits a broad receptor binding profile, with high affinity for multiple dopamine receptor subtypes.[5] It also interacts with select serotonin and adrenergic receptors, which may contribute to its overall clinical effects.[6]
| Receptor Subtype | Rotigotine Ki (nM) | Reference |
| Dopamine D3 | 0.71 | [6] |
| Dopamine D2 | 13.5 | [6] |
| Dopamine D1 | 83 | [6] |
| Dopamine D4.2 | 3.9 | [6] |
| Dopamine D4.7 | 5.9 | [6] |
| Dopamine D5 | 5.4 | [6] |
| Serotonin 5-HT1A | 30 | [6] |
| Adrenergic α2B | 27 | [6] |
Causality Behind Experimental Choices: The use of radioligand binding assays is the gold standard for determining the affinity of a compound for a receptor. This technique relies on the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. This provides a quantitative measure of the compound's binding affinity.
This compound: An Inferential Profile
Section 2: Functional Activity - Eliciting a Cellular Response
Beyond binding, the functional consequence of receptor interaction—agonist, antagonist, or inverse agonist activity—is critical.
Rotigotine: A Full Dopamine Receptor Agonist
Functional assays have demonstrated that rotigotine acts as a full agonist at D1, D2, and D3 dopamine receptors.[1][7] This is a notable feature, as many other dopamine agonists used in Parkinson's disease, such as pramipexole and ropinirole, are more selective for the D2-like family of receptors and lack significant activity at D1 receptors.[8] The broad agonism of rotigotine at both D1-like and D2-like receptors may contribute to its robust clinical efficacy.[1]
Causality Behind Experimental Choices: cAMP (cyclic adenosine monophosphate) functional assays are pivotal in determining the functional activity of a compound at G protein-coupled receptors (GPCRs) like dopamine receptors. D1-like receptors (D1 and D5) are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9] Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP.[9] By measuring changes in intracellular cAMP levels in cells expressing specific dopamine receptor subtypes, one can quantify the agonistic or antagonistic properties of a test compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Workflow for in vitro pharmacological characterization.
Protocol 1: Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine receptor of interest (e.g., D1, D2, D3).
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2/D3). [10]* Test compound (this compound or rotigotine).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Test Compound: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. [11]4. Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Dopamine Receptors (e.g., D2, D3)
Objective: To determine the functional agonist or antagonist activity of a test compound at a Gi-coupled dopamine receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells). [12]* Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Reference agonist (e.g., dopamine).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). [12][13]* 384-well white opaque microplates.
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. On the day before the assay, seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the respective wells.
-
For antagonist testing, add the test compound first, followed by the reference agonist at its EC80 concentration.
-
Add a solution of forskolin (at a concentration that elicits a submaximal response, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding lysis buffer containing the detection reagents.
-
Signal Reading: Read the plate on a compatible plate reader (e.g., for fluorescence or luminescence).
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the response (e.g., HTRF ratio) against the log concentration of the test compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
For antagonists, determine the IC50 value and calculate the antagonist constant (Kb).
-
Conclusion
This guide provides a comprehensive comparison of the biological activities of the established drug rotigotine and the research chemical this compound. Rotigotine is a well-characterized dopamine agonist with a broad receptor profile and proven clinical efficacy. In contrast, this compound, while belonging to a chemical class known for dopaminergic activity, requires thorough experimental investigation to elucidate its specific pharmacological properties. The provided protocols offer a framework for researchers to conduct such studies, enabling a direct, data-driven comparison and furthering our understanding of novel dopaminergic compounds.
References
- Rotigotine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rotigotine]
- What is the mechanism of Rotigotine? - Patsnap Synapse. [URL: https://synapse.patsnap.
- Rotigotine Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/rotigotine.html]
- The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19191370/]
- INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK538808/]
- Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24494781/]
- Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/562941/]
- Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009007/]
- An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412688/]
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/1126016/]
- The in vitro receptor profile of rotigotine: A new agent for the treatment of Parkinson's disease | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00219a001]
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00238a008]
- Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors - Benchchem. [URL: https://www.benchchem.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Data-Sheet-Radioligand-Binding-Assay-Protocol.pdf]
- (R)-(+)-5-METHOXY 2-AMINOTETRALIN | 105086-92-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253906.htm]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [URL: https://www.scigine.com/method.php?ID=201502]
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity. [URL: https://www.revvity.com/application-note/camp-alphascreen-assay-a-method-for-the-pharmacological-characterization-and-screening-of-gi-coupled-receptors-in-whole-cell]
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2861427/]
- (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - ResearchGate. [URL: https://www.researchgate.net/publication/368940810_Protocol_to_characterize_Gio_and_Gs_protein-coupled_receptors_in_transiently_transfected_cells_using_ELISA_and_cAMP_measurements]
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. [URL: https://www.semanticscholar.org/paper/Synthesis-and-pharmacology-of-some-2-aminotetralins-Mcdermed-Mckenzie/1498c2d9e8369527027d7e97f0858e7f1c1f58b0]
- cAMP Assay - Creative Bioarray. [URL: https://www.creative-bioarray.com/support/camp-assay.htm]
- Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. [URL: https://www.bmglabtech.com/dopamine-d2-receptor-htrf-binding-kinetics-app-note-317/]
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [URL: https://core.ac.uk/download/pdf/14510065.pdf]
- (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9855630]
- 5-MeO-MiPT - Wikipedia. [URL: https://en.wikipedia.org/wiki/5-MeO-MiPT]
- 5-MeO-DMT - Wikipedia. [URL: https://en.wikipedia.org/wiki/5-MeO-DMT]
- 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. [URL: https://www.
- CAS 105086-80-4 (S)-5-Methoxy-2-aminotetralin - BOC Sciences. [URL: https://www.bocsci.com/product/s-5-methoxy-2-aminotetralin-cas-105086-80-4-413998.html]
- Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5048497/]
- 5-methoxy-N-propyl-2-aminotetraline hydrochloride | Building Block | Axon 1025. [URL: https://www.axonmedchem.com/product/1025]
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01977]
- Fast-acting psychedelic associated with improvements in depression/anxiety - ScienceDaily. [URL: https://www.sciencedaily.com/releases/2019/03/190318122453.htm]
Sources
- 1. Rotigotine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 3. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to In Vivo versus In Vitro Efficacy of 2-Aminotetralin Dopamine Agonists
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-aminotetralin dopamine agonists, offering a critical perspective for researchers, scientists, and drug development professionals. We will dissect the experimental methodologies, explore the underlying biological complexities, and illuminate the common disparities observed between preclinical data sets. Our focus is on providing not just protocols, but the scientific rationale that underpins them, ensuring a robust and translatable understanding.
Introduction: The Allure and Challenge of 2-Aminotetralins
The 2-aminotetralin scaffold represents a cornerstone in the development of dopamine receptor agonists. These rigid analogs of dopamine have been instrumental in probing the structure-activity relationships (SAR) of dopaminergic compounds and have led to clinical candidates for conditions like Parkinson's disease (PD) and hyperprolactinemia.[1][2][3] The core challenge in their development, however, is a familiar one in pharmacology: a promising high-affinity, high-potency profile in a cell-based assay often fails to translate into the desired therapeutic effect in a living organism.[4]
This guide will navigate the journey of a 2-aminotetralin agonist from the petri dish to a preclinical model, examining the critical assays at each stage and providing a framework for understanding why in vitro promise does not always equate to in vivo success.
Dopamine Receptor Signaling: A Tale of Two Pathways
To evaluate any dopamine agonist, a fundamental understanding of its target is essential. Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5][] Most 2-aminotetralin agonists show a preference for the D2-like family, which is central to the treatment of Parkinson's disease.[7][8]
Activation of D2-like receptors, which are coupled to Gαi/o proteins, initiates two primary signaling cascades:
-
G Protein-Dependent Pathway: This canonical pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream effectors, influencing neuronal excitability.[11]
-
G Protein-Independent (β-Arrestin) Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor.[10][11] This not only desensitizes the G protein signal but also initiates a separate wave of signaling, including activation of pathways like the MAP kinase (MAPK-ERK) cascade.[9][12] It can also lead to receptor internalization.
The ability of an agonist to preferentially activate one pathway over the other is known as functional selectivity or biased agonism , a concept of growing importance that may explain discrepancies between different assays and the ultimate in vivo profile.
Caption: Simplified Dopamine D2 Receptor Signaling Pathways.
In Vitro Efficacy: Quantifying Molecular Interactions
In vitro assays are indispensable for the initial characterization and screening of compounds. They provide a quantitative measure of a drug's interaction with its molecular target in a controlled, isolated environment, free from the complexities of a whole organism.[4][13]
Key In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of a compound for the receptor. A common method is a competitive binding assay using a radiolabeled antagonist (e.g., [³H]spiperone) and membranes from cells expressing the dopamine D2 receptor.[14][15] The output is the Ki (inhibition constant) , where a lower Ki indicates higher binding affinity.
-
Functional Assays: These assays measure the cellular response to receptor activation.
-
[³⁵S]GTPγS Binding Assay: This measures the activation of G proteins. An agonist promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. The amount of radioactivity incorporated is proportional to G protein activation.[16]
-
cAMP Inhibition Assay: This is a direct measure of the canonical D2 signaling pathway. Cells are stimulated with forskolin to raise cAMP levels, and the ability of an agonist to inhibit this increase is measured.[10] This assay yields two key parameters: EC₅₀ (half-maximal effective concentration) , a measure of potency, and Eₘₐₓ (maximum effect) , a measure of efficacy relative to a reference full agonist like dopamine.
-
β-Arrestin Recruitment Assay: This assay quantifies the interaction between the activated D2 receptor and β-arrestin, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[10]
-
Representative In Vitro Data for 2-Aminotetralin Agonists
The following table summarizes typical in vitro data for representative D2-preferring 2-aminotetralin compounds. Note that absolute values can vary between labs and specific assay conditions.
| Compound | D₂ Receptor Binding (Kᵢ, nM) | D₂ Functional Potency (EC₅₀, nM) (cAMP Assay) | D₂ Functional Efficacy (Eₘₐₓ, % of Dopamine) |
| Dopamine (Endogenous) | ~10-50 | ~5-20 | 100% |
| 5-OH-DPAT | ~2.5[14] | ~10-30 | ~90-100% (Full Agonist) |
| Ropinirole | ~20-40[8] | ~30-60 | ~80-95% (Full Agonist) |
| Pramipexole | ~2-5[8] | ~5-15 | ~70-85% (High Efficacy Partial Agonist) |
Experimental Protocol: D₂ Receptor-Mediated cAMP Inhibition Assay
This protocol outlines a typical workflow for assessing agonist-induced inhibition of cAMP production in an engineered cell line.
Caption: Workflow for an In Vitro cAMP Inhibition Assay.
Methodology:
-
Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that has been stably transfected to express the human dopamine D2 receptor (long isoform).[10] Culture the cells in an appropriate medium (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic) at 37°C with 5% CO₂.[10]
-
Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer the next day.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with a stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).
-
Compound Addition: Add the 2-aminotetralin test compounds, diluted to various concentrations in stimulation buffer, to the appropriate wells. Include a vehicle control and a reference agonist (e.g., dopamine).
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin (typically 1-5 µM), to all wells except for the basal control wells. This raises intracellular cAMP to a measurable level that can then be inhibited by the D2 agonist.[10]
-
Incubation: Incubate the plate at 37°C for a defined period, typically 15-30 minutes.
-
Detection: Lyse the cells and measure the concentration of intracellular cAMP according to the manufacturer's protocol for a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data with the forskolin-only wells representing 100% activity and basal wells representing 0%. Plot the normalized response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
In Vivo Efficacy: Assessing a Compound in a Biological System
In vivo testing is the critical next step to determine if a compound's molecular activity translates into a physiological or behavioral effect in a whole, living organism.[4] For dopamine agonists targeting Parkinson's disease, rodent models are extensively used.[17][18]
Key In Vivo Models and Readouts
The most common preclinical model for assessing anti-parkinsonian drugs is the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat .[19][20]
-
The Model: 6-OHDA is a neurotoxin that, when injected into one side of the brain (e.g., into the medial forebrain bundle or striatum), selectively destroys dopaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease on one hemisphere.[20]
-
The Readout: This unilateral dopamine depletion leads to receptor supersensitivity on the lesioned side.[19] When the animal is given a direct-acting dopamine agonist, the supersensitive receptors in the lesioned hemisphere are stimulated more strongly than those on the intact side. This imbalance results in the animal turning in circles away from the lesioned side (contralateral rotation).[19][21] The number of rotations over a set period is a direct, quantifiable measure of the agonist's in vivo efficacy.[22]
Representative In Vivo Data
| Compound | In Vivo Model | Readout | Effective Dose Range |
| Apomorphine (Reference) | 6-OHDA Rat | Contralateral Rotations | 0.05 - 0.5 mg/kg, s.c.[22] |
| Ropinirole | 6-OHDA Rat | Contralateral Rotations | 0.1 - 1.0 mg/kg, s.c. |
| Pramipexole | 6-OHDA Rat | Contralateral Rotations | 0.1 - 1.0 mg/kg, s.c. |
| Sumanirole | 6-OHDA Rat | Contralateral Rotations | >1 mg/kg (s.c.)[23] |
Experimental Protocol: 6-OHDA-Induced Rotational Behavior in Rats
This protocol describes the creation of the Parkinsonian model and the subsequent testing of a novel 2-aminotetralin agonist.
Caption: Workflow for the In Vivo 6-OHDA Rotational Model.
Methodology:
-
Pre-treatment (Optional but Recommended): To protect noradrenergic neurons from 6-OHDA toxicity, pre-treat animals with a norepinephrine uptake inhibitor like desipramine (~25 mg/kg, i.p.) approximately 30 minutes before surgery.
-
Stereotaxic Surgery: Anesthetize the rat (e.g., with isoflurane) and secure it in a stereotaxic apparatus. Following a scalp incision, drill a small hole in the skull over the target coordinates for the medial forebrain bundle or striatum.
-
6-OHDA Infusion: Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target site using a microsyringe pump. Leave the needle in place for several minutes post-infusion to allow for diffusion before slowly retracting it.
-
Recovery: Suture the incision and allow the animal to recover for at least two to three weeks. This period is crucial for the full extent of the dopaminergic lesion to develop.
-
Behavioral Testing:
-
Habituate the animal to the testing environment (a circular test chamber or "rotometer").
-
On the test day, administer the 2-aminotetralin agonist via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). A typical study includes multiple dose groups, a vehicle control group, and a positive control group (e.g., apomorphine, 0.2 mg/kg s.c.).[22]
-
Immediately place the animal in the automated rotometer, which uses sensors to count full 360° turns in both directions.
-
Record rotations, typically in 5- or 10-minute bins, for 60 to 120 minutes.
-
-
Data Analysis: Calculate the net contralateral rotations (total contralateral turns minus total ipsilateral turns) for each animal. Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of the test compound against the vehicle control.
Bridging the Gap: Why In Vitro and In Vivo Results Diverge
A compound can exhibit nanomolar affinity and full agonist activity in vitro yet show little to no effect in the 6-OHDA model. This discrepancy is the central challenge in drug development and arises from the vast biological complexity that is absent in cell-based assays.
Key Factors Contributing to In Vitro-In Vivo Discrepancies:
-
Pharmacokinetics (ADME): This is arguably the most significant factor.
-
Absorption: A compound may not be well absorbed when administered orally or intraperitoneally.[24]
-
Distribution: The compound must not only reach the bloodstream but also cross the formidable Blood-Brain Barrier (BBB) to engage its CNS target. Many chemically attractive molecules are too polar or are actively pumped out of the brain by efflux transporters.
-
Metabolism: The liver (first-pass metabolism) and other tissues can rapidly metabolize the compound into inactive forms before it reaches the brain.[25] 2-aminotetralins are subject to Phase I and Phase II metabolism.
-
Excretion: The compound may be cleared too rapidly by the kidneys or liver to achieve a therapeutic concentration in the brain for a sufficient duration.[26]
-
-
Off-Target Effects: While a compound may be selective for the D2 receptor in vitro, in a living system it can interact with other receptors, such as serotonergic or adrenergic receptors.[7] These interactions can produce confounding side effects (e.g., sedation, cardiovascular changes) that mask the desired therapeutic effect or alter the primary pharmacology.[8][27]
-
Receptor Environment and Biased Agonism: In vitro assays typically use engineered cell lines with high, homogenous receptor expression. In the brain, D2 receptors exist in complex environments, forming heterodimers with other receptors (e.g., D1-A1, D2-A2A) and interacting with a host of scaffolding proteins.[][12] This native environment can alter a drug's pharmacology. A compound that is a full agonist for G-protein signaling in a CHO cell might preferentially engage the β-arrestin pathway in vivo, leading to rapid receptor desensitization and a blunted behavioral response.
-
Model Limitations: Animal models, while invaluable, are not perfect replicas of human disease. The nature of the lesion, the species used, and the specific behavioral readout can all influence the perceived efficacy of a compound.[17]
Conclusion: An Integrated Approach to Drug Discovery
The development of 2-aminotetralin dopamine agonists highlights the critical need for a multi-faceted evaluation strategy. High in vitro affinity and potency are necessary prerequisites, but they are not sufficient to predict in vivo success. A deep understanding of a compound's pharmacokinetic profile, its ability to cross the blood-brain barrier, and its potential for off-target effects and biased agonism is paramount.
Future drug discovery efforts must continue to bridge the gap by:
-
Integrating ADME and BBB permeability screening early in the discovery pipeline.
-
Developing more sophisticated in vitro assays that can probe functional selectivity and interactions with receptor heteromers.
-
Utilizing advanced in vivo techniques, such as microdialysis to measure brain drug concentrations and PET imaging to confirm target engagement, alongside behavioral models.[28]
By embracing this integrated and mechanistically-driven approach, researchers can more effectively translate the molecular promise of novel 2-aminotetralin agonists into tangible therapeutic benefits.
References
-
Barbu, A. C., Stoleru, S., Zugravu, A., Poenaru, E., & Fulga, I. (n.d.). Dopamine receptor signaling pathways and associated diseases. The main... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Farré, D., et al. (2009). Priming of Rotational Behavior by a Dopamine Receptor Agonist in Hemiparkinsonian Rats: Movement-Dependent Induction. PubMed. Retrieved from [Link]
-
Parashos, S. A., et al. (n.d.). The effects of dopamine agonists on rotational behavior in non-tolerant and caffeine-tolerant rats. PubMed. Retrieved from [Link]
-
Beaulieu, J. M., et al. (n.d.). Dopamine Signaling in reward-related behaviors. Frontiers. Retrieved from [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. Retrieved from [Link]
-
Horn, A. S., et al. (n.d.). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. PubMed. Retrieved from [Link]
-
Herrera-Marschitz, M., & Ungerstedt, U. (1983). Effects of dopamine depletion on rotational behavior to dopamine agonists. PubMed. Retrieved from [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. Retrieved from [Link]
-
Burris, K. D., et al. (n.d.). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. Retrieved from [Link]
-
Moschou, P., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Retrieved from [Link]
-
Grol, C. J. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. PubMed. Retrieved from [Link]
-
Carey, R. J. (n.d.). Amphetamine-Induced Rotational Behavior in Rats: Relationship to Hypothalamic and Striatal Degeneration. Taylor & Francis Online. Retrieved from [Link]
-
Hauser, R. A., et al. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. PubMed Central. Retrieved from [Link]
-
Cleveland Clinic. (2023). Dopamine Agonist: What It Is, Uses, Side Effects & Risks. Retrieved from [Link]
-
Rook, M., et al. (2011). Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis. PubMed. Retrieved from [Link]
-
Chen, C., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). Dopamine Agonists. Retrieved from [Link]
-
Zafar, U., & Yaddanapudi, S. S. (n.d.). Dopamine Agonists. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Borovac, J. A. (2016). Side effects of a dopamine agonist therapy for Parkinson's disease: a mini-review of clinical pharmacology. PubMed Central. Retrieved from [Link]
-
Kim, K. H., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed. Retrieved from [Link]
-
Swart, P. J., et al. (1993). Pharmacokinetics of the dopamine D2 agonist S(-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin in freely moving rats. PubMed. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
-
Seiler, M. P., et al. (n.d.). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Chen, C., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship.org. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. PubMed. Retrieved from [Link]
-
Hentzer, M., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo assessment of dopamine release by imaging with [18 F]fallypride. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (n.d.). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
De Vrueh, R. L., et al. (1996). Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. PubMed. Retrieved from [Link]
-
Tanimoto, K., et al. (2000). In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate. PubMed. Retrieved from [Link]
-
Wunberg, T., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Retrieved from [Link]
-
El-Koussi, A. A., et al. (1991). Pharmacokinetics of dopamine-2 agonists in rats and dogs. PubMed. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Europe PMC. Retrieved from [Link]
-
McCall, R. B., et al. (2005). Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease. PubMed. Retrieved from [Link]
-
Tang, C. (2019). In vitro vs. In vivo: Is One Better? UHN Research. Retrieved from [Link]
-
Atack, J. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Singh, S., et al. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central. Retrieved from [Link]
Sources
- 1. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 5. researchgate.net [researchgate.net]
- 7. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdbneuro.com [mdbneuro.com]
- 20. criver.com [criver.com]
- 21. Effects of dopamine depletion on rotational behavior to dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Priming of rotational behavior by a dopamine receptor agonist in Hemiparkinsonian rats: movement-dependent induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of the dopamine D2 agonist S(-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of dopamine-2 agonists in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of (R)- and (S)-5-Methoxy-2-aminotetralin Enantiomers
A Guide for Researchers in Drug Development and Chiral Chemistry
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. A thorough understanding and characterization of individual enantiomers are therefore paramount in drug discovery and development. This guide provides a comprehensive comparison of the spectroscopic data for the (R) and (S) enantiomers of 5-methoxy-2-aminotetralin, a key intermediate in the synthesis of various pharmacologically active compounds.
Introduction to Chiral Analysis of 5-Methoxy-2-aminotetralin
5-Methoxy-2-aminotetralin is a crucial building block for several dopamine D2 receptor agonists, which have therapeutic applications in conditions like Parkinson's disease. The chirality at the C2 position of the tetralin ring results in two enantiomers, (R) and (S), which can display distinct binding affinities and functional activities at their biological targets. Consequently, the ability to synthesize, separate, and unequivocally identify each enantiomer is of utmost importance.
Spectroscopic techniques are indispensable tools for the structural elucidation and differentiation of chiral molecules. While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with chiral entities, such as circularly polarized light or chiral stationary phases, can be distinct. This guide will delve into the nuances of various spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD)—to provide a detailed comparative analysis of the (R) and (S) enantiomers of 5-methoxy-2-aminotetralin.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the (R) and (S) enantiomers of 5-methoxy-2-aminotetralin. It is important to note that for most spectroscopic techniques conducted in achiral media (NMR, IR, MS), the spectra of the two enantiomers are expected to be identical. The primary experimental technique that differentiates between enantiomers is Circular Dichroism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For enantiomers in an achiral solvent, the ¹H and ¹³C NMR spectra are identical.
¹H NMR Data for (S)-5-Methoxy-2-aminotetralin hydrochloride (in D₂O) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.75-1.80 | m | 1H | H-3a |
| 2.14-2.17 | m | 1H | H-3b |
| 2.52-2.63 | m | 1H | H-4a |
| 2.75-2.87 | m | 2H | H-1 |
| 3.06-3.13 | m | 1H | H-4b |
| 3.45-3.56 | m | 1H | H-2 |
| 3.75 | s | 3H | -OCH₃ |
| 6.74-6.83 | m | 2H | Ar-H |
| 7.12-7.17 | m | 1H | Ar-H |
Note: Specific experimental ¹H and ¹³C NMR data for the (R)-enantiomer were not available in the searched literature. However, in an achiral solvent, the spectrum is expected to be identical to that of the (S)-enantiomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of enantiomers are identical.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1475 |
| C-O stretch (ether) | 1275-1200, 1075-1020 |
| C-N stretch | 1250-1020 |
Note: While a specific experimental IR spectrum for either enantiomer was not found, the table above lists the expected characteristic absorption bands based on the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectra of enantiomers are identical.
| Ion | m/z (expected) |
| [M]⁺ (Molecular Ion) | 177.1154 |
Note: The molecular weight of 5-methoxy-2-aminotetralin is 177.24 g/mol . The expected exact mass of the molecular ion is provided.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, making it a powerful tool for their differentiation and for determining enantiomeric purity.
While specific experimental CD spectra for the (R) and (S) enantiomers of 5-methoxy-2-aminotetralin were not found in the searched literature, a study on other 2-aminotetralin derivatives suggests that the sign of the Cotton effect is not always a reliable indicator of the absolute configuration in this class of compounds without careful comparative analysis with structurally similar compounds of known configuration.[2] Generally, for a pair of enantiomers, one will exhibit a positive Cotton effect (positive CD band) at a particular wavelength, while the other will show a negative Cotton effect (negative CD band) of equal magnitude at the same wavelength.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the enantiomers of 5-methoxy-2-aminotetralin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans determined by sample concentration and desired signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Causality Behind Experimental Choices
The choice of deuterated solvent is critical as it must dissolve the analyte and should not have signals that overlap with important sample signals. For the free base, CDCl₃ is a common choice, while for the hydrochloride salt, D₂O or DMSO-d₆ are more appropriate due to solubility. High-field NMR instruments are preferred as they provide better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially for the complex aliphatic and aromatic regions of the tetralin scaffold.
Caption: Workflow for NMR Spectroscopic Analysis.
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the (R) and (S) enantiomers and determine enantiomeric purity.
Methodology:
-
Sample Preparation: Prepare solutions of each enantiomer in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Typical parameters: scanning speed 50-100 nm/min, bandwidth 1-2 nm, response time 1-2 seconds.
-
Record a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectra.
-
-
Data Analysis: The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm). The spectra of the two enantiomers should be mirror images of each other.
Causality Behind Experimental Choices
The choice of solvent is critical as it can influence the conformation of the molecule and thus the CD spectrum. The concentration of the sample must be carefully chosen to ensure that the absorbance is within the optimal range for the instrument to avoid saturation of the detector. The wavelength range is selected to cover the electronic transitions of the chromophores in the molecule (the aromatic ring in this case).
Caption: Workflow for Circular Dichroism Spectroscopy.
Conclusion
The spectroscopic characterization of the (R) and (S) enantiomers of 5-methoxy-2-aminotetralin relies on a suite of analytical techniques. While NMR, IR, and MS are essential for confirming the overall molecular structure, they do not differentiate between the enantiomers in a standard achiral environment. Circular dichroism spectroscopy stands out as the primary method for distinguishing between the (R) and (S) forms, providing mirror-image spectra that are crucial for assigning the absolute configuration and assessing enantiomeric purity. This guide underscores the importance of a multi-faceted spectroscopic approach in the rigorous characterization of chiral molecules, a fundamental practice in modern drug development and chemical research.
References
-
Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 2013. [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 1975. [Link]
-
Synthesis and dopaminergic activity of some halogenated mono- and dihydroxylated 2-aminotetralins. Journal of Medicinal Chemistry, 1986. [Link]
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 1981. [Link]
-
(S)-5-Methoxy-2-aminotetralin. PubChem. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Circular dichroism spectroscopy of 2‐aminotetralins. Chirality, 1995. [Link]
Sources
Validation of a cell-based bioassay for measuring dopaminergic activity
As a Senior Application Scientist, I've witnessed the critical role that robust and reliable bioassays play in the landscape of neuroscience research and drug development. Measuring dopaminergic activity is fundamental to understanding neuropsychiatric disorders and evaluating novel therapeutics. However, the value of any data generated is entirely dependent on the quality of the assay used to produce it.
This guide provides an in-depth validation framework for a cell-based reporter bioassay designed to measure dopaminergic activity. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation step. Furthermore, we will objectively compare this method to established alternatives, providing the experimental context needed to select the most appropriate assay for your research goals. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding of assay performance and validation.
The Central Role of Dopamine Signaling
Dopamine is a critical neurotransmitter in the central nervous system, modulating processes from motor control and motivation to learning and memory.[1] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), which are broadly classified into two subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4).[]
-
D1-like receptors typically couple to the Gs alpha subunit (Gαs), activating adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][4]
-
D2-like receptors primarily couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1][4]
Understanding this fundamental bifurcation in signaling is key to designing and interpreting any assay for dopaminergic activity. Our primary focus will be on a reporter assay for the D1 receptor, as it provides a clear and robust positive signal upon agonist stimulation.
Core Technology: The CRE-Luciferase Reporter Bioassay
A popular and highly effective method for quantifying D1-like receptor activation is the cAMP Response Element (CRE) driven luciferase reporter gene assay.[5][6][7] This assay provides a functional, downstream measure of receptor engagement and signal transduction.
Principle of Action: The causality behind this assay is an elegant chain of molecular events. The system uses a host cell line (e.g., HEK293) engineered to stably express the human dopamine D1 receptor. These cells are also transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the CRE.
Activation of the D1 receptor by an agonist initiates the following cascade:
-
Gαs Activation: The receptor activates the Gs protein.
-
cAMP Production: The Gs protein stimulates adenylyl cyclase to produce cAMP.
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates the CRE-Binding Protein (CREB).
-
Gene Transcription: Phosphorylated CREB binds to the CRE sequences on the reporter plasmid, driving the transcription of the luciferase gene.
-
Signal Generation: The translated luciferase enzyme catalyzes a reaction with its substrate (e.g., luciferin), producing a quantifiable light signal that is directly proportional to the initial receptor activation.
Dopaminergic Signaling Pathway Diagram
Caption: Key validation parameters for a cell-based bioassay.
Detailed Validation Protocols
1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [8]
-
Causality: We must prove that the signal is generated specifically through the D1 receptor.
-
Protocol:
-
Seed D1-receptor expressing cells and parental cells (lacking the D1 receptor) in parallel plates.
-
Stimulate both cell lines with a full dose-response curve of a D1-selective agonist (e.g., SKF-81297).
-
Expected Outcome: A potent, sigmoidal dose-response curve should be observed only in the D1-expressing cells.
-
In a separate experiment, pre-incubate the D1-expressing cells with a D1-selective antagonist (e.g., SCH-23390) for 30 minutes.
-
Stimulate with a dose-response of the D1 agonist.
-
Expected Outcome: The antagonist should produce a rightward shift in the agonist's dose-response curve, demonstrating competitive inhibition at the target receptor.
-
2. Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has a suitable level of precision, accuracy, and linearity. [9][10]
-
Causality: This establishes the concentration window where we can reliably quantify a compound's activity.
-
Protocol:
-
Perform a full dose-response curve (typically 8-12 points) for a reference agonist (e.g., Dopamine).
-
Plot the response (Relative Light Units, RLU) against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the EC50, Hill slope, and top/bottom plateaus.
-
The Range: The validated range is typically defined by the portion of the curve that is linear and provides good precision, often from 20% to 80% of the maximal response. [11] 3. Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [9]
-
-
Causality: This confirms our assay results are consistent with established pharmacological data.
-
Protocol:
-
Determine the EC50 value for a well-characterized reference agonist (e.g., Dopamine) across multiple independent experiments (n≥3).
-
Calculate the mean and standard deviation of the experimentally determined EC50.
-
Compare this value to the accepted literature value for Dopamine at the human D1 receptor in a similar assay system.
-
Acceptance Criteria: The mean experimental EC50 should be within a defined percentage (e.g., ± 30%) of the literature value.
-
4. Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. [8]
-
Causality: This demonstrates the reproducibility of the assay, both within a single run and between different runs, operators, and days.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
On a single 96-well plate, run multiple replicates (n≥6) of the reference agonist at three concentrations: high (EC80), mid (EC50), and low (EC20).
-
Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV) for the response at each concentration.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the above experiment on at least three different days, preferably with different operators or reagent lots.
-
Calculate the overall %CV for each concentration across all runs.
-
-
Acceptance Criteria: A common industry standard is a %CV of ≤20%.
-
5. Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. [11]
-
Causality: This ensures the assay is reliable for routine use where minor variations are inevitable.
-
Protocol:
-
Identify critical parameters that could vary. For this assay, they include:
-
Cell seeding density (e.g., ±20%)
-
Agonist incubation time (e.g., ±1 hour)
-
Luciferase substrate incubation time (e.g., ±10 minutes)
-
-
Perform the assay while systematically varying one parameter at a time, keeping others constant.
-
Analyze the EC50 and maximal response.
-
Acceptance Criteria: The results should not deviate significantly (e.g., >2-fold change in EC50) from the standard protocol conditions.
-
Comparison with Alternative Methodologies
No single assay is perfect for every application. Understanding the strengths and weaknesses of alternatives is crucial for a well-rounded research strategy.
Alternative 1: Radioligand Binding Assay
This is a classic biochemical technique that directly measures the interaction between a ligand and a receptor.
-
Principle: A radiolabeled compound (e.g., [³H]-SCH-23390) with high affinity for the D1 receptor is incubated with a membrane preparation from cells expressing the receptor. A non-labeled test compound is added at various concentrations to compete for binding. The amount of radioactivity bound to the membranes is measured, and the concentration at which the test compound displaces 50% of the radioligand (IC50) is determined. This can be converted to an affinity constant (Ki). [12][13][14]* Key Difference: This assay measures binding affinity , not functional activity . It cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks the receptor). The cell-based functional assay, in contrast, directly measures the biological response initiated by an agonist.
Alternative 2: Calcium Flux Assay
While D1 receptors are primarily linked to cAMP, dopaminergic signaling can also modulate intracellular calcium ([Ca²⁺]i), particularly through D2-like receptors or D1-D2 receptor heterodimers. [15][16]
-
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation that leads to a release of intracellular calcium stores or an influx of extracellular calcium, the dye binds to Ca²⁺ and its fluorescence intensity increases dramatically. [17][18]This change is monitored in real-time using a specialized plate reader (e.g., a FLIPR).
-
Key Difference: This is another functional assay, but it measures a different second messenger (Ca²⁺) instead of cAMP. It provides kinetic data (a real-time response profile) rather than the endpoint data from a multi-hour reporter gene assay. It is the primary method for studying Gi-coupled receptors like the D2 subtype, which are more challenging to measure in "positive signal" assays. [19]
Performance Comparison Guide
| Parameter | CRE-Luciferase Reporter Assay | Radioligand Binding Assay | Calcium Flux Assay |
| Assay Principle | Functional, downstream signaling | Biochemical, direct binding | Functional, second messenger |
| Endpoint Measured | Gene transcription (light output) | Receptor occupancy (radioactivity) | Intracellular Ca²⁺ (fluorescence) |
| Biological Output | Potency (EC50) / Efficacy (% max) | Affinity (Ki) | Potency (EC50) / Signal kinetics |
| Agonist vs. Antagonist | Distinguishes both | Cannot distinguish | Distinguishes both |
| Throughput | High (96/384-well) | Medium (requires filtration) | Very High (384/1536-well) |
| Typical Duration | 4-24 hours (incubation) | 1-3 hours | < 5 minutes (read time) |
| Safety Concerns | Minimal (Bioluminescence) | Use of radioactive isotopes | Minimal (Fluorescence) |
| Equipment Needs | Luminometer | Scintillation counter, Harvester | FLIPR or Ca²⁺-imaging reader |
| Best Suited For | HTS, compound profiling, MOA | Affinity determination, lead optimization | HTS, studying Gi-coupled receptors |
Practical Insights: Troubleshooting Common Pitfalls
Even a validated assay can produce variable data if not executed with care. Here are some field-proven insights:
-
Cell Health is Paramount: Only use cells in their logarithmic growth phase and at a consistent, low passage number. Senescent or overly confluent cells will have altered signaling capacity. [20]* Mycoplasma Contamination: This is a notorious and often undetected source of assay variability. Regularly test your cell banks using a PCR-based method. [21][22]* Ligand Stability: Catecholamines like dopamine are prone to oxidation in aqueous solutions. [23]Always prepare fresh solutions and consider including an antioxidant like ascorbic acid in your assay buffer.
-
"Edge Effects": Wells on the outer edges of a microplate are prone to evaporation and temperature gradients, leading to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples, instead filling them with sterile media or buffer. [24]
Conclusion and Recommendations
The CRE-luciferase reporter assay is a powerful, sensitive, and high-throughput method for quantifying the functional activity of compounds at Gs-coupled dopamine receptors. Its validation requires a systematic approach, grounded in regulatory guidelines, to demonstrate specificity, accuracy, precision, and robustness.
When to choose which assay:
-
For primary high-throughput screening (HTS) of large compound libraries to find D1 agonists: The CRE-Luciferase Assay is an excellent choice due to its strong signal-to-noise ratio and scalability.
-
For characterizing the affinity of lead compounds or for screening where functional activity is not required: The Radioligand Binding Assay provides the most direct measure of a compound's affinity for the receptor.
-
For screening compounds against D2-like (Gi-coupled) receptors or for studying rapid, kinetic signaling events: The Calcium Flux Assay is the industry standard and provides a real-time view of receptor activation.
By understanding the principles, validation requirements, and comparative performance of these assays, researchers can generate high-quality, reliable data, accelerating the path from discovery to clinical application in the critical field of dopaminergic research.
References
-
Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology.[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.[Link]
-
Dopamine D1 receptor signaling pathways. ResearchGate.[Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Institutes of Health (NIH).[Link]
-
Dopamine receptor. Wikipedia.[Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]
-
D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. DiscoverX.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
GPCR Luciferase Reporter Cell Lines. Signosis.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]
-
The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs. National Institutes of Health (NIH).[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
-
Real-Time Chemical Measurements of Dopamine Release in the Brain. National Institutes of Health (NIH).[Link]
-
D1 Dopamine Receptor Assay. Innoprot.[Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.[Link]
-
Detection of dopamine neurotransmission in “real time”. Frontiers in Neuroscience.[Link]
-
Precise technique tracks dopamine in the brain. MIT News.[Link]
-
cAMP NOMAD D1 Dopamine Receptor Cell Line. Innoprot.[Link]
-
D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins.[Link]
-
ELI5: Quantifying Dopamine. Reddit.[Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]
-
Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv.[Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health (NIH).[Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.[Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.[Link]
-
The influence of different cellular environments on PET radioligand binding: An application to D2/3-dopamine receptor imaging. National Institutes of Health (NIH).[Link]
-
D2 Dopamine Receptor Assay. Innoprot.[Link]
-
Comparison of the ligand binding and signaling properties of human dopamine D(2) and D(3) receptors in Chinese hamster ovary cells. Journal of Pharmacology and Experimental Therapeutics.[Link]
-
D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms. Molecular Pharmacology.[Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.[Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry.[Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs.[Link]
-
Applying analytical method validation to cell-based potency assays. European Pharmaceutical Review.[Link]
-
Interaction between the D2 Dopamine Receptor and Neuronal Calcium Sensor-1 analyzed by fluorescence anisotropy. National Institutes of Health (NIH).[Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH).[Link]
-
A novel approach to study markers of dopamine signaling in peripheral immune cells. National Institutes of Health (NIH).[Link]
Sources
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of different cellular environments on PET radioligand binding: An application to D2/3-dopamine receptor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the ligand binding and signaling properties of human dopamine D(2) and D(3) receptors in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction between the D2 Dopamine Receptor and Neuronal Calcium Sensor-1 analyzed by fluorescence anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 19. innoprot.com [innoprot.com]
- 20. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. biorxiv.org [biorxiv.org]
- 24. azurebiosystems.com [azurebiosystems.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Aminotetralin Derivatives at Dopamine D2/D3 Receptors
This guide provides an in-depth comparative analysis of 2-aminotetralin derivatives as ligands for the dopamine D2 and D3 receptors (D2R and D3R). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a strategic and logical framework for conducting and interpreting molecular docking studies in this critical therapeutic area. We will explore the causal relationships behind experimental choices, ensuring a self-validating and robust computational workflow.
The Significance of Dopamine D2/D3 Receptor Subtype Selectivity
Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in numerous physiological processes within the central nervous system, including motor control, cognition, and reward.[1] The D2-like receptor subfamily, comprising D2, D3, and D4 receptors, are primary targets for therapeutic intervention in neurological and psychiatric disorders.[2][1] Specifically, the high homology between the D2 and D3 receptors presents a significant challenge in the design of subtype-selective ligands.[1] Achieving selectivity is paramount, as D2 receptor antagonism is associated with the therapeutic effects of antipsychotics, while D3 receptor modulation is being explored for the treatment of substance abuse and depression.[3] The 2-aminotetralin scaffold has proven to be a versatile starting point for developing potent and selective D2/D3 receptor ligands.[4][5][6][7][8][9] This guide will dissect the molecular intricacies that govern the binding and selectivity of these derivatives through the lens of comparative molecular docking.
Experimental Workflow: A Validated Molecular Docking Protocol
The following protocol is designed to be a self-validating system, where each step is chosen to maximize the accuracy and predictive power of the molecular docking simulations.
Receptor Structure Preparation: The Foundation of Accuracy
The quality of the receptor structure is the bedrock of any meaningful docking study. Given the historical lack of high-resolution crystal structures for many GPCRs, homology modeling has been a cornerstone of D2/D3 receptor research.[2][10] However, with the advent of cryogenic electron microscopy (cryo-EM), high-resolution structures are becoming more accessible.
Step-by-Step Protocol:
-
Receptor Selection and Retrieval:
-
Obtain the primary amino acid sequences for human dopamine D2 (long isoform, D2L) and D3 receptors from a protein database such as UniProt (D2L: P14416, D3: P35462).
-
Search the Protein Data Bank (PDB) for the highest resolution, experimentally determined structures of D2R and D3R. For instance, the cryo-EM structure of the human D3 receptor in complex with an antagonist (PDB ID: 3PBL) can serve as an excellent template for homology modeling of both D2 and D3 receptors.[2][11]
-
-
Homology Modeling (if necessary):
-
Rationale: When a high-resolution experimental structure is unavailable or if the available structure is in an inactive conformation and an agonist-bound state is desired, homology modeling is employed. The high sequence identity between D2 and D3 receptors in the transmembrane domains makes this a reliable approach.[1]
-
Procedure: Utilize a homology modeling server or software (e.g., SWISS-MODEL, MODELLER). Use a high-resolution structure of a closely related GPCR, preferably another dopamine receptor, as a template.[12] The recently solved crystal structure of the human D3 receptor is an ideal template.[2][10][11]
-
-
Model Refinement with Molecular Dynamics (MD):
-
Rationale: The initial homology model represents a static structure. MD simulations are crucial for refining the model by allowing it to relax in a simulated physiological environment (a lipid bilayer with explicit water and ions), leading to a more realistic and energetically favorable conformation.[2][10][11]
-
Procedure: Embed the receptor model into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) bilayer. Solvate the system with water and neutralize it with ions. Run a production MD simulation for a sufficient duration (e.g., 100 ns) to allow the receptor to reach a stable conformation.
-
-
Binding Site Definition:
-
Rationale: Accurately defining the binding pocket is critical for guiding the docking algorithm.
-
Procedure: The binding site is typically defined by a grid box encompassing the key amino acid residues known to interact with dopaminergic ligands. For D2/D3 receptors, this includes residues in the transmembrane (TM) helices, particularly TM3, TM5, and TM6.[4]
-
Workflow for Receptor Preparation
Caption: Workflow for preparing dopamine D2/D3 receptor structures for molecular docking.
Ligand Preparation: Ensuring Chemical Accuracy
The accuracy of the ligand's three-dimensional conformation and protonation state is as crucial as the receptor's structure.
Step-by-Step Protocol:
-
2D to 3D Conversion: Sketch the 2-aminotetralin derivatives in a 2D chemical drawing tool and convert them to 3D structures.
-
Ligand Optimization and Energy Minimization: Use a computational chemistry software package (e.g., Avogadro, ChemDraw) to perform a geometry optimization and energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Protonation State Determination:
-
Rationale: The protonated amine of the 2-aminotetralin scaffold is critical for the key ionic interaction with the conserved aspartate residue in TM3.[4]
-
Procedure: Assign the correct protonation state at a physiological pH of 7.4. The primary or secondary amine in the 2-aminotetralin core should be protonated.
-
Molecular Docking Simulation: Predicting Binding Modes
Step-by-Step Protocol:
-
Choice of Docking Software: Several well-validated docking programs are available, such as AutoDock Vina, Glide, or GOLD. For this guide, we will refer to a general workflow applicable to most programs.
-
Docking Execution: Dock the prepared library of 2-aminotetralin derivatives into the defined binding site of the refined D2 and D3 receptor models.
-
Pose Generation and Scoring: The docking algorithm will generate multiple binding poses for each ligand and rank them based on a scoring function that estimates the binding affinity.
-
Post-Docking Analysis and Pose Selection:
-
Rationale: Scoring functions are not infallible. Visual inspection and analysis of the key molecular interactions are essential for selecting the most plausible binding pose.
-
Procedure: Analyze the top-ranked poses for each ligand. Prioritize poses that exhibit the canonical interactions known for dopaminergic ligands.
-
Comparative Analysis: Unraveling the Molecular Basis of Selectivity
The following table summarizes the experimental binding affinities (Ki values) and the key molecular interactions observed in docking studies for a selection of 2-aminotetralin derivatives. Lower Ki values indicate higher binding affinity.
| Compound Name | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Key Molecular Interactions |
| (R)-7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT) | ~2.9 | ~0.04 | ~70-fold | Ionic Bond: Protonated nitrogen with Asp114 (TM3). Hydrogen Bond: Phenolic hydroxyl group with Ser193 (TM5). Aromatic Interaction: Aromatic ring with Phe390 (TM6).[4] |
| 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT) | - | - | - | Similar to 7-OH-DPAT, with the hydroxyl group at the 5-position also forming a hydrogen bond. |
| trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (7-OH-PIPAT) | ~6.6 | ~2.9 | ~2.3-fold | The iodinated propenyl group likely engages with a secondary binding pocket, contributing to its affinity.[13] |
| 5-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (5-OH-PIPAT) | ~327 | ~0.99 | ~330-fold | The combination of the 5-hydroxy group and the N-substituent leads to high D3 affinity and selectivity.[13] |
Note: The Ki values are approximate and collated from various sources for comparative purposes.
Key Molecular Interactions: The Drivers of Affinity and Selectivity
The binding of 2-aminotetralin derivatives to D2 and D3 receptors is governed by a conserved set of interactions, with subtle differences contributing to subtype selectivity.
-
The Anchor Point: The Ionic Bond: The protonated amine of the 2-aminotetralin core forms a crucial salt bridge with the highly conserved Aspartic Acid (Asp114 in D2R) in transmembrane helix 3 (TM3).[4] This interaction is considered the primary anchor point for these ligands.
-
The Hydrogen Bond Network: The hydroxyl group on the aromatic ring of the tetralin scaffold is a key determinant of agonist activity and affinity. It typically forms a hydrogen bond with a Serine residue (Ser193 in D2R) in TM5.[4] The position of this hydroxyl group (e.g., 5-OH vs. 7-OH) can influence the ligand's orientation and selectivity.
-
Aromatic and Hydrophobic Interactions: The aromatic ring of the tetralin scaffold engages in edge-to-face π-π stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe390 in D2R) in TM6.[4] Additionally, the N-alkyl substituents explore hydrophobic pockets within the receptor, and their size and nature can significantly impact affinity and selectivity.
Key Interactions at the Dopamine D2/D3 Receptor Binding Site
Caption: Schematic of key molecular interactions between 2-aminotetralin derivatives and the D2/D3 receptor binding pocket.
Conclusion: From Docking to Drug Design
This guide has outlined a robust and scientifically grounded workflow for the comparative molecular docking of 2-aminotetralin derivatives at dopamine D2 and D3 receptors. By understanding the critical steps of receptor and ligand preparation, the nuances of docking simulations, and the key molecular interactions that govern binding, researchers can gain valuable insights into the structure-activity relationships of these important compounds. The presented data and visualizations offer a clear comparison of representative derivatives, highlighting the subtle structural modifications that can lead to significant changes in affinity and selectivity. This knowledge is instrumental in the rational design of novel, subtype-selective dopaminergic agents with improved therapeutic profiles.
References
-
Hedberg, M. H., et al. (1996). Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors. PubMed. [Link]
-
Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]
-
Platania, C. B., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLOS ONE. [Link]
-
van Vliet, L. A., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed. [Link]
-
van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4Receptors of 2-Aminotetralins. Relevance of D2Agonist Binding for Determination of Receptor Subtype Selectivity. Scilit. [Link]
-
Platania, C. B., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. Semantic Scholar. [Link]
-
Platania, C. B., et al. (2012). (PDF) Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. ResearchGate. [Link]
-
Ribeiro, J., et al. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC - NIH. [Link]
-
Platania, C. B., et al. (2012). Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation. PubMed. [Link]
-
Mohell, N., et al. (1999). Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]
-
Dutta, A. K., et al. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. PubMed. [Link]
-
Platania, C. B., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PMC - PubMed Central. [Link]
-
Chumpradit, S., et al. (1995). Iodinated 2-Aminotetralins and 3-Amino-1-benzopyrans: Ligands for Dopamine D2 and D3 Receptors. Journal of Medicinal Chemistry. [Link]
-
Dutta, A. K., et al. (2002). A Novel Series of Hybrid Compounds Derived by Combining 2-Aminotetralin and Piperazine Fragments: Binding Activity at D2 and D3 Receptors. ResearchGate. [Link]
-
Leggio, G. M., et al. (2016). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PubMed Central. [Link]
-
Schelch, K., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
Schelch, K., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Di Giovanni, G., & De Deurwaerdère, P. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
Sources
- 1. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its Salts
For the diligent researcher engaged in the nuanced world of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its common salt forms. The procedural recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices for the disposal of amine-containing hazardous waste, ensuring a self-validating system of laboratory safety.
Disclaimer: This guide is based on the available safety data for the hydrochloride salt of the enantiomer, (S)-2-Amino-5-methoxytetralin. While the toxicological properties are expected to be analogous, a specific Safety Data Sheet (SDS) for the free amine of the (R)-enantiomer was not available. Therefore, a thorough risk assessment should be conducted by the user, considering the potential basicity of the free amine.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound and its salts. Based on data from its enantiomeric hydrochloride salt, the compound is classified with the following hazards[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[2].
-
Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[1].
This hazard profile dictates the necessity of stringent adherence to personal protective equipment (PPE) protocols and waste segregation.
Personal Protective Equipment (PPE) Mandates
A foundational aspect of chemical safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation[2]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To avoid skin contact, which can lead to irritation[2]. |
| Body Protection | Impervious laboratory coat | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation[2]. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Identify and Segregate: All waste containing this compound must be classified as hazardous. It is crucial to keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.
-
Solid Waste: Collect solid waste, such as contaminated gloves, weigh boats, and filter paper, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
2. Containerization and Labeling:
-
Container Choice: Use a dedicated and clearly labeled waste container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". All components of the waste mixture, including solvents and their approximate concentrations, must also be listed.
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from direct sunlight and sources of ignition.
-
Incompatibilities: Ensure the storage area is segregated from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Regulatory Compliance: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing[2].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. [Link]
Sources
A Researcher's Guide to the Safe Handling of (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
As a novel compound often utilized in sophisticated drug development and neuroscience research, (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine demands a commensurate level of safety and precision in its handling. This guide, compiled by senior application scientists, moves beyond generic laboratory protocols to provide an in-depth, scientifically-grounded framework for the safe and effective use of this potent molecule. Our focus is on empowering researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental outcomes.
Understanding the Risks: A Proactive Approach to Safety
This compound is an aromatic amine, a class of compounds that necessitates careful handling due to potential biological activity and reactivity.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] While specific toxicity data for this compound is limited, related structures suggest the potential for skin, eye, and respiratory tract irritation.[5][6] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical, risk-based decision. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the principles of chemical safety.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[7][8] | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[6] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[7][8] It is advisable to double-glove. | Prevents skin contact and absorption.[7] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®.[8] | Protects street clothes from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[3][7] | A fume hood is the primary engineering control to prevent respiratory exposure to potentially harmful aerosols or vapors. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing risk and ensuring reproducible experimental conditions.
Preparation and Weighing
-
Fume Hood Operation : Before beginning any work, ensure the chemical fume hood is functioning correctly. The sash should be lowered to the indicated height to maintain proper airflow.
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Material Handling : When weighing the solid compound, use a disposable weighing boat to prevent contamination of the balance. Handle the container and all equipment with care to avoid generating dust.[7]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Experimental Procedures
-
Closed Systems : Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Temperature Control : Be mindful of the reaction temperature, as elevated temperatures can increase the vapor pressure of the compound.
-
Spill Preparedness : Have a chemical spill kit readily accessible. The kit should contain absorbent materials appropriate for organic compounds.
Decontamination and Disposal: A Commitment to Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship. As an amine, this compound should be treated as hazardous chemical waste.[4][9]
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with the compound, including weighing boats, gloves, and absorbent materials, should be placed in a designated, clearly labeled hazardous waste container.[7][10]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated sharps, such as needles or pipette tips, should be disposed of in a designated sharps container.
Disposal Protocol
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[7]
-
Storage : Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Professional Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][10]
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. Being prepared to respond effectively is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material from a chemical spill kit. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's EHS office. |
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step waste disposal protocol.
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
By integrating these principles and protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
DC Chemicals. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]
Sources
- 1. This compound hydrochloride - CAS:58349-15-8 - Abovchem [abovchem.com]
- 2. This compound hydrochloride | C11H16ClNO | CID 12280574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. jeiletters.org [jeiletters.org]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
